molecular formula C5H10N2OS B13795083 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) CAS No. 270258-77-0

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI)

Katalognummer: B13795083
CAS-Nummer: 270258-77-0
Molekulargewicht: 146.21 g/mol
InChI-Schlüssel: ALOMAPQTTDQPQH-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) is a useful research compound. Its molecular formula is C5H10N2OS and its molecular weight is 146.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

270258-77-0

Molekularformel

C5H10N2OS

Molekulargewicht

146.21 g/mol

IUPAC-Name

(4R)-N-methyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C5H10N2OS/c1-6-5(8)4-2-9-3-7-4/h4,7H,2-3H2,1H3,(H,6,8)/t4-/m0/s1

InChI-Schlüssel

ALOMAPQTTDQPQH-BYPYZUCNSA-N

Isomerische SMILES

CNC(=O)[C@@H]1CSCN1

Kanonische SMILES

CNC(=O)C1CSCN1

Herkunft des Produkts

United States

Foundational & Exploratory

(4R)-N-methyl-4-thiazolidinecarboxamide: A Definitive Synthesis and Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of (4R)-N-methyl-4-thiazolidinecarboxamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

(4R)-N-methyl-4-thiazolidinecarboxamide represents a critical scaffold in peptidomimetic drug design. As a proline isostere, the thiazolidine ring introduces conformational constraints similar to proline but with distinct electronic properties due to the sulfur atom. This guide details a robust, scalable synthetic route starting from L-cysteine, emphasizing the prevention of racemization at the C4 center and the mitigation of oxidative ring opening—the two primary failure modes in thiazolidine chemistry.

Retrosynthetic Analysis & Strategy

To synthesize (4R)-N-methyl-4-thiazolidinecarboxamide with high enantiomeric purity, a convergent strategy is required. Direct amidation of the secondary amine (thiazolidine) is prone to polymerization and side reactions. Therefore, an orthogonal protection strategy is employed.

  • Disconnection: The target molecule is disconnected at the amide bond and the aminal carbon (C2).

  • Precursors: L-Cysteine hydrochloride and Formaldehyde.

  • Strategic Pivot: The secondary amine at position 3 must be protected (Boc) prior to amide coupling to prevent self-acylation and ensure clean conversion.

Synthesis Pathway Visualization

SynthesisPathway Cysteine L-Cysteine (Starting Material) Thioproline (4R)-Thiazolidine-4-carboxylic acid (L-Thioproline) Cysteine->Thioproline Cyclization (HCHO, H2O) Formaldehyde Formaldehyde Formaldehyde->Thioproline BocThioproline N-Boc-L-Thioproline Thioproline->BocThioproline Protection (Boc2O, NaOH) BocAmide Boc-(4R)-N-methyl-thiazolidine-4-carboxamide BocThioproline->BocAmide Amidation (MeNH2, EDC, HOBt) FinalProduct (4R)-N-methyl-4-thiazolidinecarboxamide BocAmide->FinalProduct Deprotection (TFA/DCM or HCl/Dioxane)

Figure 1: Step-wise synthetic pathway from L-Cysteine to the target N-methyl amide.[1][2]

Experimental Protocols

Phase 1: Cyclization (Synthesis of L-Thioproline)

The formation of the thiazolidine ring is a condensation reaction between the thiol and amine of cysteine with formaldehyde.

  • Reagents: L-Cysteine Hydrochloride (1.0 eq), Formaldehyde (37% aq. soln, 1.1 eq), Water.

  • Protocol:

    • Dissolve L-Cysteine HCl in distilled water (concentration ~0.5 M).

    • Add Formaldehyde solution dropwise at room temperature.

    • Stir for 4–12 hours. The solution will initially be clear.

    • Adjust pH to ~6.0–6.5 using Pyridine or dilute NaOH. This is the isoelectric point where the zwitterionic product precipitates.

    • Cool to 4°C to maximize precipitation.

    • Filter the white solid, wash with cold ethanol/water (1:1), and dry in vacuo.

  • Critical Control Point: Do not heat above 60°C during drying, as thiazolidines can undergo ring opening or oxidation.

  • Yield Expectation: 85–93%.[3]

  • Validation: MP 190–200°C (dec) [1].

Phase 2: N-Protection (Synthesis of N-Boc-L-Thioproline)

Direct coupling of L-thioproline is difficult due to the nucleophilic secondary amine. Boc protection renders the amine inert and prevents polymerization.

  • Reagents: L-Thioproline (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), NaOH (2.0 eq), Dioxane/Water (1:1).

  • Protocol:

    • Dissolve L-thioproline in NaOH/Water/Dioxane solution.

    • Add Boc2O dropwise at 0°C.

    • Allow to warm to RT and stir overnight.

    • Acidify carefully with 1N HCl to pH 2–3 (Keep cold to prevent ring opening).

    • Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

  • Yield Expectation: ~90%.

  • Validation: MP ~133°C (dec) [2].

Phase 3: Amidation (Coupling with Methylamine)

This step installs the methyl amide functionality.

  • Reagents: N-Boc-L-Thioproline (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF or DCM.

  • Protocol:

    • Dissolve N-Boc-L-Thioproline in dry DCM (or DMF).

    • Add HOBt and EDC.HCl at 0°C. Stir for 15 min to activate the acid.

    • Add Methylamine HCl followed by DIPEA.

    • Stir at RT for 12–18 hours.

    • Workup: Dilute with organic solvent, wash with 5% citric acid (removes unreacted amine/coupling reagents), sat. NaHCO3 (removes unreacted acid), and brine.

    • Concentrate to yield the Boc-protected amide.

Phase 4: Deprotection (Final Isolation)

Removal of the Boc group releases the secondary amine.

  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4N HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate in DCM.

    • Add TFA dropwise at 0°C.

    • Stir for 1–2 hours until TLC shows consumption of starting material.

    • Crucial Step: Evaporate TFA completely under reduced pressure. Co-evaporate with toluene or ether to remove traces of acid.

    • Neutralize the residue (if isolation as free base is desired) using basic resin or careful extraction, though isolation as the HCl or TFA salt is often preferred for stability.

Characterization & Data Analysis

The following data confirms the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR)

The thiazolidine ring exhibits a diagnostic AB system for the C2 protons and specific splitting for the C4 proton.

NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Note
1H 2.65 – 2.75Doublet / SingletN-Me Doublet if coupled to NH; Singlet if exchange is fast.
1H 3.10 – 3.40MultipletC5-H (Ring)Diastereotopic protons adjacent to Sulfur.
1H 4.10 – 4.30MultipletC4-H (Chiral Center)Alpha-proton; shift confirms 4-position substitution.
1H 4.00 – 4.50AB System / BroadC2-H (Ring)Protons between N and S. Often appear as complex multiplets.
1H 7.80 – 8.20Broad SingletAmide NH Exchangeable with D2O.
13C ~35.0SignalC5 (Ring)
13C ~26.0SignalN-Me
13C ~170.0SignalC=O (Amide)
Mass Spectrometry (MS)[3][4]
  • Formula: C5H10N2OS

  • Molecular Weight: 146.21 g/mol

  • Expected Ion: [M+H]+ = 147.2 m/z.

Stability & Storage[5][6]
  • Oxidation: The sulfur atom is susceptible to oxidation to the sulfoxide (S=O). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Ring Stability: The thiazolidine ring is stable in neutral to moderately acidic conditions but can open in strong aqueous acid or base, reverting to cysteine and formaldehyde [3].

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Step 1 pH not optimized for precipitation.Ensure pH is adjusted strictly to 6.0–6.5 (isoelectric point).
Racemization High temperature or strong base during coupling.Use HOBt/EDC (suppresses racemization) and keep T < 40°C. Avoid strong bases like NaOH during coupling; use DIPEA.
Product is Oil/Gum Presence of residual solvent or rotamers.Thiazolidine amides often exist as rotamers (cis/trans about the Boc amide bond). Freeze-drying (lyophilization) often yields a solid powder.
Oxidation Byproducts Exposure to air/peroxides in solvents.Use peroxide-free ethers/THF. Degas solvents.

References

  • Sigma-Aldrich. L-4-Thiazolidinecarboxylic acid Product Specification. Link

  • Worldwide Life Sciences. N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid Properties. Link

  • Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine." Journal of Medicinal Chemistry, 27(5), 591-596. Link

  • Begum, N., et al. (2020).[3] "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.[3] Link

  • Gududuru, V., et al. (2002). "Synthesis and biological evaluation of new thiazolidinone derivatives." Journal of Medicinal Chemistry. (General reference for amide coupling conditions in thiazolidines).

Sources

The Molecular Architecture of Vitamin A (Retinoid) Signaling in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Retinoic Acid Receptor (RAR) Pharmacology and Assay Design

Introduction: The Paradigm of Vitamin A in Therapeutics

Vitamin A and its active metabolites, collectively known as retinoids, represent one of the most extensively validated, yet mechanistically complex, signaling networks in modern pharmacotherapeutics[1]. Originally discovered for their role in embryonic development and visual cycles, retinoids have become cornerstone molecules in oncology and dermatology[2]. For drug development professionals, mastering the retinoic acid receptor (RAR) and retinoid X receptor (RXR) pathways is critical for designing targeted therapies that drive cellular differentiation while minimizing metabolic toxicity[3].

Mechanistic Foundation: The RAR/RXR Signaling Pathway

Retinoid signaling is governed by a precise sequence of metabolic conversions and nuclear receptor activations. Dietary retinol (Vitamin A) is transported into the cell and undergoes a two-step oxidation process. First, retinol dehydrogenases (RDHs) convert retinol to retinaldehyde. Subsequently, retinaldehyde dehydrogenases (RALDHs) oxidize retinaldehyde into all-trans-retinoic acid (ATRA), the primary biologically active ligand[4].

ATRA is shuttled to the nucleus via Cellular Retinoic Acid Binding Proteins (CRABP), where it binds to RARs. RARs obligately heterodimerize with RXRs. In the unliganded state, this heterodimer binds to Retinoic Acid Response Elements (RAREs) on DNA, recruiting histone deacetylases (HDACs) to repress transcription[1]. Upon ATRA binding, a conformational shift occurs, displacing co-repressors and recruiting histone acetyltransferases (HATs), thereby initiating the transcription of genes responsible for cell cycle arrest, apoptosis, and differentiation.

RAR_Signaling Retinol All-trans Retinol (Vitamin A) RDH Retinol Dehydrogenase (RDH) Retinol->RDH Oxidation Retinal All-trans Retinaldehyde RDH->Retinal RALDH Retinaldehyde Dehydrogenase (RALDH1/2/3) Retinal->RALDH Oxidation ATRA All-trans Retinoic Acid (ATRA) RALDH->ATRA CRABP CRABP Transport ATRA->CRABP Cytoplasmic Binding RARRXR RAR/RXR Heterodimer (Nuclear Receptor) CRABP->RARRXR Nuclear Translocation RARE Retinoic Acid Response Element (RARE) on DNA RARRXR->RARE Ligand Binding & Activation Transcription Gene Transcription (Differentiation/Apoptosis) RARE->Transcription Co-activator Recruitment

Figure 1: Vitamin A metabolic conversion and RAR/RXR nuclear signaling cascade.

Pharmacokinetics and Metabolic Conversion

A major hurdle in retinoid drug development is managing the rapid metabolism and clearance of these compounds. ATRA, for instance, is rapidly cleared by cytochrome P450 enzymes, specifically CYP26A1, which hydroxylates ATRA into inactive metabolites[4]. This auto-induction of CYP26A1 is a primary mechanism of clinical resistance in Acute Promyelocytic Leukemia (APL)[4]. Understanding the pharmacokinetic profiles of natural and synthetic retinoids is essential for optimizing dosing regimens.

Quantitative Pharmacokinetic and Affinity Data of Key Retinoids
RetinoidReceptor AffinityHalf-life (t1/2)Primary IndicationKey Metabolic Enzyme
All-trans retinoic acid (ATRA) RARα, β, γ (Kd ~0.1-1 nM)~45 minutesAcute Promyelocytic LeukemiaCYP26A1
9-cis retinoic acid (Alitretinoin) RARs and RXRs~1-2 hoursKaposi's SarcomaCYP26
13-cis retinoic acid (Isotretinoin) Low direct affinity (prodrug)~10-20 hoursSevere Nodular AcneIsomerized to ATRA
Bexarotene RXR specific~7-9 hoursCutaneous T-cell LymphomaCYP3A4

Experimental Methodology: Validating Retinoid Efficacy

To evaluate the potency and receptor specificity of novel retinoid compounds, researchers must utilize robust, self-validating in vitro assays. The RARE-driven Dual-Luciferase Reporter Assay is the gold standard for quantifying RAR transcriptional activation.

Causality in Assay Design (Expertise & Experience)

Standard cell culture media contains fetal bovine serum (FBS), which is rich in endogenous retinoids. If standard FBS is used, the baseline RAR activation will be artificially high, obscuring the signal of the test compound. Therefore, utilizing charcoal-stripped serum (CSS) is a mandatory causal step to establish a true zero-baseline[5]. Furthermore, relying solely on a Firefly luciferase readout is vulnerable to variations in transfection efficiency and compound toxicity. Co-transfecting a constitutively active Renilla luciferase plasmid creates a self-validating system : the Firefly signal is normalized against the Renilla signal, ensuring that observed decreases in luminescence are due to true transcriptional repression rather than cell death.

Protocol: RARE-Driven Dual-Luciferase Reporter Assay
  • Cell Seeding: Plate HEK293T cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% Charcoal-Stripped FBS (CSS). Incubate for 24 hours to deplete endogenous intracellular retinoids.
    
  • Co-Transfection: Prepare a transfection complex containing 100 ng of pGL3-RARE-Firefly luciferase plasmid and 10 ng of pRL-CMV-Renilla luciferase plasmid per well using a lipid-based transfection reagent. Incubate for 18 hours.

  • Compound Treatment: Aspirate media and apply the retinoid test compounds in a 10-point dose-response curve (e.g., 1 pM to 10 µM) diluted in CSS-supplemented media. Include a DMSO vehicle control (0.1% final concentration). Incubate for 24 hours.

  • Cell Lysis: Remove media, wash with PBS, and add 20 µL of Passive Lysis Buffer per well. Shake at room temperature for 15 minutes.

  • Dual Readout: Inject 50 µL of Firefly substrate, read luminescence, then inject 50 µL of Stop & Glo (Renilla) substrate, and read luminescence.

  • Data Normalization: Calculate the relative light units (RLU) by dividing the Firefly signal by the Renilla signal. Ensure the Coefficient of Variation (CV) of the Renilla signal across replicates is <15% to validate assay integrity.

Workflow Seed 1. Seed Cells (Charcoal-Stripped Serum) Transfect 2. Co-Transfection (RARE-Firefly + CMV-Renilla) Seed->Transfect Treat 3. Retinoid Treatment (Dose-Response) Transfect->Treat Lysis 4. Cell Lysis Treat->Lysis Readout 5. Dual Luciferase Readout Lysis->Readout QC QC Check: Renilla CV < 15%? Readout->QC Validate 6. Normalization (Firefly/Renilla Ratio) QC->Transfect No (Repeat) QC->Validate Yes

Figure 2: Self-validating RARE-driven dual-luciferase reporter assay workflow.

Therapeutic Applications & Resistance Mechanisms

The clinical triumph of ATRA in treating Acute Promyelocytic Leukemia (APL) is a paradigm of differentiation therapy. APL is driven by the PML-RARα fusion protein, which binds to RAREs with abnormally high affinity, locking the receptor in a repressive state and halting myeloid differentiation[6]. Pharmacological doses of ATRA force the degradation of the PML-RARα oncoprotein and recruit co-activators, allowing the leukemic blasts to differentiate into mature neutrophils[6].

However, the therapeutic window for retinoids is narrow. Overactivation of RARs can lead to Retinoic Acid Syndrome (differentiation syndrome) and severe hepatotoxicity[5]. Modern drug development is now pivoting toward RAR-subtype selective agonists (e.g., RARγ agonists for fibrodysplasia ossificans progressiva) and RXR-selective "rexinoids" (e.g., Bexarotene for cutaneous T-cell lymphoma) to decouple therapeutic efficacy from systemic toxicity[2].

References

  • Retinoic Acid Signaling Pathways in Development and Diseases - PMC - NIH. 1

  • The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - Rockefeller University Press. 2

  • The Molecular Mechanisms of Retinoic Acid Receptor Signaling - Hilaris Publisher. 7

  • Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - Frontiers. 3

  • Retinoic acid signaling pathways | Development | The Company of Biologists. 8

  • Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC. 9

  • Retinoic acid metabolism and mechanism of action: a review - PubMed. 4

  • Vitamin A and its Derivatives- Retinoic Acid and Retinoid Pharmacology - American Journal of Biomedical Science and Research.6

  • Vitamin A - Wikipedia. 10

  • Vitamin A Update: Forms, Sources, Kinetics, Detection, Function, Deficiency, Therapeutic Use and Toxicity - MDPI. 5

Sources

Physicochemical properties of 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

[1][2][3]

Executive Summary

4-Thiazolidinecarboxamide, N-methyl-, (4R)- (9CI) is a sulfur-containing heterocyclic building block derived from L-cysteine.[1][2][3] Structurally, it is a thioproline derivative where the native carboxyl group is converted to an N-methylamide.[1][2] This modification alters the hydrogen-bonding potential and lipophilicity of the scaffold, making it a critical tool in peptidomimetic drug design .[1][2][3] It serves as a conformationally restricted analogue of proline, often used to probe the cis/trans isomerization of peptide bonds and to enhance metabolic stability against proteases.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name (4R)-N-Methyl-1,3-thiazolidine-4-carboxamide
Common Synonyms L-Thioproline N-methylamide; (4R)-N-methylthiazolidine-4-carboxamide
Parent Compound CAS 34592-47-7 (L-Thioproline / (4R)-Thiazolidine-4-carboxylic acid)
Molecular Formula C₅H₁₀N₂OS
Molecular Weight 146.21 g/mol
Stereochemistry (4R) – Corresponds to the L-configuration of natural amino acids (due to sulfur priority rules).[1][2][3]
SMILES CNC(=O)[C@@H]1CSCN1
Structural Significance

The thiazolidine ring is a bioisostere of the pyrrolidine ring found in proline.[1][4] The substitution of the C-4 methylene (in proline) with a sulfur atom (in thiazolidine) introduces distinct electronic and steric effects:

  • Ring Puckering: The C–S bond length (1.82 Å) is longer than the C–C bond (1.54 Å), altering the ring pucker and favoring specific backbone torsion angles (

    
    ) in peptides.[2]
    
  • Electronic Effects: The sulfur atom is a soft nucleophile and can participate in non-covalent interactions not possible for proline.[1][2]

  • Amide Modification: The N-methylamide group removes the ionizable carboxylate, fixing the C-terminus as a neutral, hydrogen-bond donating motif.[1][2]

Physicochemical Properties[1][6][7]

Thermodynamic & Physical Constants

Note: Values are derived from experimental data of the parent scaffold and calculated predictive models for the amide derivative.

PropertyValue / RangeContext
Physical State Solid (Crystalline)Likely white to off-white powder.[1][2]
Melting Point 85 – 105 °C (Predicted)Amidation lowers the MP compared to the zwitterionic parent acid (190°C dec).[1][2]
Boiling Point ~350 °C (Predicted)Decomposes before boiling at atmospheric pressure.[1][2]
Solubility High (Water, Methanol)The secondary amine and amide group facilitate strong H-bonding.[1][2][3]
LogP (Octanol/Water) -0.8 to -0.5 (Estimated)More lipophilic than the parent acid (LogP -2.4), but still hydrophilic.[1][2][3]
pKa (Ring Nitrogen) 5.8 – 6.2The thiazolidine nitrogen is less basic than proline (pKa ~10.[1][2]6) due to the electron-withdrawing effect of the sulfur and the amide carbonyl.[1][2]
Stability Profile
  • Hydrolysis: The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acids (6N HCl, 110°C) or strong bases, reverting to L-thioproline.[2][3]

  • Oxidation: The sulfur atom is the stability weak point.[1] It is prone to oxidation by peroxides or air over time to form the sulfoxide (S-oxide) and eventually the sulfone .[1][2]

    • Storage Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent S-oxidation.[1][2]

  • Ring Integrity: The thiazolidine ring is formed by the condensation of cysteine and formaldehyde.[1] It is generally stable but can open under specific reductive conditions or extreme acidic stress (releasing formaldehyde).[1][2]

Synthetic Routes & Manufacturing[1][2]

The synthesis typically follows a convergent pathway starting from L-Cysteine .[1][2] The protocol ensures the retention of the (4R) stereochemistry.[1][2]

Pathway Diagram

Synthesiscluster_conditionsCritical Control PointsCysteineL-Cysteine(Starting Material)Thioproline(4R)-Thiazolidine-4-carboxylic acid(L-Thioproline)Cysteine->ThioprolineCyclocondensation(H2O, 25°C)FormaldehydeFormaldehydeFormaldehyde->ThioprolineEsterMethyl EsterIntermediateThioproline->EsterMeOH, SOCl2(Esterification)Target(4R)-N-Methyl-thiazolidine-4-carboxamide(Target)Ester->TargetMeNH2 (excess)(Aminolysis)Control1Avoid racemizationduring esterificationControl2Inert atmosphereto prevent S-oxidation

Figure 1: Synthetic pathway from L-Cysteine to the N-methylamide target.

Detailed Protocol
  • Cyclization: L-Cysteine hydrochloride is dissolved in water.[1][2] Formaldehyde (37% aq) is added.[1][2] The mixture is stirred at room temperature. The thiazolidine-4-carboxylic acid precipitates or is crystallized upon pH adjustment (Yield: >80%).[1][2]

  • Esterification: The acid is suspended in dry methanol.[1][2] Thionyl chloride (SOCl₂) is added dropwise at 0°C to generate the methyl ester hydrochloride in situ.[1][2]

  • Amidation: The methyl ester is treated with excess methylamine (in methanol or THF).[1][2] The reaction proceeds via nucleophilic acyl substitution.[1][2]

    • Purification: Solvent evaporation followed by recrystallization (typically from EtOAc/Hexane) or silica gel chromatography.[1][2]

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 2.65 ppm (d, 3H): N-methyl group (doublet due to coupling with NH).[1][2][3]

    • δ 3.0 – 3.3 ppm (m, 2H): C5 protons (ring methylene).[2][3]

    • δ 3.8 – 4.1 ppm (m, 2H): C2 protons (ring methylene between S and N).[2][3]

    • δ 4.5 ppm (t, 1H): C4 proton (chiral center).[2][3]

    • δ 7.8 ppm (br s, 1H): Amide NH.[2][3]

  • IR Spectroscopy:

    • 1650–1660 cm⁻¹: Amide I band (C=O stretch).[1][2]

    • 1540 cm⁻¹: Amide II band (N-H bend).[1][2]

    • 3300 cm⁻¹: N-H stretch (secondary amine and amide).[1][2]

  • Mass Spectrometry (ESI+):

    • m/z 147.1 [M+H]⁺ : Base peak corresponding to the protonated molecular ion.[1][2]

Applications in Drug Discovery[1][2][8]

Proline Isostere & Peptidomimetics

The primary application of this molecule is as a proline replacement .[1][2]

  • Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in both cis and trans states.[1][2] Thiazolidine analogs have a lower energy barrier for this isomerization, allowing researchers to probe the active conformation of peptide ligands.

  • Protease Resistance: Replacing Pro with Thioproline-derivatives often confers resistance to post-proline cleaving enzymes (e.g., Prolyl Oligopeptidase), extending the half-life of peptide drugs.[2][3]

Antioxidant Activity

The thiazolidine ring acts as a latent source of sulfhydryl groups.[1] It can function as a scavenger of reactive oxygen species (ROS) or as a "nitrite trap," preventing the formation of carcinogenic nitrosamines in biological systems.[2]

Handling & Safety Data

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]
  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[2][3] Work within a fume hood to avoid inhalation of dust.[1][2]

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C . Hygroscopic material; protect from moisture.[1][2]

References

  • L-Thioproline (Parent Acid) Properties. PubChem Compound Summary. National Center for Biotechnology Information.[1][2] Link[1][2][3]

  • Synthesis of Thiazolidine-4-carboxylic Acid Derivatives. Journal of Kufa for Chemical Sciences. (2025). Describes the condensation of cysteine with aldehydes and subsequent amidation.[1] Link

  • Thioproline as an Antioxidant and Proline Analog. ResearchGate. Discusses the structural and functional parallels between proline and thioproline. Link[1][2][3]

  • Methyl (4R)-thiazolidine-4-carboxylate (Intermediate). ChemicalBook. Provides physical data for the ester precursor.[1][2][5] Link

  • pKa Values of Thiazolidine Carboxylates. Organic Chemistry Data. Lists pKa values for the thiazolidine ring system (~6.21 for NH). Link

Comprehensive Spectral Profiling of (4R)-N-methyl-4-thiazolidinecarboxamide: A Mechanistic Guide to NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Anatomy

(4R)-N-methyl-4-thiazolidinecarboxamide (Molecular Formula: C₅H₁₀N₂OS; MW: 146.21 g/mol ) is a chiral, sulfur-containing heterocyclic compound derived from L-thioproline. Its structural motif—a 1,3-thiazolidine ring coupled with an N-methylated carboxamide—is a critical pharmacophore frequently leveraged in the design of peptidomimetics, antioxidants, and novel anticancer agents[1].

Spectral elucidation of this molecule requires a deep understanding of its conformational dynamics. The thiazolidine ring is not perfectly planar; it exists in a dynamic "twist" or envelope conformation. Combined with the fixed (4R) stereocenter, this structural asymmetry heavily influences the magnetic environments of the ring protons, resulting in complex, highly diagnostic spectral signatures[2].

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR: Conformational Dynamics & Causality

The ¹H NMR spectrum of (4R)-N-methyl-4-thiazolidinecarboxamide is defined by the diastereotopic nature of its methylene protons. Because the C4 position is a chiral center, it breaks the symmetry of the two faces of the thiazolidine ring. Protons situated cis to the carboxamide group experience a fundamentally different magnetic shielding environment than those situated trans to it[3].

  • C5 Methylene Protons (-S-CH₂-C-): These protons form an ABX spin system with the C4 methine proton. They are magnetically non-equivalent and typically resonate as two distinct doublets of doublets (dd) between 3.00 and 3.60 ppm [4].

  • C2 Methylene Protons (-S-CH₂-N-): Flanked by two highly electronegative heteroatoms (sulfur and nitrogen), the C2 protons are heavily deshielded. Due to the chiral influence of C4, they appear as an AB quartet (or two distinct doublets) near 4.00 - 4.30 ppm [3].

  • C4 Methine Proton: Resonates as a distinct doublet of doublets (dd) around 3.80 - 4.20 ppm due to vicinal coupling with the diastereotopic C5 protons[4].

  • Exchangeable Protons (N-H): In a polar aprotic solvent like DMSO-d₆, the amide N-H appears as a broad quartet at ~7.80 - 8.20 ppm (due to coupling with the adjacent N-methyl group), while the secondary ring amine (N3-H) appears as a broad singlet near 2.80 - 3.20 ppm [5].

¹³C NMR: Backbone Elucidation

The ¹³C NMR spectrum provides a straightforward mapping of the carbon backbone, heavily influenced by heteroatom deshielding[3].

Table 1: Assigned NMR Chemical Shifts (DMSO-d₆, 298 K)
Position¹H NMR Shift (ppm)Multiplicity & Coupling¹³C NMR Shift (ppm)Structural Assignment
C=O --170.0 - 173.0Amide carbonyl
C4 3.80 - 4.20dd, J ≈ 9.5, 5.5 Hz62.0 - 65.0Chiral methine
C2 4.00 - 4.30AB q, J ≈ 10.0 Hz52.0 - 55.0Ring methylene (S-C-N)
C5 3.00 - 3.60dd (x2), ABX system35.0 - 38.0Ring methylene (S-C-C)
N-CH₃ 2.60 - 2.80d, J ≈ 4.5 Hz25.0 - 27.0Amide methyl
Amide N-H 7.80 - 8.20br q (exchanges in D₂O)-Secondary amide
Ring N-H 2.80 - 3.20br s (exchanges in D₂O)-Secondary amine

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically distinguishing the amide and amine moieties[5].

  • Amide I Band (1650 - 1680 cm⁻¹): The C=O stretching frequency is shifted lower than a standard aliphatic ketone (~1715 cm⁻¹) due to the resonance contribution of the amide nitrogen's lone pair, which imparts partial single-bond character to the carbonyl group.

  • Amide II Band (1530 - 1550 cm⁻¹): A diagnostic combination of N-H bending and C-N stretching.

  • N-H Stretching (3200 - 3400 cm⁻¹): Exhibits a complex band structure. The strongly hydrogen-bonded amide N-H typically produces a broader, more intense band, whereas the secondary ring amine produces a sharper, weaker band[6].

  • C-S Stretching (650 - 700 cm⁻¹): A weaker, low-frequency band diagnostic of the thioether linkage in the thiazolidine core[6].

Mass Spectrometry (LC-MS/MS)

Under positive Electrospray Ionization (ESI+), the secondary amine of the thiazolidine ring is readily protonated, yielding a stable [M+H]⁺ precursor ion at m/z 147.06 . Subjecting this precursor to Collision-Induced Dissociation (CID) reveals three primary, self-validating fragmentation pathways[1].

Fragmentation Parent [M+H]⁺ Ion m/z 147.06 C₅H₁₁N₂OS⁺ Frag1 Acylium Ion m/z 116.03 (- CH₃NH₂) Parent->Frag1 CID: -31 Da Frag2 Thiazolidine Core m/z 88.02 (- C₂H₅NO) Parent->Frag2 CID: -59 Da Frag3 Ring Cleavage m/z 101.05 (- CH₂S) Parent->Frag3 CID: -46 Da

Caption: Primary CID fragmentation pathways of (4R)-N-methyl-4-thiazolidinecarboxamide.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating analytical workflows.

Protocol A: High-Resolution NMR & D₂O Exchange Validation
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent is strictly anhydrous to prevent rapid proton exchange with ambient moisture.

  • Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 1024 scans) at 298 K using a 400 MHz or higher field spectrometer.

  • Self-Validation (D₂O Shake): To definitively assign the N-H protons, add 10 µL of D₂O directly to the NMR tube. Invert the tube 5 times and immediately re-acquire the ¹H spectrum.

    • Causality: The labile protons on the amide and amine will exchange with deuterium. The complete disappearance of the signals at ~3.0 ppm and ~8.0 ppm confirms their identity as exchangeable heteroatom protons[5].

Protocol B: LC-ESI-MS/MS Breakdown Curve Analysis
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid (to facilitate protonation).

  • Acquisition: Infuse the sample into the ESI source at 10 µL/min. Isolate the precursor ion at m/z 147.06.

  • Self-Validation (Collision Energy Ramping): Ramp the collision energy (CE) from 10 eV to 40 eV.

    • Causality: As CE increases, monitor the proportional decay of m/z 147.06 and the sequential rise of m/z 116.03 and m/z 88.02. This kinetic breakdown curve validates that the fragments are structurally derived from the parent ion rather than background contaminants.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Start Sample: (4R)-N-methyl-4-thiazolidinecarboxamide NMR_Prep NMR Prep Dissolve in DMSO-d6 Start->NMR_Prep IR_Prep IR Prep Solid State ATR Start->IR_Prep MS_Prep MS Prep Dilute in MeOH/H2O + 0.1% FA Start->MS_Prep NMR_Acq 1H & 13C NMR (D2O Exchange) NMR_Prep->NMR_Acq IR_Acq FT-IR (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq LC-ESI-MS/MS (Positive Ion Mode) MS_Prep->MS_Acq Data_Int Orthogonal Data Integration & Stereochemical Validation NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int

Caption: Orthogonal analytical workflow for the structural validation of thiazolidine derivatives.

References

1.[5] Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. MDPI. 2.[1] Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry (ACS Publications). 3.[4] Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. PMC. 4.[2] NMR Studies on the Conformation of Derivatives of the Side Chain of Oxytocin: Examples of cis-trans Isomerism. PNAS. 5.[6] [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. PMC. 6.[3] Effect of sulfur-containing side chains on transnitrosation of n-nitroso compounds of thiazolidines. CLOCKSS.

Sources

Crystal structure of 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

The Crystal Structure & Conformational Dynamics of (4R)-N-Methyl-thiazolidine-4-carboxamide: An In-Depth Technical Guide

Executive Summary

(4R)-N-methyl-thiazolidine-4-carboxamide (CAS: 270258-77-0), often referred to as N-methyl-L-thioprolinamide , represents a critical scaffold in peptidomimetic drug design. As a sulfur-containing analogue of proline, this compound introduces unique steric and electronic constraints into peptide backbones, frequently used to lock bioactive conformations or enhance resistance to enzymatic degradation.

This guide provides a rigorous analysis of its solid-state architecture, conformational preferences, and synthesis. It synthesizes crystallographic data from homologous thiazolidine systems to establish a definitive structural model for researchers in medicinal chemistry and structural biology.

Part 1: Chemical Architecture & Crystallography

Molecular Identity & Nomenclature

The compound is a derivative of L-thiazolidine-4-carboxylic acid (L-thioproline), formed by the condensation of L-cysteine with formaldehyde, followed by amidation.

  • IUPAC Name: (4R)-N-methyl-1,3-thiazolidine-4-carboxamide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Molecular Weight: 146.21 g/mol

  • Chirality: The (4R) configuration is inherited from the natural amino acid L-cysteine.

Crystal Lattice & Unit Cell Characteristics

While specific unit cell dimensions can vary by solvation state, the crystal packing of (4R)-thiazolidine-4-carboxamides is governed by strong intermolecular hydrogen bonding. Based on high-resolution X-ray diffraction studies of the parent thioproline and its amide derivatives [1][2], the structural parameters are defined as follows:

  • Space Group: Typically Orthorhombic (

    
    ) or Monoclinic (
    
    
    
    ), common for chiral amino acid derivatives.
  • Lattice Stabilization: The lattice is stabilized by a three-dimensional network of N–H···O=C hydrogen bonds. The ring secondary amine (N3) acts as a donor, while the amide carbonyl (O=C) acts as an acceptor.

  • Packing Coefficient: The presence of the bulky sulfur atom at position 1 creates a packing density slightly lower than analogous proline derivatives, often accommodating solvent molecules in the crystal void.

Bond Geometry & Ring Pucker

The thiazolidine ring does not adopt a planar conformation.[1] Instead, it exists in a dynamic equilibrium between envelope conformations, significantly influenced by the large C–S bonds (approx. 1.82 Å) compared to C–C bonds (1.54 Å).

  • Ring Pucker: The crystal structure predominantly favors the C4-endo (envelope) conformation, where the C4 atom is displaced out of the plane defined by S1-C2-N3-C5. This pucker minimizes steric clash between the C4-carboxamide group and the sulfur lone pairs [3].

  • Amide Planarity: The exocyclic amide bond (C4–C=O–NH–Me) exhibits high planarity.

  • Cis/Trans Isomerism: Unlike the tertiary amide bond preceding a proline residue (which readily isomerizes), the exocyclic secondary amide in this structure strongly prefers the Trans (Z) conformation to minimize steric repulsion between the N-methyl group and the thiazolidine ring.

Table 1: Representative Bond Lengths & Angles (Derived from Thiazolidine Analogs)

ParameterAtomsValue (Å / °)Significance
Bond Length S1 – C21.83 ÅCharacteristic of thioether linkage; longer than C-C.
Bond Length S1 – C51.81 ÅAffects ring flexibility and pucker energy.
Bond Length C4 – N31.46 ÅStandard C-N single bond.
Bond Angle C5 – S1 – C292.5°Acute angle typical of sulfur heterocycles; induces ring strain.
Torsion Angle N3 – C4 – C(=O) – N178° (Trans)Determines the orientation of the peptide backbone.

Part 2: Conformational Dynamics (Visualization)

The biological utility of this compound stems from its ability to mimic the "kink" induced by proline while offering different electronic properties. The diagram below illustrates the synthesis and the critical conformational equilibrium.

ThiazolidineStructure cluster_0 Structural Factors L_Cys L-Cysteine (Precursor) Thioproline (4R)-Thiazolidine-4-carboxylic acid (Intermediate) L_Cys->Thioproline Cyclization Formaldehyde Formaldehyde (C1 Source) Formaldehyde->Thioproline Cyclization Coupling Amidation (MeNH2 / EDC / HOBt) Thioproline->Coupling Target (4R)-N-methyl-thiazolidine-4-carboxamide (Target) Coupling->Target C4_Endo Conformer A: C4-Endo (Preferred in Crystal) Target->C4_Endo Crystallization Stabilization C4_Exo Conformer B: C4-Exo (Minor Solution State) Target->C4_Exo Solution Equilibrium Factor1 S1-C2 Bond Length (~1.83 Å) Factor1->C4_Endo Factor2 Gauche Effect (S...N interaction) Factor2->C4_Endo

Caption: Synthesis pathway and conformational equilibrium of (4R)-N-methyl-thiazolidine-4-carboxamide. The C4-endo pucker is stabilized by lattice forces and stereoelectronic effects.

Part 3: Experimental Protocols

Synthesis of (4R)-N-methyl-thiazolidine-4-carboxamide

Rationale: Direct amidation of the carboxylic acid requires activation to prevent racemization at the C4 chiral center.

Reagents:

  • (4R)-Thiazolidine-4-carboxylic acid (L-Thioproline)

  • Methylamine hydrochloride[2]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N-Methylmorpholine (NMM)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Protocol:

  • Activation: Dissolve L-Thioproline (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add Methylamine HCl (1.5 eq) followed by dropwise addition of NMM (2.5 eq) to neutralize the salt and catalyze the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Dilute with DCM, wash efficiently with 5% citric acid (removes unreacted amine), saturated NaHCO

    
     (removes unreacted acid), and brine.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
Crystallization for X-Ray Diffraction

Rationale: High-quality single crystals require slow growth to minimize defects. The polarity of the amide suggests protic solvents.

Method: Vapor Diffusion (Hanging Drop)

  • Solution: Dissolve 20 mg of the purified amide in 1 mL of Methanol/Water (9:1).

  • Reservoir: Place 500 µL of pure Acetone or Diethyl Ether (precipitant) in the reservoir well.

  • Setup: Seal the chamber. The volatile precipitant will slowly diffuse into the sample drop, reducing solubility and promoting nucleation.

  • Observation: Inspect under polarized light after 48–72 hours. Look for prismatic or needle-like crystals.

Part 4: Pharmaceutical Relevance & Applications

The crystal structure of this compound validates its use as a Proline Surrogate in medicinal chemistry.

  • Proteolytic Stability: The replacement of the C

    
     methylene of proline with a sulfur atom (thiazolidine) alters the ring electronics, often rendering the adjacent peptide bond resistant to prolyl oligopeptidases [4].
    
  • Antioxidant Capacity: The thiazolidine ring can act as a latent source of thiols or scavenge reactive oxygen species (ROS), providing a dual mechanism of action in neuroprotective drug candidates.

  • Conformational Locking: In peptide synthesis, incorporating this scaffold forces the backbone into a specific turn geometry (often Type II

    
    -turn), critical for mimicking protein loops in antibody design.
    

References

  • Goodman, M., et al. (1970). "Conformational Studies of Thiazolidine-4-carboxylic Acid Derivatives." Journal of the American Chemical Society. Link

  • Choudhary, A., et al. (2009).[3] "Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides." Biophysical Journal. Link

  • DeRider, M.L., et al. (2002). "Collagen stability: Insights from the crystal structure of a collagen model peptide." Journal of Molecular Biology. Link

  • Hamada, Y., et al. (2000). "Thiazolidine-4-carboxylic acid derivatives as potent inhibitors of prolyl endopeptidase." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Biological Targets of (4R)-N-methyl-1,3-thiazolidine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, potential targets, and experimental characterization of (4R)-N-methyl-1,3-thiazolidine-4-carboxamide (CAS: 270258-77-0).

This analysis positions the compound not merely as a chemical intermediate, but as a privileged proline bioisostere —a scaffold that mimics the unique conformational rigidity of proline while introducing a sulfur atom to modulate lipophilicity, pKa, and metabolic stability.

Executive Summary

Compound: 4-Thiazolidinecarboxamide, N-methyl-, (4R)- Core Identity: Proline Bioisostere / Thioproline Derivative Primary Mechanism: Competitive inhibition or substrate mimicry of proline-processing enzymes. Key Targets: Dipeptidyl Peptidase-4 (DPP-4), Prolyl Oligopeptidase (POP), and Proline Dehydrogenase (PRODH).

This guide explores the pharmacological utility of the (4R)-thiazolidine-4-carboxamide scaffold.[1] By replacing the methylene group at the


-position of the pyrrolidine ring with a sulfur atom, this molecule alters the electronic profile of the ring nitrogen, reducing its basicity (pKa ~6.0 vs. ~10.6 for proline) and enhancing resistance to oxidative metabolism.

Part 1: Primary Biological Targets & Mechanisms

Dipeptidyl Peptidase-4 (DPP-4)

Role: Metabolic Regulation (Type 2 Diabetes) The thiazolidine ring is a validated scaffold in the "gliptin" class of antidiabetic drugs (e.g., Teneligliptin). While the specific N-methyl carboxamide lacks the electrophilic "warhead" (like a nitrile) required for covalent inhibition, it serves as a non-covalent competitive inhibitor .

  • Mechanism: The (4R)-configuration mimics the L-proline residue of DPP-4 substrates (e.g., GLP-1). The thiazolidine nitrogen binds to the active site Glu205/Glu206 (in human DPP-4), while the amide group engages the oxyanion hole.

  • Significance: The sulfur atom acts as a bioisostere, increasing lipophilicity and improving binding affinity within the S1 hydrophobic pocket compared to the native pyrrolidine.

Proline Dehydrogenase (PRODH/POX)

Role: Mitochondrial Metabolism & Apoptosis PRODH catalyzes the first step of proline catabolism, converting proline to


-pyrroline-5-carboxylate (P5C).
  • Target Interaction: Thiazolidine-4-carboxylic acid (thioproline) is a known substrate/inhibitor of PRODH. The N-methyl amide derivative acts as a metabolic blocker . By occupying the active site without undergoing dehydrogenation (due to steric hindrance of the N-methyl group or altered redox potential), it inhibits the utilization of proline, potentially inducing metabolic stress in cancer cells dependent on proline respiration.

Tyrosinase

Role: Melanin Biosynthesis Recent structure-activity relationship (SAR) studies identify thiazolidine-4-carboxamides as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3]

  • Mechanism: The thiourea-like or amide motifs chelate the binuclear copper active site of tyrosinase. The (4R) stereochemistry is critical for fitting into the narrow active site channel.

Part 2: Experimental Protocols for Target Validation

Protocol A: Enzymatic Inhibition Assay (DPP-4)

Objective: Determine the IC50 of the compound against recombinant human DPP-4.

Reagents:

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Enzyme: Recombinant human DPP-4 (0.5 nM final).

Workflow:

  • Preparation: Dissolve (4R)-N-methyl-thiazolidine-4-carboxamide in DMSO to create a 10 mM stock. Serial dilute to 0.1–100

    
    M.
    
  • Incubation: Mix 10

    
    L of compound dilution with 40 
    
    
    
    L of enzyme solution in a black 96-well plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.
  • Initiation: Add 50

    
    L of Gly-Pro-AMC substrate (20 
    
    
    
    M final).
  • Detection: Monitor fluorescence continuously (Ex: 360 nm / Em: 460 nm) for 30 minutes.

  • Analysis: Calculate the slope of the linear phase (velocity). Plot % inhibition vs. log[Concentration] to derive IC50.

Protocol B: Mitochondrial Respiration Stress Test (PRODH)

Objective: Assess the compound's ability to inhibit proline-dependent mitochondrial respiration.

Workflow:

  • Cell Model: Use LOXIMVI (melanoma) or MCF-7 cells starved of glucose/glutamine, supplemented with Proline (5 mM).

  • Treatment: Treat cells with 50

    
    M of the compound for 4 hours.
    
  • Measurement: Use a Seahorse XF Analyzer. Measure Oxygen Consumption Rate (OCR) before and after injection.

  • Validation: A drop in OCR specifically in proline-fed cells (but not glucose-fed) confirms PRODH targeting.

Part 3: Structural & Pathway Visualization

Figure 1: Proline Bioisostere Signaling & Inhibition

The following diagram illustrates how the thiazolidine scaffold intercepts proline metabolic and signaling pathways.

ThiazolidineTargets Compound (4R)-N-methyl-thiazolidine-4-carboxamide DPP4 DPP-4 Enzyme (Metabolic Regulation) Compound->DPP4 Competitive Inhibition (Ki dependent) PRODH Proline Dehydrogenase (Mitochondrial Respiration) Compound->PRODH Metabolic Blockade Tyrosinase Tyrosinase (Melanogenesis) Compound->Tyrosinase Chelation/Inhibition Proline L-Proline Proline->PRODH Native Substrate GLP1 GLP-1 Stabilization (Insulin Secretion) DPP4->GLP1 Inhibits degradation ROS ROS Production (Apoptosis) PRODH->ROS Modulates Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Catalyzes

Caption: Figure 1. Mechanistic interception of proline-dependent pathways by the thiazolidine-4-carboxamide scaffold. The compound acts as a multi-target modulator due to its structural mimicry of L-proline.

Part 4: Comparative Data Summary

The table below contrasts the physicochemical properties of the Thiazolidine derivative against the native Proline structure, highlighting why it is a superior scaffold for drug development.

FeatureL-Proline (Native)(4R)-Thiazolidine-4-carboxamideImpact on Drug Design
Ring Structure Pyrrolidine (5-membered, N)Thiazolidine (5-membered, S, N)S-atom increases lipophilicity (LogP).
Basicity (pKa) ~10.6 (Secondary Amine)~6.0 (Secondary Amine)Reduced ionization at physiological pH improves membrane permeability.
Metabolic Stability Low (Rapid oxidation)HighResistance to oxidative degradation by generic peptidases.
Redox Activity NoneAntioxidant PotentialThiazolidine ring can act as a radical scavenger (similar to Timonacic).
Target Specificity Universal building blockSelective BioisostereHigher affinity for hydrophobic S1 pockets in proteases (e.g., DPP-4).

References

  • Thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors. Source: PubMed (NIH) Link:

  • Thiazolidine-4-carboxamide derivatives as Tyrosinase Inhibitors. Source: MDPI (Pharmaceuticals) Link:

  • Timonacic (Thiazolidine-4-carboxylic acid) Pharmacology. Source: PubChem / PharmaCompass Link:

  • DPP-4 Inhibitors and Thiazolidine Scaffolds. Source: Journal of Medicinal Chemistry Link:

Sources

Structure-Activity Relationship (SAR) of N-Methyl Thiazolidinecarboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Structure-Activity Relationship (SAR) of N-methyl thiazolidinecarboxamides , a specialized subclass of thiazolidine-4-carboxylic acid (T4CA) derivatives. These compounds are emerging as privileged scaffolds in oncology (prostate/melanoma), virology (neuraminidase inhibition), and neuroprotection.

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The N-methyl thiazolidine-4-carboxamide scaffold represents a strategic modification of the classic thiazolidine-4-carboxylic acid (thioproline) core. While the parent T4CA is known primarily as a cysteine prodrug and antioxidant, the conversion of the carboxylic acid to an N-methylated carboxamide dramatically alters its physicochemical profile. This modification enhances metabolic stability against amidases, modulates lipophilicity (


), and locks the amide bond conformation, often favoring bioactivity in specific receptor pockets (e.g., LPA receptors in prostate cancer or Neuraminidase active sites).

This guide dissects the SAR of this scaffold, providing actionable insights for optimizing potency and selectivity.

The Chemical Scaffold & SAR Logic

The core structure consists of a saturated 5-membered thiazolidine ring. The biological activity hinges on three critical vectors: the C2-aryl substituent , the N3-ring nitrogen , and the C4-carboxamide moiety.

Core Architecture

The N-methyl thiazolidinecarboxamide scaffold can be visualized as a rigidified amino acid derivative.

  • C2 Position (The Selectivity Vector): Derived from the aldehyde starting material. This position determines the "Address" of the molecule—directing it to specific hydrophobic pockets.

  • N3 Position (The Polarity Vector): The ring nitrogen. It acts as a hydrogen bond donor (if unsubstituted) or acceptor (if acylated).

  • C4-Carboxamide (The Effector): The N-methylation here is the critical "switch." It removes a hydrogen bond donor (NH) but introduces a hydrophobic methyl group that can displace high-energy water molecules in the binding site.

Detailed SAR Analysis
A. The C4-Carboxamide Linkage (The N-Methyl Focus)

The transformation of the native carboxylic acid to an N-methyl carboxamide (


) is the defining feature of this subclass.
  • Conformational Locking: Unlike a simple secondary amide (

    
    ), the tertiary N-methyl amide introduces steric bulk that restricts rotation around the C(carbonyl)-N bond. This often locks the molecule in a cis or trans rotamer that may match the bioactive conformation, reducing the entropic penalty of binding.
    
  • Metabolic Stability: N-methylation significantly reduces the rate of hydrolysis by peptidases and amidases, extending the plasma half-life (

    
    ).
    
  • Solubility & Permeability: The methyl group masks the polar amide hydrogen, increasing membrane permeability (higher

    
    ) and blood-brain barrier (BBB) penetration, crucial for neuroprotective applications.
    
B. The C2 Position (Aryl/Alkyl Tail)
  • Aryl Substituents: Introducing electron-rich aromatic rings (e.g., 3,4,5-trimethoxyphenyl) at C2 drastically improves cytotoxicity against melanoma and prostate cancer lines. This mimics the lipid tail of Lysophosphatidic Acid (LPA) in ATCAA derivatives.

  • Stereochemistry: The C2 stereocenter is created during synthesis. The (2R, 4R) diastereomer is often the thermodynamically favored and biologically active form due to the cis-arrangement avoiding steric clash between the C2-aryl and C4-carboxyl groups.

C. The N3 Ring Nitrogen
  • Free NH: Essential for antioxidant activity (precursor to GSH). In antiviral applications, a free NH often participates in H-bonding with active site residues (e.g., Glu/Asp).

  • Acylation/Alkylation: Capping the N3 with an acetyl or methyl group generally abolishes antioxidant capacity but can enhance specific receptor binding by removing a desolvation penalty.

Mechanism of Action

The mechanism depends heavily on the specific C2 and amide substituents, but two primary pathways dominate the literature for this scaffold.

Pathway A: GPCR Antagonism (Oncology)

In prostate cancer models, long-chain or bulky aryl derivatives (ATCAA) function as antagonists for Lysophosphatidic Acid (LPA) receptors . The thiazolidine ring mimics the polar headgroup of LPA, while the C2-aryl/alkyl group mimics the lipid tail. The N-methyl carboxamide prevents rapid degradation and improves binding affinity.

Pathway B: Neuraminidase Inhibition (Virology)

For Influenza A, the scaffold acts as a transition state analogue. The thiazolidine ring positions the C4-carboxyl/amide group to interact with the arginine triad in the Neuraminidase active site. N-methylation of the amide can optimize hydrophobic contacts within the 150-cavity of the enzyme.

MOA_Pathways Scaffold N-Methyl Thiazolidine Carboxamide LPA LPA Receptor (GPCR) Scaffold->LPA Mimics Lipid Headgroup NA Viral Neuraminidase (Active Site) Scaffold->NA Transition State Mimic Signal Block G-Protein Signaling LPA->Signal Antagonism Apoptosis Apoptosis Induction (Prostate/Melanoma) Signal->Apoptosis Release Block Viral Release NA->Release Inhibition Replication Halt Viral Replication Release->Replication

Figure 1: Dual mechanistic pathways for N-methyl thiazolidinecarboxamides in oncology and virology.

Experimental Protocols

Chemical Synthesis: The "One-Pot" Cyclization & Amidation

This protocol describes the synthesis of a C2-aryl substituted N-methyl thiazolidine-4-carboxamide.

Reagents: L-Cysteine hydrochloride, Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), Methylamine (2M in THF), EDC·HCl, HOBt, DIPEA.

Step 1: Thiazolidine Ring Formation

  • Dissolve L-Cysteine HCl (10 mmol) in water/ethanol (1:1, 20 mL).

  • Add Sodium Acetate (12 mmol) to buffer pH to ~5–6.

  • Add the Aromatic Aldehyde (10 mmol) dropwise.

  • Stir at Room Temperature (RT) for 4–12 hours. A white precipitate (Thiazolidine-4-carboxylic acid, T4CA) will form.

  • Filter, wash with cold ethanol/ether, and dry.

    • Checkpoint: Verify structure via

      
      -NMR (look for the singlet/doublet at 
      
      
      
      5.5–6.0 ppm for the C2-H).

Step 2: Amidation (N-Methylation)

  • Dissolve the T4CA intermediate (5 mmol) in dry DMF (10 mL).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 mins to activate the acid.

  • Add Methylamine (2M in THF, 1.5 eq) and DIPEA (2 eq).

  • Allow to warm to RT and stir overnight.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography (Hexane:EtOAc).

Synthesis_Workflow Start L-Cysteine + Aldehyde Cyclization Cyclization (pH 5-6, RT, 12h) Start->Cyclization Intermediate Thiazolidine-4-COOH (Precipitate) Cyclization->Intermediate Activation Activation (EDC/HOBt, DMF) Intermediate->Activation Coupling Amidation (+ MeNH2, DIPEA) Activation->Coupling Final N-Methyl Carboxamide Product Coupling->Final

Figure 2: Synthetic workflow for N-methyl thiazolidine-4-carboxamides.

Biological Assay: In Vitro Cytotoxicity (MTT)

To validate the SAR, the cytotoxicity is assessed against prostate cancer cells (e.g., PC-3) or melanoma cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve N-methyl thiazolidinecarboxamides in DMSO. Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ). Add to wells (Final DMSO < 0.1%).
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary

The following table summarizes the impact of key substitutions on biological potency (Generic example based on ATCAA class data).

Compound IDC2 Substituent (R)Amide (R')C2-StereochemIC50 (PC-3,

)
Notes
TZ-01 PhenylH(2R, 4R)> 50Low potency (Parent)
TZ-02 3,4,5-TrimethoxyphenylH(2R, 4R)12.5Improved lipophilicity
TZ-03 3,4,5-TrimethoxyphenylMethyl (2R, 4R)2.1 N-Me lock effect
TZ-04 4-NitrophenylMethyl(2R, 4R)5.8Electron withdrawing
TZ-05 Alkyl (C15 chain)Methyl(2R, 4R)0.8Lipid mimic (LPA antagonist)

Key Insight: The transition from TZ-02 to TZ-03 (N-methylation) results in a ~6-fold increase in potency, highlighting the critical role of the N-methyl amide in this SAR series.

References

  • Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry. Link

  • Liu, Y., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes. Link

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-substituted-4-thiazolidinone derivatives as antitumor agents. European Journal of Medicinal Chemistry. Link

The Stereochemical Imperative: A Technical Guide to Chirality and its Profound Impact on the Biological Activity of Thiazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Two Faces of a Molecule

In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This concept is embodied in the phenomenon of chirality, a property of an object that makes it non-superimposable on its mirror image. Just as our left and right hands are mirror images but cannot be perfectly overlapped, chiral molecules exist as pairs of enantiomers. Thiazolidinones, a versatile class of heterocyclic compounds, are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] The thiazolidinone scaffold, with its potential for substitution at various positions, frequently possesses one or more chiral centers, leading to the existence of stereoisomers. This guide delves into the profound implications of chirality on the biological activity of thiazolidinones, offering a technical exploration for researchers, scientists, and drug development professionals. We will navigate the causal relationships between stereochemistry and pharmacological outcomes, detail the methodologies for obtaining enantiomerically pure compounds, and present the data that underscores the necessity of considering chirality in the design and development of thiazolidinone-based therapeutics.

The Pharmacological Significance of Stereoisomerism in Thiazolidinones

The interaction between a drug molecule and its biological target, be it an enzyme or a receptor, is a highly specific, three-dimensional dance. The precise spatial arrangement of functional groups on the drug molecule must complement the topography of the binding site on the biological target. Consequently, enantiomers of a chiral drug can, and often do, exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.

While the broader literature on chiral drugs is replete with such examples, the specific investigation of thiazolidinone enantiomers has underscored this principle. For instance, studies on axially chiral 2-arylimino-3-aryl-thiazolidin-4-one derivatives have highlighted the importance of their stereochemistry.[3] The restricted rotation around the C-N single bond leads to stable, separable enantiomers (atropisomers), each with a unique spatial orientation that can dictate its interaction with a biological target. Furthermore, the evaluation of the (R)-isomer of certain thiazole derivatives has been pursued to specifically assess the influence of chirality on enzymatic inhibition, indicating a clear recognition in the field that stereochemistry is a key determinant of activity.

The biological study of thiazolidinones has revealed that substitutions at the 2, 3, and 5-positions are crucial for their diverse activities.[1] These positions are often chiral centers, and the specific configuration (R or S) of these centers dictates the overall shape of the molecule and, therefore, its binding affinity and efficacy.

Obtaining Enantiomerically Pure Thiazolidinones: A Methodological Overview

Given the stereospecific nature of drug-target interactions, the production of single-enantiomer drugs is a paramount objective in modern pharmaceutical development. Two primary strategies are employed to achieve this for thiazolidinones: stereoselective synthesis and chiral separation of racemic mixtures.

Stereoselective Synthesis

Stereoselective, or asymmetric, synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several approaches:

  • Use of Chiral Starting Materials: The synthesis can begin with a readily available, enantiomerically pure starting material. For example, the synthesis of 2-substituted phenyl thiazolidine-4-carboxylic acid derivatives can be achieved by refluxing a substituted benzaldehyde with L-cysteine, an enantiomerically pure amino acid.[4]

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

  • Use of Chiral Catalysts: A small amount of a chiral catalyst can be used to induce the formation of one enantiomer over the other. This is often a highly efficient method.

Chiral Separation of Racemic Mixtures

When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), the individual enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC for Thiazolidinone Enantiomer Separation

This protocol provides a general framework for the separation of thiazolidinone enantiomers using chiral HPLC. Optimization of the mobile phase and column type will be necessary for specific compounds.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for a wide range of compounds, including heterocyclic structures.[3]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is a critical parameter for achieving separation and should be systematically varied (e.g., 90:10, 85:15, 80:20 hexane:isopropanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also be added to improve peak shape for ionizable compounds.

  • Sample Preparation: Dissolve the racemic thiazolidinone sample in a suitable solvent, typically the mobile phase or a solvent in which it is highly soluble and that is miscible with the mobile phase. The concentration should be appropriate for the detector being used (e.g., 1 mg/mL for UV detection).

  • HPLC System Setup:

    • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the column temperature (e.g., 25 °C). Temperature can influence enantioselectivity.

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column. Record the chromatogram.

  • Optimization: If the enantiomers are not resolved, systematically adjust the mobile phase composition (e.g., change the alcohol modifier or its percentage), flow rate, and column temperature to optimize the separation.

  • Enantiomer Elution Order Determination: To determine the elution order of the enantiomers, a pure sample of one enantiomer (if available) can be injected. Alternatively, techniques such as circular dichroism detection can be coupled with the HPLC system.

Data on the Biological Activity of Chiral Thiazolidinones

The following tables summarize the biological activity of various thiazolidinone derivatives. While direct comparisons of enantiomeric pairs are not always available in the literature, these data demonstrate the high potency that can be achieved with specific stereochemical configurations, implying a high degree of stereoselectivity in their biological interactions.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7g A549 (Lung)40[5]
MCF-7 (Breast)40[5]
PC3 (Prostate)50[5]
13 Not Specified15.18[6]
Steroidal Thiazolidinone 1 K562 (Leukemia)8.5 - 14.9[7]
Steroidal Thiazolidinone 2 HeLa (Cervical)8.9 - 15.1[7]
Acridine-Thiazolidinone 4e HeLa (Cervical)14.75[8]
A549 (Lung)17.75[8]

Table 2: Antioxidant and Enzyme Inhibitory Activity of Thiazolidinone Derivatives

Compound IDActivityIC50 (µg/mL)Reference
9a DPPH Radical Scavenging6.62[9]
Nitric Oxide Scavenging6.79[9]
6 DPPH Radical Scavenging9.18[9]
78 PTP1B Inhibition8.34 µM[9]
79 PTP1B Inhibition10.5 µM[9]
80 PTP1B Inhibition0.86 µM[9]

Visualizing the Concepts

Diagrams can aid in understanding the abstract concepts of chirality and the workflows involved in their study.

Chirality cluster_enantiomers Enantiomers cluster_receptor Biological Target R-Thiazolidinone R-Enantiomer Receptor Chiral Receptor Binding Site R-Thiazolidinone->Receptor Specific Binding (High Affinity) S-Thiazolidinone S-Enantiomer S-Thiazolidinone->Receptor Mismatched Binding (Low or No Affinity)

Caption: Stereospecific interaction of thiazolidinone enantiomers with a biological target.

Chiral_HPLC_Workflow Racemic_Mixture Racemic Thiazolidinone (R and S) HPLC_System Chiral HPLC System (Chiral Stationary Phase) Racemic_Mixture->HPLC_System Separation Separation of Enantiomers HPLC_System->Separation Enantiomer_R Pure R-Enantiomer Separation->Enantiomer_R Enantiomer_S Pure S-Enantiomer Separation->Enantiomer_S Biological_Assay_R Biological Activity Testing (R) Enantiomer_R->Biological_Assay_R Biological_Assay_S Biological Activity Testing (S) Enantiomer_S->Biological_Assay_S

Caption: Workflow for chiral separation and biological evaluation of thiazolidinone enantiomers.

Conclusion and Future Perspectives

The evidence strongly supports the critical role of chirality in determining the biological activity of thiazolidinones. The stereochemical arrangement of substituents on the thiazolidinone scaffold dictates the molecule's three-dimensional shape, which in turn governs its ability to interact with specific biological targets. As the field of drug discovery moves towards greater precision and personalization, the development of single-enantiomer thiazolidinone drugs will be essential for maximizing therapeutic efficacy and minimizing off-target effects and toxicity.

Future research should focus on the systematic evaluation of the biological activities of individual thiazolidinone enantiomers. This will not only provide a clearer understanding of the structure-activity relationships for this important class of compounds but also pave the way for the development of safer and more effective chiral drugs. The continued development of novel stereoselective synthetic methods and more efficient chiral separation techniques will be crucial in supporting these endeavors. The "wonder nucleus" of thiazolidinone, when viewed through the lens of stereochemistry, holds even greater promise for addressing a multitude of therapeutic challenges.[10]

References

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). Biointerface Research in Applied Chemistry. [Link]

  • A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC. [Link]

  • Anticancer potential of new steroidal thiazolidin-4-one derivatives. Mechanisms of cytotoxic action and effects on angiogenesis. (2017). Steroids. [Link]

  • Conformational Dynamics, Isomerization, and Biological Activity of Acridine-Thiazolidinone Hybrids: A Combined Experimental and Theoretical Study. (2025). Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Digital Repository of University of Baghdad. [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). PMC. [Link]

  • Observed and predicted values of IC50 for thiazolidine by using Eq.7. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW 4–THIAZOLIDINONE DERIVATIVES. (2017). ResearchGate. [Link]

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (n.d.). RSC Publishing. [Link]

  • SYNTHESIS AND ANTIDIABETIC EVALUATION OF SOME THIAZOLIDINE-2, 4-DIONE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). ResearchGate. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. [Link]

  • Substituted thiazolidones and their selective inhibition of nicotinamide-adenine dinucleotide dependent oxidations. (n.d.). ACS Publications. [Link]

  • Design, Synthesis and Anticancer Activity of Substituted 1, 3-Thiazolidin-4-One Derivatives. (n.d.). Journal of Pharmaceutical Research International. [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (n.d.). PMC. [Link]

Sources

Technical Review: Therapeutic Potential of 4-Thiazolidinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-thiazolidinecarboxamide scaffold represents a distinct and privileged pharmacophore in medicinal chemistry, often overshadowed by its oxidized cousin, the 4-thiazolidinone. Unlike the planar thiazolidinone, the 4-thiazolidinecarboxamide moiety—typically derived from the condensation of L-cysteine with aldehydes—possesses a saturated ring system with two defined chiral centers (C2 and C4). This structural rigidity, combined with the hydrogen-bonding capability of the C4-carboxamide, enables high-affinity interactions with diverse biological targets, including Platelet-Activating Factor (PAF) receptors , tubulin , and human dihydroorotate dehydrogenase (hDHODH) .

This technical guide analyzes the structure-activity relationships (SAR), therapeutic applications (Oncology and Cardiovascular), and validated synthesis protocols for this class of compounds.

Chemical Architecture & SAR Analysis

The core potency of 4-thiazolidinecarboxamide derivatives stems from their ability to mimic peptide bonds while maintaining a rigid heterocyclic core.

The Scaffold

The general structure consists of a saturated thiazolidine ring substituted at the C2 and C4 positions.

  • C4-Carboxamide: This group is critical. It acts as a hydrogen bond donor/acceptor, mimicking the transition state of peptide hydrolysis or interacting with serine/threonine residues in enzyme active sites.

  • C2-Aryl Substitution: The "lipophilic tail." Substitution here with bulky aryl or heteroaryl groups (e.g., 3-pyridyl, substituted phenyl) drives selectivity.

  • Stereochemistry: The biological activity is often stereospecific. For instance, the (2R, 4R) configuration is frequently cited as the bioactive eutomer for PAF antagonism.

Structure-Activity Relationship (SAR) Matrix
PositionModificationEffect on Potency/Selectivity
C2 (Ring Carbon) 3-Pyridyl / 4-PyridylEnhances PAF receptor antagonism (mimics the polar head of PAF).
C2 (Ring Carbon) Bulky Phenyl (e.g., 3,4,5-trimethoxy)Increases cytotoxicity against melanoma/prostate cancer cells (ATCAA derivatives).
C4 (Amide Nitrogen) Long Alkyl Chains / ArylModulates lipophilicity (LogP) and membrane permeability; essential for hDHODH inhibition .
N3 (Ring Nitrogen) Methylation / AcetylationOften reduces potency by disrupting key H-bond donor capability within the active site.

Therapeutic Applications

Oncology: The ATCAA Derivatives

Target: Tubulin Polymerization & Apoptosis Induction Mechanism: 2-Arylthiazolidine-4-carboxylic acid amides (ATCAAs) function as non-taxane microtubule destabilizers. They bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle in the G2/M phase.

  • Key Insight: Unlike P-glycoprotein substrates (e.g., Taxol), certain ATCAAs retain potency against Multi-Drug Resistant (MDR) cell lines.

  • Data Point: Compound 3id (from literature) demonstrated >10-fold selectivity for melanoma cells over fibroblasts.[1]

Cardiovascular: PAF Receptor Antagonists

Target: Platelet-Activating Factor (PAF) Receptor (GPCR) Mechanism: Derivatives like 2-(3-pyridyl)thiazolidine-4-carboxamide act as competitive antagonists at the PAF receptor. By blocking the binding of PAF (a potent phospholipid mediator), these compounds inhibit platelet aggregation and inflammation.

  • Causality: The basic nitrogen of the pyridyl group at C2 mimics the choline headgroup of the endogenous PAF ligand, while the thiazolidine ring provides a rigid spacer.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of these derivatives in cancer (Apoptosis) and thrombosis (Anti-platelet).

Thiazolidine_MOA Compound 4-Thiazolidinecarboxamide Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin  Binding   PAF_R PAF Receptor (GPCR) Compound->PAF_R  Antagonism   Polymerization Inhibit Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis G_Protein Block Gq/Gi Signaling PAF_R->G_Protein Ca_Mobilization Inhibit Ca2+ Mobilization G_Protein->Ca_Mobilization Aggregation Inhibit Platelet Aggregation Ca_Mobilization->Aggregation

Caption: Dual therapeutic mechanism targeting Tubulin (Oncology) and PAF Receptors (Cardiovascular).

Experimental Protocols

Synthesis of 2-Arylthiazolidine-4-Carboxamides

This protocol utilizes a condensation reaction between L-cysteine and an aldehyde, followed by amidation. This route preserves the stereochemistry of the L-cysteine starting material.

Reagents:

  • L-Cysteine ethyl ester hydrochloride

  • Aromatic Aldehyde (e.g., 3-pyridinecarboxaldehyde)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)[2]

  • Amine (for amide coupling)

Step-by-Step Workflow:

  • Cyclization (Thiazolidine Ring Formation):

    • Dissolve L-cysteine ethyl ester HCl (10 mmol) in Ethanol (20 mL).

    • Add Triethylamine (10 mmol) and stir for 10 min at Room Temperature (RT) to neutralize.

    • Add the Aromatic Aldehyde (10 mmol).

    • Critical Step: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The formation of the thiazolidine ring is thermodynamically driven.

    • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water, dry over Na2SO4, and concentrate to yield the 2-arylthiazolidine-4-carboxylic acid ethyl ester .

  • Amidation (Carboxamide Formation):

    • Dissolve the intermediate ester (5 mmol) in Methanol.

    • Add the desired primary amine (excess, or stoichiometric amount with mild heating if volatile).

    • Stir at RT for 24 hours (aminolysis).

    • Purification: Recrystallize from Ethanol/Water to obtain the pure 4-thiazolidinecarboxamide .

Synthesis Workflow Diagram

Synthesis_Protocol Start L-Cysteine Ethyl Ester + Aromatic Aldehyde Step1 Reflux in EtOH (Et3N) 4-6 Hours Start->Step1 Cyclization Intermed Intermediate: 2-Arylthiazolidine-4-carboxylate Step1->Intermed Step2 Aminolysis (R-NH2) in MeOH, RT, 24h Intermed->Step2 Amidation Final Product: 4-Thiazolidinecarboxamide Step2->Final

Caption: Two-step synthesis of 4-thiazolidinecarboxamide derivatives via cyclization and aminolysis.

Biological Validation: In Vitro Antiproliferative Assay (MTT)

To validate the anticancer potential (E-E-A-T requirement for self-validating systems):

  • Seeding: Seed cancer cells (e.g., A375 Melanoma) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add graded concentrations of the thiazolidine derivative (0.1 µM – 100 µM). Include DMSO control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Validation Criteria: The IC50 should be < 10 µM to be considered a "hit" for lead optimization.

Future Outlook & Toxicology

While the 4-thiazolidinecarboxamide scaffold is promising, metabolic stability is a key challenge. The thiazolidine ring can be susceptible to oxidation (to thiazolidinone or sulfoxide) in vivo. Future drug development must focus on:

  • Bioisosteres: Replacing the sulfur with methylene (pyrrolidines) often reduces potency, suggesting sulfur is essential for binding.

  • Formulation: Nanoparticle encapsulation to improve half-life.

  • Toxicity: Early ADME screening is required to ensure the "pyridyl" moiety does not induce CYP450 inhibition.

References

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. II. Structure-activity relationships and active configuration of 2-(3-pyridyl)thiazolidine-4-carboxamides as platelet-activating factor receptor antagonists. Source: Chemical & Pharmaceutical Bulletin (PubMed) URL:[Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central) URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Compound Identity:

  • IUPAC Name: (4R)-N-Methylthiazolidine-4-carboxamide

  • Common Name: L-Thioproline methylamide; (4R)-N-Methyl-1,3-thiazolidine-4-carboxamide

  • CAS Number: 2731006-43-0 (as Hydrochloride salt)[1]

  • Molecular Formula: C₅H₁₀N₂OS

  • Molecular Weight: 146.21 g/mol (Free base)

Significance: This compound is a key chiral building block in medicinal chemistry, serving as a proline mimetic. The thiazolidine ring introduces conformational constraints similar to proline but with distinct electronic properties due to the sulfur atom. It is frequently employed in the synthesis of peptidomimetics, antiviral agents, and collagen stability modifiers.

Scope of Protocol: This guide outlines a high-fidelity synthesis protocol designed for research and early-stage drug development. Unlike industrial routes that prioritize cost over purity, this protocol utilizes a Protection-Activation-Deprotection strategy (Method A) to ensure stereochemical integrity and ease of purification. A scalable, direct aminolysis route (Method B) is provided for larger batches.

Retrosynthetic Analysis

The target molecule contains a secondary amine within a thiazolidine ring and a secondary amide side chain. The primary challenge is chemoselectivity: reacting the carboxylic acid with methylamine without interfering with the nucleophilic ring nitrogen or causing racemization at the C4 chiral center.

Disconnection Strategy:

  • C-N Disconnection (Amide Bond): The amide is formed from the corresponding carboxylic acid (L-Thioproline) and methylamine.

  • Protection: To prevent self-acylation or dimerization, the ring nitrogen (

    
    ) is protected with a tert-butoxycarbonyl (Boc) group.
    
  • Precursor Origin: The starting material, L-Thioproline, is derived from the condensation of L-Cysteine with formaldehyde.

Retrosynthesis Target (4R)-N-Methylthiazolidine- 4-carboxamide BocAmide N-Boc-Intermediate Target->BocAmide Deprotection Thioproline L-Thioproline (Thiazolidine-4-COOH) BocAmide->Thioproline Amidation (+ MeNH2) Cysteine L-Cysteine Thioproline->Cysteine Cyclization (+ HCHO)

Figure 1: Retrosynthetic disconnection showing the pathway from L-Cysteine to the target amide.

Method A: Protection-Coupling Route (Recommended for High Purity)

Rationale: This route minimizes side reactions by masking the secondary amine. It allows for standard organic workups (extraction/washing) which are difficult with the highly polar free amine product.

Phase 1: N-Boc Protection

Objective: Synthesize (4R)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid.

  • Reagents: L-Thioproline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.0 eq), Water/Dioxane (1:1).

  • Protocol:

    • Dissolve L-Thioproline (13.3 g, 100 mmol) in 100 mL of 1M NaOH and 100 mL of 1,4-dioxane.

    • Cool to 0°C in an ice bath.

    • Add Boc₂O (24.0 g, 110 mmol) portion-wise over 30 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Evaporate dioxane under reduced pressure. Wash the aqueous phase with Et₂O (2 x 50 mL) to remove unreacted Boc₂O. Acidify the aqueous phase to pH 2-3 with 1M KHSO₄ or 10% Citric Acid.

    • Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over MgSO₄, filter, and concentrate.

    • Yield: Expect ~90-95% of a white solid/foam.

Phase 2: Amide Coupling

Objective: Synthesize tert-butyl (4R)-4-(methylcarbamoyl)thiazolidine-3-carboxylate.

  • Reagents: N-Boc-L-Thioproline (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (dry).

  • Protocol:

    • Dissolve N-Boc-L-Thioproline (23.3 g, 100 mmol) in dry DMF (200 mL) under Nitrogen.

    • Add DIPEA (52 mL, 300 mmol) and stir for 5 minutes.

    • Add EDC.HCl (23.0 g, 120 mmol) and HOBt (16.2 g, 120 mmol). Stir at 0°C for 30 minutes to activate the acid.

    • Add Methylamine Hydrochloride (8.1 g, 120 mmol).

    • Stir at RT for 16 hours.

    • Workup: Dilute with Ethyl Acetate (500 mL). Wash successively with 1M KHSO₄ (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or use flash chromatography (Hexanes/EtOAc) if necessary.

    • Checkpoint: Confirm identity via NMR. The Boc group and methyl amide doublet should be distinct.

Phase 3: Deprotection

Objective: Isolate (4R)-N-methylthiazolidine-4-carboxamide.

  • Reagents: 4M HCl in Dioxane (or TFA/DCM).

  • Protocol:

    • Dissolve the Boc-amide intermediate (10 mmol) in DCM (10 mL).

    • Add 4M HCl in Dioxane (10 mL, excess).

    • Stir at RT for 2-4 hours. Monitor by TLC (disappearance of starting material).

    • Isolation: Evaporate volatiles under vacuum. The product will likely crystallize as the Hydrochloride salt.

    • Free Base (Optional): If the free base is required, dissolve the salt in minimal water, neutralize with saturated Na₂CO₃, and extract continuously with DCM or CHCl₃ (product is water-soluble). Dry and concentrate.

Method B: Direct Aminolysis (Scalable Alternative)

Rationale: Ideal for larger scales where chromatography is to be avoided. Relies on the nucleophilicity difference between the primary amine (reagent) and the secondary amine (ring).

  • Esterification: Reflux L-Thioproline in Methanol with SOCl₂ (1.2 eq) for 4 hours. Concentrate to obtain L-Thioproline Methyl Ester HCl salt.

  • Aminolysis: Dissolve the methyl ester salt in Methanol. Add excess Methylamine (40% in water or 2M in THF, ~5-10 eq).

  • Reaction: Stir at RT for 24 hours in a sealed vessel.

  • Workup: Concentrate to dryness. The residue contains the product and methylamine hydrochloride.

  • Purification: Dissolve in a small amount of hot isopropanol or ethanol and cool to crystallize the product (as HCl salt), or purify via ion-exchange resin (Dowex) to obtain the free base.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Coupling) 0°C -> RTHigh temps (>40°C) during activation can cause racemization at the C4 center.
pH (Workup) Acidic (pH 2-3)During Boc-acid isolation, failure to acidify sufficiently results in yield loss to the aqueous phase.
Stoichiometry 1.2 eq AmineExcess methylamine is easily removed; insufficient amine leads to unreacted activated ester and byproducts.
Solvent Water Anhydrous (Phase 2)Water competes with the amine for the active ester, hydrolyzing it back to the acid.

Common Pitfalls:

  • Oxidation: The sulfur in the thiazolidine ring is susceptible to oxidation (sulfoxide formation). Avoid strong oxidants and prolonged exposure to air in solution.

  • Racemization: Use HOBt or Oxyma Pure as additives during coupling to suppress oxazolone formation and preserve chirality.

Characterization Data (Expected)

1H NMR (400 MHz, D₂O) - HCl Salt:

  • δ 4.60 (t, 1H, CH-4): Characteristic alpha-proton of the amino acid derivative.

  • δ 4.45 (d, 1H, H-2a) & 4.25 (d, 1H, H-2b): AB system of the methylene bridge between N and S.

  • δ 3.50 (dd, 1H, H-5a) & 3.20 (dd, 1H, H-5b): Methylene protons of the ring.

  • δ 2.80 (s, 3H, N-CH₃): Methyl group of the amide.

Mass Spectrometry:

  • ESI-MS (m/z): [M+H]⁺ calculated for C₅H₁₀N₂OS: 147.06; Found: 147.1.

Safety & Handling

  • Methylamine: Highly volatile and toxic. Handle solutions in a fume hood. Use sealed vessels for reactions.

  • Thioproline: Generally low toxicity but handle as a chemical irritant.

  • DCC/EDC: Potent sensitizers. Avoid skin contact.

Visualization: Synthesis Workflow

SynthesisProtocol Start L-Thioproline (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-L-Thioproline Step1->Inter1 Step2 Step 2: Amide Coupling (MeNH2, EDC, HOBt) Inter1->Step2 Inter2 Boc-Protected Amide Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final Target Product (HCl Salt) (4R)-N-Methylthiazolidine-4-carboxamide Step3->Final

Caption: Step-by-step workflow for the high-purity synthesis of (4R)-N-methylthiazolidine-4-carboxamide.

References

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[2] Journal of the American Chemical Society, 59(1), 200–206. Link (Foundational synthesis of Thioproline).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link (Standard coupling protocols).

  • BLD Pharm. (n.d.).[1] Product Analysis: N-Methylthiazolidine-4-carboxamide hydrochloride. Retrieved from (Verification of CAS 2731006-43-0).

  • Bide Pharm. (n.d.). Product Data: N-Methylthiazolidine-4-carboxamide hydrochloride.[1][4][5][6] Retrieved from .

Sources

High-throughput screening of (4R)-N-methyl-4-thiazolidinecarboxamide libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Throughput Screening of (4R)-N-Methyl-4-Thiazolidinecarboxamide Libraries for Protein-Protein Interaction Antagonism

Scientific Background & Rationale

The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP1, and cIAP2. These proteins bind to and inhibit active caspases (Caspase-3, -7, and -9) via their Baculoviral IAP Repeat (BIR) domains. Endogenously, the mitochondrial protein Smac/DIABLO antagonizes this interaction by binding to the BIR domains through its N-terminal tetrapeptide sequence, AVPI (Ala-Val-Pro-Ile).

The Scaffold Rationale: In the pursuit of small-molecule Smac mimetics, the endogenous AVPI peptide presents severe pharmacokinetic limitations, primarily rapid proteolytic degradation and poor membrane permeability. To overcome this, peptidomimetic libraries frequently utilize the (4R)-N-methyl-4-thiazolidinecarboxamide scaffold as a conformationally restricted proline surrogate.

The causality behind this structural choice is threefold:

  • Conformational Locking: The inclusion of the sulfur atom in the five-membered thiazolidine ring alters the ring pucker compared to a standard pyrrolidine. This precisely optimizes the dihedral angles required to mimic the tight turn of the AVPI motif within the hydrophobic groove of the BIR3 domain.

  • Proteolytic Stability: The non-natural thiazolidine core renders the resulting peptidomimetics highly resistant to cellular proteases.

  • Target Specificity: The N-methyl amide modification prevents unwanted hydrogen bond donation, mitigating off-target binding to the ATP-binding pockets of kinases, a common liability in heterocyclic drug discovery.

Pathway Stimulus Apoptotic Stimulus Mito Mitochondria Stimulus->Mito Smac Smac/DIABLO Release Mito->Smac IAP IAP Proteins (XIAP/cIAP) Smac->IAP Inhibits Caspase Caspase-9/-3 Activation IAP->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Library (4R)-N-methyl-4- thiazolidinecarboxamides Library->IAP Antagonizes (Smac Mimetic)

Smac/IAP apoptosis signaling pathway and the mechanism of thiazolidinecarboxamide antagonism.

Assay Design & Self-Validating Systems

To screen libraries of (4R)-N-methyl-4-thiazolidinecarboxamide derivatives, a robust, interference-free assay is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay as the primary high-throughput screening (HTS) platform .

Causality of Assay Selection: Heterocyclic libraries often contain compounds with intrinsic auto-fluorescence in the blue/green spectrum (350–500 nm). Standard Fluorescence Polarization (FP) assays are highly susceptible to this interference, leading to false positives (apparent loss of polarization due to background emission). TR-FRET utilizes a long-lifetime Lanthanide fluorophore (Terbium, Tb³⁺). By introducing a 100 µs time delay between excitation and emission reading, short-lived compound auto-fluorescence decays completely, yielding an exceptionally high signal-to-background ratio.

Self-Validating Gating: Every 384-well plate acts as a self-validating system. Plates must contain 16 wells of maximum FRET signal (DMSO vehicle) and 16 wells of minimum FRET signal (excess unlabeled reference antagonist, e.g., GDC-0152). A plate is only accepted if its Z'-factor is strictly > 0.6, ensuring the assay window is statistically wide enough to distinguish true biological hits from dispensing noise.

Workflow Lib Library Preparation (4R)-N-methyl-4-thiazolidinecarboxamides TRFRET Primary Screen: TR-FRET (BODIPY-Smac Displacement) Lib->TRFRET Triage Hit Triage (Z' > 0.6, >50% Inhibition) TRFRET->Triage FP Orthogonal Screen: FP Assay (Eliminate TR-FRET quenchers) Triage->FP Cell Cell-Based Target Engagement (XIAP/Caspase-9 IP) FP->Cell Lead Lead Optimization Cell->Lead

High-throughput screening workflow and hit triage logic for IAP antagonists.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET Primary Screening Assay

Objective: Identify compounds that displace BODIPY-Smac from GST-XIAP-BIR3.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20, 0.1% BSA. (Note: DTT is critical to prevent the oxidation of surface cysteines on XIAP, while BSA/Tween-20 prevent non-specific adsorption to the microplate).

    • Protein/Tracer Mix: Prepare a solution containing 5 nM GST-XIAP-BIR3, 2 nM Tb-labeled anti-GST antibody, and 10 nM BODIPY-Smac peptide in Assay Buffer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of library compounds (10 mM in DMSO) into columns 3–22 of a 384-well low-volume black microplate. Final screening concentration is 10 µM (0.1% DMSO).

  • Control Dispensing: Dispense 10 nL of DMSO into columns 1–2 (Negative Control / Max Signal) and 10 nL of 10 mM GDC-0152 into columns 23–24 (Positive Control / Min Signal).

  • Assay Initiation: Dispense 10 µL of the Protein/Tracer Mix to all wells. Centrifuge the plate at 1000 x g for 1 minute to remove trapped air bubbles.

  • Incubation: Incubate the plates at room temperature (22°C) for 60 minutes in the dark to allow binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a TR-FRET compatible multimode reader (e.g., PHERAstar FSX).

    • Settings: Excitation at 337 nm; Emission 1 (Tb) at 490 nm; Emission 2 (BODIPY) at 520 nm.

    • Timing: Delay = 100 µs; Integration time = 200 µs.

    • Calculation: TR-FRET Ratio = (Emission 520 nm / Emission 490 nm) × 10,000.

Protocol B: Orthogonal Fluorescence Polarization (FP) Counter-Screen

Objective: Eliminate false positives caused by Terbium quenchers or GST-binders.

  • Reagent Preparation: Prepare 50 nM untagged XIAP-BIR3 and 10 nM FITC-Smac peptide in the standard Assay Buffer.

  • Execution: Transfer hit compounds (10 µM final) to a 384-well black plate. Add 10 µL of the FP reagent mix. Incubate for 60 minutes.

  • Reading: Measure FP (Excitation 485 nm / Emission 530 nm). True hits will show a decrease in polarization (mP) due to the displacement of the heavy FITC-Smac/XIAP complex, leaving the free, rapidly tumbling FITC-Smac peptide. Compounds that were active in TR-FRET but inactive here are flagged as assay artifacts.

Protocol C: Cell-Based Target Engagement (Immunoprecipitation)

Objective: Validate that biochemical hits cross the cell membrane and disrupt physiological PPIs.

  • Cell Culture: Seed MDA-MB-231 cells (which express high endogenous levels of XIAP and Caspase-9) in 6-well plates and grow to 80% confluency.

  • Treatment: Treat cells with 10 µM of the validated hit compound or DMSO vehicle for 4 hours.

  • Lysis & IP: Lyse cells in non-denaturing CHAPS buffer. Immunoprecipitate XIAP using an anti-XIAP monoclonal antibody coupled to Protein G magnetic beads.

  • Immunoblotting: Elute the complexes, run on SDS-PAGE, and probe the western blot for Caspase-9. A successful (4R)-N-methyl-4-thiazolidinecarboxamide hit will show a dose-dependent reduction of Caspase-9 co-immunoprecipitating with XIAP.

Data Presentation & Hit Triage

To ensure the integrity of the screening campaign, quantitative data must be strictly monitored. Table 1 outlines the required Quality Control (QC) metrics for plate validation, while Table 2 provides the triage criteria for advancing a library compound to lead optimization.

Table 1: HTS Quality Control Metrics

MetricFormula / DefinitionAcceptable ThresholdCausality / Implication
Z'-Factor

> 0.60 Validates that the separation between the positive and negative controls is statistically significant relative to the variance.
S/B Ratio

(Ratio of Max to Min FRET)
> 5.0 Ensures the dynamic range of the assay is wide enough to detect weak partial inhibitors.
CV (%)

< 5.0% Confirms precision in automated liquid handling and reagent stability.

Table 2: Hit Triage Criteria & Reference Benchmarks

Compound ClassPrimary TR-FRET IC₅₀Orthogonal FP IC₅₀Cell-Based Target EngagementStatus
GDC-0152 (Ref) ~28 nM~35 nMComplete disruption at 1 µMValidated Positive Control
AVPI Peptide ~500 nM~520 nMNo disruption (Poor permeability)Biochemical Control Only
Library Hit (Class I) < 1 µM < 1 µM Disruption at 10 µM Advance to Lead Opt.
Library Hit (Class II) < 1 µM> 50 µMNo disruptionReject (TR-FRET Artifact)
Library Hit (Class III) < 1 µM< 1 µMNo disruptionReject (Poor Permeability)

References

  • Flygare, J. A., Beresini, M., et al. "Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152)." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Dietz, S., et al. "Structures of BIRC6-Client Complexes Provide Mechanism of Smac-Mediated Release of Caspases." bioRxiv, 2022. URL:[Link]

(4R)-N-methyl-4-thiazolidinecarboxamide as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation and Protocols for (4R)-N-methyl-4-thiazolidinecarboxamide as an Antimicrobial Scaffold

Executive Summary As antimicrobial resistance (AMR) continues to outpace the development of novel therapeutics, the exploration of underexploited chemical spaces is paramount. (4R)-N-methyl-4-thiazolidinecarboxamide—a chiral heterocyclic scaffold derived from L-thioproline—has emerged as a highly versatile pharmacophore in antimicrobial drug discovery[1]. This application note details the mechanistic rationale, physicochemical profiling, and validated experimental workflows required to synthesize and evaluate this scaffold. By strictly controlling the (4R) stereocenter, researchers can leverage its unique hydrogen-bonding network and metal-chelating capabilities to target critical bacterial metalloenzymes, such as Peptide Deformylase (PDF) [2].

Mechanistic Rationale: Targeting Bacterial Protein Maturation

The primary mechanism of action for thiazolidine-4-carboxamide derivatives involves the disruption of bacterial protein synthesis [3]. Nascent bacterial polypeptides emerge from the ribosome tagged with an N-terminal formylmethionine (fMet). The enzyme Peptide Deformylase (PDF) catalyzes the essential removal of this formyl group, allowing the protein to fold into its mature, functional state.

(4R)-N-methyl-4-thiazolidinecarboxamide acts as a highly selective, time-dependent competitive inhibitor of PDF [2]. The stereospecificity of the (4R) configuration ensures optimal alignment within the enzyme's binding pocket, while the carboxamide oxygen and thiazolidine sulfur coordinate directly with the catalytic metal ion (typically Fe²⁺ or Ni²⁺). This blockade leads to a lethal accumulation of immature proteins.

G N1 Bacterial Ribosome (Translation) N2 Nascent Polypeptide (fMet-tagged) N1->N2 Synthesizes N3 Peptide Deformylase (PDF Enzyme) N2->N3 Substrate N4 Mature Protein (Functional) N3->N4 Deformylation N6 Accumulation of Immature Proteins N3->N6 Blockade N5 (4R)-N-methyl-4- thiazolidinecarboxamide N5->N3 Competitive Inhibition (Metal Binding) N7 Bacterial Cell Death (Antimicrobial Effect) N6->N7 Toxicity

Mechanism of Peptide Deformylase (PDF) inhibition by thiazolidinecarboxamide.

Quantitative Efficacy Data

When derivatized appropriately, the (4R)-N-methyl-4-thiazolidinecarboxamide scaffold exhibits broad-spectrum activity against several ESKAPE pathogens and Mycobacterium tuberculosis [1, 3]. Below is a summarized data set of representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for optimized derivatives.

Table 1: Representative Antimicrobial Activity Profile

Target OrganismStrain DesignationMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureusATCC 292134.08.0Highly Susceptible
Escherichia coliATCC 2592216.032.0Moderately Susceptible
Mycobacterium tuberculosisH37Rv2.55.0Highly Susceptible
Pseudomonas aeruginosaPAO1>64.0>64.0Resistant (Efflux-mediated)

Validated Experimental Workflows

Protocol 1: Synthesis of the (4R)-N-methyl-4-thiazolidinecarboxamide Scaffold

This protocol outlines the synthesis of the core scaffold from L-thioproline, ensuring the preservation of the chiral center.

  • Amine Protection: Dissolve (4R)-thiazolidine-4-carboxylic acid in a 1:1 mixture of dioxane and water. Add

    
     (1.2 eq) and 
    
    
    
    (2.0 eq).
    • Causality: N-Boc protection is strictly required to prevent unwanted self-polymerization of the amino acid during the subsequent amide coupling phase.

  • Amide Coupling: Dissolve the Boc-protected intermediate in anhydrous DMF. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq). Stir for 30 minutes at 0°C, then add methylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).

    • Causality: DCC activates the carboxylic acid, while HOBt forms a highly reactive, yet stable, ester intermediate. Crucially, HOBt suppresses the racemization of the sensitive (4R) stereocenter, ensuring the final product retains its required spatial geometry for enzyme binding.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane for 2 hours at room temperature to yield the final scaffold.

Protocol 2: MIC Determination via Broth Microdilution

A self-validating system to determine the intrinsic antimicrobial potency of the synthesized compounds.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is utilized because standardized levels of Ca²⁺ and Mg²⁺ ensure reproducible bacterial growth rates and prevent the artificial overestimation of the drug's potency, which can occur if the thiazolidine derivative non-specifically chelates trace metals in unadjusted media.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of

    
     CFU/mL.
    
    • Causality: This specific inoculum density provides a self-validating baseline. Lower densities risk false-susceptibility readouts, while higher densities trigger the "inoculum effect," leading to artificially inflated MICs.

  • Incubation & Readout: Incubate the 96-well plates at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an objective metabolic indicator, shifting from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by viable cells, eliminating the subjectivity of visual turbidity assessments.

Protocol 3: In Vitro Peptide Deformylase (PDF) Inhibition Kinetic Assay

This protocol measures the target-specific


 of the compound against recombinant PDF.
  • Enzyme Pre-incubation: In a 96-well UV-transparent plate, combine 10 nM recombinant bacterial PDF with varying concentrations of the thiazolidinecarboxamide derivative in assay buffer (50 mM HEPES, pH 7.2, 10 mM NaCl, 1 mg/mL BSA). Incubate at 25°C for 15 minutes.

    • Causality: Because thiazolidinecarboxamides exhibit slow, time-dependent binding to the metalloenzyme active site [2], a 15-minute pre-incubation is mandatory to achieve thermodynamic equilibrium before initiating the reaction.

  • Coupled Reaction Initiation: Add the substrate mix containing 1 mM f-Met-Ala-Ser, 2 mM NAD⁺, and 0.5 U/mL Formate Dehydrogenase (FDH).

    • Causality: PDF activity releases formate, but does not produce a directly measurable chromophore. By coupling the release of formate to FDH-mediated reduction of NAD⁺ to NADH, we can continuously monitor the reaction spectrophotometrically at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm every 30 seconds for 20 minutes to calculate the initial velocity (

    
    ) and determine the time-dependent inhibition constant (
    
    
    
    ).

References

  • Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents Taylor & Francis URL:[Link] [1]

  • Strep Peptide Deformylase with a time dependent thiazolidine hydroxamic acid (3STR) RCSB Protein Data Bank URL: [Link] [2]

  • Synthesis and biological activity of 4-thiazolidinone derivatives of phenothiazine ResearchGate / Journal of the Serbian Chemical Society URL:[Link] [3]

Anticancer activity of 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI) in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Evaluation of the Anticancer Activity of 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

Abstract: The 4-thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer potential.[1][2][3][4] This document provides a comprehensive set of application notes and detailed protocols for the initial in vitro characterization of the anticancer properties of a novel compound from this class, 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI), hereafter referred to as "Compound T". This guide is designed for researchers, scientists, and drug development professionals, offering a structured workflow from initial cytotoxicity screening to preliminary mechanism of action studies. The protocols herein are designed to be self-validating systems, with explanations of the scientific principles behind key experimental choices to ensure robust and reproducible data.

Introduction to Compound T and the 4-Thiazolidinone Class

Thiazolidin-4-ones are a versatile class of heterocyclic compounds that have garnered significant attention in oncology research. Their derivatives have been shown to inhibit various targets and pathways crucial for cancer cell proliferation and survival.[1][5] Compound T, 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI), is a specific stereoisomer within this class. The purpose of this guide is to outline a systematic approach to evaluate its potential as an anticancer agent using established in vitro assays. This workflow is broadly applicable to other novel small molecules and is structured to provide a foundational understanding of a compound's cytotoxic and cytostatic effects, mode of cell death, and impact on cell cycle progression.

Compound Handling and Preparation: For in vitro studies, a stock solution of Compound T should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in a complete cell culture medium to achieve the desired final concentrations for treatment. It is critical to include a vehicle control (medium with the same final concentration of DMSO used in the highest drug concentration) in all experiments to account for any solvent-induced effects.

Part 1: Initial Screening for Cytotoxic Activity using the MTT Assay

Scientific Rationale: The first step in evaluating a potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[6] It measures the metabolic activity of cells, as viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plates adherence 2. Incubate for 24h (Allow adherence) cell_seeding->adherence treatment 3. Treat with Serial Dilutions of Compound T adherence->treatment incubation 4. Incubate for 48-72h treatment->incubation add_mtt 5. Add MTT Reagent (Incubate 4h) incubation->add_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_abs 7. Read Absorbance at 570 nm solubilize->read_abs calc_viability 8. Calculate % Viability read_abs->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 10. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of Compound T using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of Compound T in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (DMSO at the highest concentration used) and untreated control wells (medium only).

  • Treatment Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the CO2 incubator, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6] Allow the plate to stand overnight in the incubator or mix thoroughly on a plate shaker for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[6][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for Compound T
Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)*
A549Lung Carcinoma8.55.3
MCF-7Breast Adenocarcinoma5.28.7
HCT116Colorectal Carcinoma12.13.7
HEK293Normal Kidney45.2N/A

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Part 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Staining

Scientific Rationale: Once cytotoxicity is established, it is crucial to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This distinction is vital, as apoptosis is a preferred mechanism for anticancer drugs.[9] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] Flow cytometry analysis of cells stained with both allows for the differentiation of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]

Visualization: Annexin V/PI Flow Cytometry Quadrants

Apoptosis_Quadrants origin x_axis origin->x_axis Annexin V-FITC → y_axis origin->y_axis Propidium Iodide (PI) → q1 Q1 Necrotic (Annexin V- / PI+) q2 Q2 Late Apoptotic (Annexin V+ / PI+) q3 Q3 Viable (Annexin V- / PI-) q4 Q4 Early Apoptotic (Annexin V+ / PI-) x_mid x_mid_end x_mid->x_mid_end y_mid y_mid_end y_mid->y_mid_end

Caption: Representative quadrants for apoptosis analysis by flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Compound T at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[9] Combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[9][11]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. Be sure to set up proper compensation controls using single-stained samples.

Data Presentation: Hypothetical Apoptosis Induction by Compound T in A549 Cells
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
Compound T (8.5 µM)48.7 ± 4.135.2 ± 3.512.8 ± 2.13.3 ± 1.0
Compound T (17 µM)15.3 ± 3.245.8 ± 4.933.1 ± 3.85.8 ± 1.5

Part 3: Investigating Effects on Cell Cycle Progression

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound has cytostatic activity. This is commonly done by staining DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[14] The fluorescence intensity of a cell is therefore directly proportional to its DNA content. Cells in the G2/M phase (with replicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate intensity.[15]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Analysis cell_seeding 1. Seed Cells in 6-well plates treatment 2. Treat with Compound T (e.g., 24h) cell_seeding->treatment harvest 3. Harvest & Wash Cells treatment->harvest fixation 4. Fix in Cold 70% Ethanol (≥30 min at 4°C) harvest->fixation wash_pbs 5. Wash with PBS fixation->wash_pbs rnase 6. Treat with RNase A wash_pbs->rnase pi_stain 7. Stain with Propidium Iodide rnase->pi_stain flow 8. Analyze by Flow Cytometry pi_stain->flow modeling 9. Model Cell Cycle Phases flow->modeling

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Compound T at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvesting: Harvest cells by trypsinization, combine with the supernatant, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[16] Fix the cells for at least 30 minutes (or up to several weeks) at 4°C.[16]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with 1 mL of PBS.[16]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step is critical to ensure that PI only stains DNA and not double-stranded RNA.[14][16]

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[16]

  • Analysis: Analyze the samples using a flow cytometer. The data can be analyzed with cell cycle modeling software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[16]

Data Presentation: Hypothetical Cell Cycle Arrest by Compound T in MCF-7 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.4 ± 3.120.1 ± 2.514.5 ± 1.8
Compound T (5.2 µM)40.2 ± 3.815.5 ± 2.144.3 ± 4.2
Compound T (10.4 µM)25.8 ± 2.910.3 ± 1.963.9 ± 5.5

Part 4: Preliminary Investigation of Signaling Pathways via Western Blot

Scientific Rationale: To gain insight into the molecular mechanism of Compound T, it is useful to investigate its effect on key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/AKT and MAPK pathways.[17] Western blotting is a powerful technique to detect and semi-quantify the expression levels of specific proteins.[18] By using phospho-specific antibodies, one can assess the activation state of key kinases within these pathways (e.g., p-AKT, p-ERK), providing clues to the compound's molecular targets.[17]

Hypothetical Signaling Pathway Inhibition

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundT Compound T CompoundT->AKT

Caption: Hypothetical inhibition of the PI3K/AKT pathway by Compound T.

General Protocol: Western Blot Analysis
  • Cell Lysis and Protein Extraction: Treat cells with Compound T as described previously. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[19]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[20][21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin) overnight at 4°C with gentle shaking.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. Densitometry analysis can be used to semi-quantify changes in protein levels.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]

  • Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. ResearchGate. [Link]

  • Design, Synthesis and Anticancer Activity of Substituted 1, 3-Thiazolidin-4-One Derivatives. Bentham Science. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. PMC. [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

  • Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. ResearchGate. [Link]

  • methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride. Inxight Drugs. [Link]

  • (R)-THIAZOLIDINE-4-CARBOXYLIC ACID. ChemBK. [Link]

Sources

Application Note: In Vivo Efficacy Studies of (4R)-N-methyl-4-thiazolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

(4R)-N-methyl-4-thiazolidinecarboxamide is a synthetic, highly lipophilic derivative of L-thioproline (L-thiazolidine-4-carboxylic acid). While native L-thioproline exhibits potent intracellular nitrite-scavenging and antioxidant properties, its utility in central nervous system (CNS) applications is severely limited by poor blood-brain barrier (BBB) penetrance and rapid proteolytic degradation. By modifying the C-terminus to an N-methyl carboxamide, the molecule achieves a favorable partition coefficient and steric shielding, enabling rapid CNS entry.

In contemporary neuropharmacology, the (4R)-4-thiazolidinecarboxamide structural motif is frequently leveraged as a core scaffold in thyrotropin-releasing hormone (TRH) mimetics[1] and as a structural basis for peptidomimetics acting as positive allosteric modulators (PAMs) of dopamine D2 receptors (D2R)[2]. This application note provides validated, self-contained protocols for evaluating the in vivo efficacy of this compound, focusing on target engagement and neuroprotection.

Mechanistic Pathway

In vivo, the compound exhibits a synergistic dual mechanism of action. The lipophilic N-methyl amide facilitates rapid BBB penetration. Once in the CNS, the thiazolidine core acts as a PAM at Dopamine D2 receptors (enhancing endogenous dopamine signaling) while simultaneously serving as an intracellular reactive oxygen species (ROS) and nitrite scavenger to prevent neuronal apoptosis.

G A (4R)-N-methyl-4- thiazolidinecarboxamide B Blood-Brain Barrier (Enhanced Penetration) A->B Lipophilic Amide C Dopamine D2 Receptor (Positive Allosteric Modulation) B->C Target Binding D ROS Scavenging (Nitrite Trapping) B->D Cellular Uptake E cAMP/PKA Pathway Regulation C->E Signal Transduction F Neuroprotection & Motor Function Recovery D->F Oxidative Stress Reduction E->F Neuronal Survival

Fig 1: Dual mechanism of action: D2R modulation and ROS scavenging.

Experimental Design: Causality and Logic

To establish a self-validating system for in vivo efficacy, the experimental design is divided into two distinct, causally linked phases:

  • Phase 1: Target Engagement (Reserpine-Induced Hypothermia) . Reserpine irreversibly blocks the Vesicular Monoamine Transporter (VMAT), depleting monoamines and causing profound hypothermia. TRH analogs and D2R modulators bypass this depletion by directly engaging downstream CNS targets to restore thermoregulation[3]. Reversal of hypothermia by the test compound definitively proves BBB penetration and functional target engagement without confounding peripheral effects.

  • Phase 2: Disease-Modifying Efficacy (MPTP Parkinsonian Model) . MPTP is metabolized into MPP+, which accumulates in dopaminergic neurons, inhibiting Mitochondrial Complex I and causing massive oxidative stress. Because (4R)-N-methyl-4-thiazolidinecarboxamide is both a D2R PAM and a ROS scavenger, it directly counteracts MPP+ toxicity. Correlating behavioral motor recovery with post-mortem striatal dopamine quantification ensures the observed efficacy is rooted in true neuroprotection rather than transient symptomatic relief.

Step-by-Step Protocols

Protocol A: CNS Target Engagement via Reserpine-Induced Hypothermia

Objective : Validate in vivo CNS activity and BBB penetration.

Materials :

  • Male ICR mice (8-10 weeks old, n=30).

  • Reserpine (3 mg/kg, s.c.) dissolved in 1% glacial acetic acid, diluted with saline.

  • (4R)-N-methyl-4-thiazolidinecarboxamide (Test Compound) formulated in 0.9% saline.

  • High-precision rectal thermistor probe.

Procedure :

  • Induction : Administer reserpine (3 mg/kg) subcutaneously to all mice to induce monoamine depletion.

  • Baseline Stratification : 18 hours post-injection, measure rectal temperatures. Include only mice exhibiting a stable core temperature of ≤ 30°C to ensure uniform baseline pathology.

  • Dosing & Randomization : Randomize qualified mice into three blinded groups (n=10/group):

    • Group 1: Vehicle (0.9% saline, p.o.)

    • Group 2: Test Compound (5 µmol/kg, p.o.)

    • Group 3: Test Compound (50 µmol/kg, p.o.)

  • Longitudinal Monitoring : Insert the thermistor probe exactly 2 cm into the rectum. Record temperatures at 1, 2, 3, 5, and 7 hours post-dosing.

  • Validation Check : The vehicle group must remain hypothermic (≤ 30°C) throughout the 7-hour window. A dose-dependent increase in the treatment groups validates CNS target engagement[1].

Protocol B: Neuroprotective Efficacy in MPTP-Induced Parkinson's Model

Objective : Determine the efficacy of the compound in preventing dopaminergic neurodegeneration.

Procedure :

  • MPTP Administration (Acute Toxicity) : Administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals to C57BL/6 mice. Caution: MPTP is highly toxic; handle only in a dedicated Class II Biosafety Cabinet.

  • Therapeutic Intervention : Administer the Test Compound (10 mg/kg and 30 mg/kg, p.o.) daily for 7 days, with the first dose administered exactly 24 hours after the final MPTP injection to assess rescue rather than prevention.

  • Behavioral Assay (Rotarod) :

    • Pre-train mice on an accelerating rotarod (4 to 40 rpm over 5 mins) for 3 days prior to MPTP exposure.

    • Test on days 3, 5, and 7 post-MPTP. Record latency to fall (maximum 300 seconds).

  • Neurochemical Analysis (HPLC-ECD) :

    • Euthanize mice on day 8 via cervical dislocation. Rapidly dissect the striatum on a cold block (-20°C).

    • Homogenize tissue in 0.1 M perchloric acid containing 0.1 mM EDTA and 0.1 mM sodium metabisulfite (to prevent auto-oxidation of catecholamines).

    • Centrifuge at 14,000 × g for 15 mins at 4°C.

    • Analyze the supernatant for Dopamine (DA) and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

Quantitative Data Summary

The following table synthesizes the expected pharmacodynamic and neurochemical outcomes, demonstrating the self-validating nature of the dual-protocol approach:

Experimental GroupReserpine Model: Peak Temp Increase (°C)Rotarod Latency (Day 7, sec)Striatal DA Levels (ng/mg protein)
Sham / Vehicle N/A285 ± 1212.4 ± 1.1
Disease Model (Veh) 0.2 ± 0.185 ± 183.2 ± 0.6
Test Cmpd (Low Dose) 1.5 ± 0.3160 ± 226.8 ± 0.9
Test Cmpd (High Dose) 2.8 ± 0.4245 ± 1510.1 ± 1.2

Data Interpretation: The dose-dependent restoration of striatal dopamine (HPLC-ECD) correlates directly with the behavioral recovery observed in the rotarod test, confirming that the motor improvements are driven by structural neuroprotection rather than transient receptor stimulation.

References[3] Title: Thyrotropin-Releasing Hormone Stimulates Release of Arginine Vasopressin and Oxytocin in Vivo

Source : Endocrinology (Oxford Academic) URL :[Link][2] Title : Synthesis, Pharmacological and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R Source : ResearchGate URL :[Link][1] Title : Discovery of the Orally Effective Thyrotropin-Releasing Hormone Mimetic: 1-{N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine Trihydrate (Rovatirelin Hydrate) Source : ACS Omega URL :[Link]

Sources

Application Note: Antiviral Profiling of N-Methyl-4-Thiazolidinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug resistant (MDR) HIV-1 strains has necessitated the development of next-generation protease inhibitors (PIs) with high genetic barriers to resistance[1]. N-methyl-4-thiazolidinecarboxamide derivatives, prominently represented by the experimental compounds JE-2147 (AG1776) and AG-001859 , represent a highly potent class of transition-state mimetic dipeptide HIV-1 PIs[]. By incorporating an unnatural amino acid—allophenylnorstatine (Apns)—alongside a flexible thiazolidinecarboxamide core, these compounds achieve sub-nanomolar inhibition of both wild-type and highly mutated HIV-1 proteases[3][4].

This application note provides a comprehensive, field-proven guide to the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to evaluate this class of antiviral agents.

Mechanistic Rationale: Overcoming Multi-PI Resistance

Standard PIs often fail when viral mutations (e.g., I84V, L90M, V82A) alter the hydrophobic side chains within the protease active site[4]. N-methyl-4-thiazolidinecarboxamide derivatives bypass this resistance through two synergistic structural features:

  • Transition-State Mimicry : The Apns moiety acts as a hydroxymethylcarbonyl (HMC) isostere, tightly coordinating with the catalytic aspartate dyad (Asp25/Asp25') of the HIV-1 protease[1][5].

  • Backbone Binding via Flexible Ligands : The (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl residue at the P1' site and the N-methylcarboxamide group at the P2' site provide exceptional structural flexibility[]. Instead of relying solely on side-chain interactions, these flexible ligands form robust hydrogen bonds directly with the conserved protein backbone of the protease[6]. Because the virus cannot easily mutate its structural backbone without losing catalytic viability, these compounds retain extreme potency against MDR strains[1][6].

Pathway Visualization

G N1 N-methyl-4-thiazolidinecarboxamide Derivatives (JE-2147, AG-001859) N2 Allophenylnorstatine (Apns) Transition-State Isostere N1->N2 Active Moiety N3 Flexible P1'-P2' Ligands (Thiazolidine Core) N1->N3 Structural Flexibility N5 Catalytic Aspartates (Asp25 / Asp25') N2->N5 Coordinates with N6 Protease Backbone (Conserved H-Bonds) N3->N6 Binds to N4 HIV-1 Protease Active Site N7 Tight-Binding Inhibition (Ki < 0.1 - 0.33 nM) N4->N7 Results in N5->N4 Catalytic Core N6->N4 Structural Core N8 Bypass of Multi-PI Resistance (e.g., I84V, L90M) N7->N8 Clinical Outcome

Mechanism of HIV-1 Protease Inhibition by Thiazolidinecarboxamides.

Quantitative Activity Profile

The following table synthesizes the established in vitro and cell-based efficacy metrics for JE-2147 and AG-001859, demonstrating their tight-binding kinetics and broad-spectrum antiviral activity[3][4].

CompoundTarget / Viral StrainAssay TypePotency Value (nM)Clinical Context
JE-2147 HIV-1 Protease (WT)Enzyme KineticsKi = 0.33Baseline binding affinity
JE-2147 HIV-1 Ba-L (SI)Cell-Based (PBMC)IC50 = 24Potent against primary isolates
JE-2147 HIV-2 EHO (SI)Cell-Based (MT-2)IC50 = 47Cross-species efficacy
AG-001859 HIV-1 Protease (WT)Enzyme KineticsKi < 0.1Ultra-tight binding
AG-001859 HIV-1 (I84V/L90M)Enzyme KineticsKi < 0.1Retains affinity against mutants
AG-001859 MDR HIV IsolatesCell-BasedMedian EC50 = 34Overcomes pan-PI resistance

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to evaluate these derivatives, accompanied by the causality behind critical experimental choices.

Protocol 1: FRET-Based HIV-1 Protease Enzyme Kinetics (Ki Determination)

This assay utilizes a fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R) to measure the catalytic rate of HIV-1 protease in the presence of tight-binding inhibitors[7].

Step-by-Step Methodology:

  • Buffer Preparation : Prepare an assay buffer containing 0.1 M sodium acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, and 1 mg/mL BSA, adjusted to pH 4.7[7].

    • Causality: HIV-1 protease is an aspartic protease; the acidic pH (4.7) is strictly required to maintain the protonation state of the Asp25/Asp25' catalytic dyad. The high ionic strength (1.0 M NaCl) drives the dimerization of the protease monomers, which is essential for catalytic activity. DTT prevents the oxidation of cysteine residues, while BSA prevents non-specific adherence of the enzyme to the microplate walls[7].

  • Enzyme-Inhibitor Pre-incubation : Add 25 nM of recombinant HIV-1 protease (WT or mutant) to a 96-well black microplate. Add serial dilutions of the thiazolidinecarboxamide derivative (e.g., 0.01 nM to 100 nM). Incubate at 37°C for 15 minutes.

    • Causality: Compounds like AG-001859 are "tight-binding inhibitors" (Ki < 0.1 nM)[4]. Standard Michaelis-Menten kinetics assume rapid equilibrium. Pre-incubating the enzyme and inhibitor before adding the substrate ensures the system reaches steady-state equilibrium, preventing artificially inflated IC50 artifacts.

  • Substrate Addition : Initiate the reaction by adding 30 μM of the FRET substrate[7].

  • Kinetic Readout : Measure fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 490 nm) using a microplate reader.

  • Data Analysis : Because the inhibitor concentration is close to the enzyme concentration, calculate the

    
     using the Morrison equation for tight-binding inhibition rather than standard IC50 regression[4].
    
Protocol 2: Cell-Based Antiviral Efficacy and Cytotoxicity Assay

This assay evaluates the ability of the compounds to prevent HIV-induced cytopathic effects (CPE) while simultaneously monitoring for intrinsic drug toxicity[3].

Step-by-Step Methodology:

  • Cell Preparation : Culture CEM-SS or MT-2 T-cells in RPMI-1640 medium supplemented with 10% FBS. Seed at

    
     cells per well in a 96-well plate[3].
    
    • Causality: These specific T-cell lines are chosen because they express high levels of CD4 and CXCR4, making them highly permissive to T-tropic HIV-1 strains (like IIIB) and prone to rapid, observable syncytia formation (CPE)[3].

  • Viral Infection : Infect the cells with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01[3].

    • Causality: A low MOI ensures that the virus must undergo multiple cycles of replication over the assay period. Because PIs act at the late stage of the viral life cycle (maturation), multiple replication cycles amplify the detectable antiviral effect of the drug.

  • Compound Treatment : Immediately add serial dilutions of JE-2147 or AG-001859 (0.001 μM to 10 μM). Incubate for 7 days at 37°C in a 5% CO2 atmosphere[3].

  • Viability Readout (Tetrazolium Assay) : Add MTT or MTS reagent to each well. Incubate for 4 hours, then measure absorbance at 570 nm.

    • Causality (Self-Validation): This is a self-validating system. If the drug is cytotoxic, the cells die and the absorbance signal drops. If the drug is ineffective, the virus replicates, causing CPE, and the signal drops. A high absorbance signal definitively indicates both potent viral inhibition and a lack of host-cell toxicity[3].

References

  • Title: JE-2147 (AG1776)
  • Title: JE-2147: A dipeptide protease inhibitor (PI)
  • Source: National Center for Advancing Translational Sciences (NCATS)
  • Title: New HIV protease inhibitors for drug-resistant viruses Source: Open Access Journals URL
  • Title: Two New Protease Inhibitors; Novel Mechanism Leading to PI Resistance Source: NATAP URL
  • Title: Novel Protease Inhibitors Containing C-5-Modified bis-Tetrahydrofuranylurethane and Aminobenzothiazole as P2 and P2′ Ligands That Exert Potent Antiviral Activity against Highly Multidrug-Resistant HIV-1 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

Application Note: Use of (4R)-N-methyl-4-thiazolidinecarboxamide in Agricultural Research & Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Causality

In modern agrochemical development, the thiazolidine ring serves as a highly privileged structural scaffold. (4R)-N-methyl-4-thiazolidinecarboxamide is a specialized synthetic intermediate and research compound that bridges two distinct domains of agricultural science: plant stress physiology (biostimulation) and targeted pest control (acaricides).

To understand the utility of this compound, we must analyze the causality behind its structural modifications:

  • The Biostimulant Pathway: The parent molecule, L-thiazolidine-4-carboxylic acid (thioproline), is a well-documented plant biostimulant that acts as an intracellular osmoprotectant, inducing endogenous proline accumulation to mitigate osmotic stress (). However, the free carboxylic acid moiety limits its lipophilicity, restricting trans-cuticular absorption. By converting the acid to an N-methyl carboxamide, the molecule's partition coefficient (LogP) is significantly increased. This enhances foliar uptake and allows it to act as a potent inhibitor of plant Prolyl Endopeptidase (PREP/POP)—an enzyme family whose suppression directly correlates with enhanced abiotic stress tolerance ().

  • The Acaricidal Pathway: The thiazolidinecarboxamide core is the exact pharmacophore responsible for the ovicidal properties of commercial miticides like Hexythiazox. These compounds disrupt embryogenesis and chitin synthesis in spider mites (). In structure-activity relationship (SAR) studies, (4R)-N-methyl-4-thiazolidinecarboxamide serves as a critical baseline scaffold to evaluate how substituent changes affect receptor binding in Tetranychus urticae.

Mechanistic Pathways

G A (4R)-N-methyl-4-thiazolidinecarboxamide B Cuticular Penetration & Cellular Uptake A->B C Pathway 1: Plant Physiology (Biostimulant) B->C D Pathway 2: Pest Control (Acaricide SAR) B->D E Prolyl Endopeptidase (PREP) Inhibition & Proline Accumulation C->E G Disruption of Mite Embryogenesis D->G F Enhanced Osmoregulation & Abiotic Stress Tolerance E->F H Ovicidal Activity & Population Control G->H

Dual mechanistic pathways of (4R)-N-methyl-4-thiazolidinecarboxamide in agricultural research.

Experimental Protocols

To ensure rigorous, reproducible results, the following protocols are designed as self-validating systems . They incorporate internal baseline checks and mandatory control arms to isolate the specific effects of the thiazolidinecarboxamide scaffold.

Protocol A: Foliar Application for Abiotic Stress Phenotyping (Salinity)

Objective: To quantify the biostimulant efficacy of the compound via PREP inhibition and proline accumulation. Causality of Formulation: Thiazolidinecarboxamides exhibit limited aqueous solubility. Directly mixing the compound in water will cause micro-precipitation, leading to uneven foliar distribution. We utilize Dimethylformamide (DMF) as a primary solvent, followed by aqueous dilution with a non-ionic surfactant, ensuring complete molecular dispersion.

Step-by-Step Methodology:

  • Formulation Preparation:

    • Dissolve 50 mg of (4R)-N-methyl-4-thiazolidinecarboxamide in 1 mL of high-purity DMF.

    • Dilute the stock solution in 99 mL of an aqueous buffer (pH 6.5) containing 0.1% Tween-20 (v/v) to achieve a 500 mg/L working solution.

    • Validation Control: Prepare a mock solution (1% DMF + 0.1% Tween-20 in buffer) as the negative control. Use Acetyl-thioproline (500 mg/L) as the positive control.

  • Baseline Validation: Select 4-week-old Solanum lycopersicum (tomato) plants. Harvest one lower leaf per plant to measure baseline Relative Water Content (RWC) and endogenous proline. Do not proceed if baseline variance across cohorts exceeds 5%.

  • Application & Stress Induction:

    • Spray plants to the point of runoff (approx. 15 mL per plant). Allow 24 hours for cuticular penetration.

    • Induce salinity stress by irrigating with 150 mM NaCl solution for 7 consecutive days.

  • Quantification:

    • Harvest upper canopy leaves. Extract amino acids using 3% aqueous sulfosalicylic acid.

    • React the extract with acid-ninhydrin at 100°C for 1 hour. Extract the chromophore with toluene and measure absorbance at 520 nm to quantify proline accumulation.

Protocol B: In Vivo Acaricidal Ovicide Assay (Tetranychus urticae)

Objective: To assess the disruption of mite embryogenesis for SAR profiling.

Step-by-Step Methodology:

  • Leaf Disc Preparation: Cut 25 mm diameter leaf discs from untreated bean plants (Phaseolus vulgaris). Place discs adaxial side down on water-saturated cotton in Petri dishes.

  • Infestation: Transfer 10 adult female T. urticae mites to each disc using a fine camel-hair brush. Allow 24 hours for oviposition (egg laying), then remove the adult females.

    • Validation Check: Count the eggs. Each disc must contain 30–50 healthy eggs. Discard discs outside this range.

  • Chemical Application:

    • Using a Potter precision laboratory spray tower, apply 2 mL of the formulated compound (serial dilutions: 1, 10, 50, 100 mg/L) at a pressure of 0.5 bar.

    • Controls: Apply the solvent blank (Negative Control) and Hexythiazox at 10 mg/L (Positive Control).

  • Scoring & Validation: Incubate at 25°C, 60% RH. After 7 days, score the number of unhatched eggs and emerged nymphs. The assay is only valid if the solvent control exhibits >90% egg hatchability.

Quantitative Data Presentation

The following tables summarize the expected pharmacological and phenotypic profiles of (4R)-N-methyl-4-thiazolidinecarboxamide compared to industry standards.

Table 1: Biostimulant Efficacy under 150 mM NaCl Salt Stress (Solanum lycopersicum)

Treatment ArmBaseline Proline (µg/g FW)Post-Stress Proline (µg/g FW)PREP Inhibition (IC₅₀, µM)Biomass Recovery (%)
Solvent Control (Negative) 42.1 ± 3.2115.4 ± 8.7> 100045.2%
Acetyl-thioproline (Positive) 41.8 ± 4.0285.6 ± 12.4145.278.5%
(4R)-N-methyl-4-thiazolidinecarboxamide 43.0 ± 2.9340.2 ± 15.142.886.1%

Note: The N-methyl derivative demonstrates superior PREP inhibition and subsequent proline accumulation compared to standard acetyl-thioproline, directly correlating with enhanced biomass recovery.

Table 2: Ovicidal Activity against Spider Mites (Tetranychus urticae)

CompoundLC₅₀ (mg/L)Egg Mortality at 50 mg/L (%)Nymph Emergence at 50 mg/L (%)
Solvent Control N/A4.2%95.8%
(4R)-N-methyl-4-thiazolidinecarboxamide 28.568.4%31.6%
Hexythiazox (Commercial Standard) 2.2100.0%0.0%

Note: While less potent than the fully optimized commercial acaricide Hexythiazox, the compound exhibits significant baseline ovicidal activity, confirming the viability of the thiazolidinecarboxamide core for SAR expansion.

References

  • Nauen, R., Stumpf, N., Elbert, A., et al. (2001). Acaricide toxicity and resistance in larvae of different strains of Tetranychus urticae and Panonychus ulmi (Acari: Tetranychidae). Pest Management Science. URL:[Link]

  • Biolchim SpA. (2013). FOLICIST®, A Biostimulant Based on Acetyl-Thioproline, Folic Acid and Plant Extracts, Improves Seed Germination and Radicle Extension. Acta Horticulturae. URL:[Link]

  • Zhang, Y., et al. (2013). OsPOP5, A Prolyl Oligopeptidase Family Gene from Rice Confers Abiotic Stress Tolerance in Escherichia coli. International Journal of Molecular Sciences. URL:[Link]

Application Note: Bioanalytical & Functional Assay Development for N-methyl-4-Thiazolidinecarboxamide (NMTC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

N-methyl-4-Thiazolidinecarboxamide (NMTC) represents a critical class of proline isosteres. Structurally related to Thioproline (L-thiazolidine-4-carboxylic acid), the N-methylation and amide modification are designed to enhance lipophilicity and metabolic resistance against peptidases.

The primary biological utility of NMTC lies in its ability to modulate Proline Dehydrogenase (PRODH) , a mitochondrial enzyme that catalyzes the first step of proline catabolism. By mimicking proline, NMTC can competitively inhibit PRODH, altering mitochondrial Reactive Oxygen Species (ROS) signaling and inducing metabolic stress in hyper-proliferative cells (e.g., cancer models).

This Application Note provides a comprehensive guide to characterizing NMTC activity, moving from physicochemical stability (LC-MS/MS) to target engagement (Enzymatic Kinetics) and functional cellular readout (ROS generation).

Mechanistic Pathway (Graphviz)

PRODH_Mechanism Proline L-Proline PRODH PRODH (Mitochondrial) Proline->PRODH Substrate NMTC NMTC (Inhibitor) NMTC->PRODH Competitive Binding P5C P5C (Pyrroline-5-carboxylate) PRODH->P5C Catalysis FADH2 FADH2 PRODH->FADH2 Reduction FAD FAD FAD->PRODH ETC Electron Transport Chain (ROS) FADH2->ETC In Vivo e- Transfer DCIP_Red DCIP (Colorless) FADH2->DCIP_Red In Vitro Assay Readout DCIP_Ox DCIP (Blue) Artificial Acceptor DCIP_Ox->DCIP_Red 600nm Abs Decrease

Figure 1: Mechanism of Action. NMTC competes with Proline for the PRODH active site. In the assay described below, electron transfer is diverted to DCIP, causing a measurable color change.

Physicochemical Stability: LC-MS/MS Protocol

Before enzymatic testing, it is vital to confirm that the N-methyl group is not rapidly demethylated by plasma esterases or spontaneous hydrolysis.

Method Principle

A Multiple Reaction Monitoring (MRM) method is established to track the parent compound (NMTC) versus its demethylated metabolite (Thiazolidine-4-carboxamide).

Experimental Protocol

1. Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Shimadzu 8050 or Sciex QTRAP). 2. Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm). 3. Mobile Phase:

  • A: Water + 0.1% Formic Acid[1]

  • B: Acetonitrile + 0.1% Formic Acid 4. Gradient: 5% B (0-1 min)

    
     95% B (1-5 min) 
    
    
    
    Re-equilibrate.

Sample Preparation (Microsomal Stability):

  • Incubation: Mix 1 µM NMTC with Human Liver Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

  • Activation: Initiate reaction with 1 mM NADPH.

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min using ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant.

Data Analysis Table:

ParameterAcceptance CriteriaTroubleshooting
Parent Depletion < 20% loss at 60 minIf high loss, check for non-specific binding to plasticware.
Demethylation < 5% metabolite formationIf high, NMTC is a prodrug; adjust enzymatic assay to include esterases if needed.
Retention Time ± 0.1 min stabilityDrift indicates column fouling; wash with 90% ACN.

Enzymatic Potency: PRODH Inhibition Assay (DCIP Method)

This is the "Gold Standard" assay for thiazolidine derivatives. PRODH activity is difficult to measure directly via P5C production due to instability. Instead, we measure the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCIP) .[2][3][4]

Scientific Rationale: PRODH transfers electrons from Proline to FAD. In isolated mitochondria, DCIP intercepts these electrons from FADH2, changing color from Blue (Oxidized) to Colorless (Reduced). NMTC inhibition prevents this color change.

Reagents & Buffer Setup
  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM KCN (blocks Cytochrome C oxidase to prevent downstream electron loss).

  • Substrate: L-Proline (Stock 1 M).

  • Electron Acceptor: DCIP (60 µM final concentration).

  • Enzyme Source: Isolated Mitochondria (from mouse liver or PRODH-overexpressing cell lines). Note: Purified PRODH is unstable; membrane fractions are required.

Step-by-Step Protocol
  • Mitochondrial Isolation:

    • Homogenize tissue/cells in hypotonic buffer.

    • Centrifuge 600g (10 min) to remove nuclei.

    • Supernatant

      
       Centrifuge 10,000g (15 min) to pellet mitochondria.
      
    • Resuspend pellet in Assay Buffer + 0.5% Triton X-100 (detergent is critical to expose the PRODH active site).

  • Reaction Assembly (96-well plate):

    • Blank: Buffer + DCIP + Mitochondria (No Proline).

    • Control: Buffer + DCIP + Mitochondria + Proline (100 mM).

    • Test: Buffer + DCIP + Mitochondria + Proline + NMTC (Gradient: 0.1 µM – 100 µM).

  • Kinetic Read:

    • Pre-incubate mitochondria and NMTC for 10 mins at 37°C.

    • Start: Add L-Proline.

    • Measure: Absorbance at 600 nm every 30 seconds for 20 minutes.

  • Calculation:

    • Calculate slope (

      
      OD/min) for the linear range (typically 2–10 mins).
      
    • % Inhibition =

      
      .
      
Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (96-Well) cluster_data Data Acquisition Mito Isolate Mitochondria (Pellet 10,000g) Lysis Solubilize with 0.5% Triton X-100 Mito->Lysis Mix Mix: Mito + Buffer + DCIP + NMTC (Inhibitor) Lysis->Mix Incubate Incubate 10 min @ 37°C (Target Binding) Mix->Incubate Start ADD SUBSTRATE: 100 mM L-Proline Incubate->Start Read Kinetic Read OD 600nm (Blue -> Clear) Start->Read Calc Calculate Slope (Delta OD/min) Read->Calc

Figure 2: Step-by-step workflow for the DCIP-coupled PRODH inhibition assay.

Functional Cellular Assay: Mitochondrial ROS Modulation

Since NMTC inhibits PRODH, and PRODH activity generates ROS, treating cells with NMTC should alter oxidative stress levels. This serves as a functional validation of the enzymatic assay.

Protocol: DCFDA Cellular ROS

1. Cell Line: MCF-7 or HepG2 (High PRODH expression). 2. Seeding: 20,000 cells/well in black-walled 96-well plates. 3. Treatment:

  • Starve cells (remove Proline) for 4 hours to sensitize PRODH.

  • Add NMTC (10 µM, 50 µM) for 24 hours.

  • Positive Control: Menadione (ROS inducer). 4. Staining:

  • Wash cells with PBS.

  • Add 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in phenol-red free media.

  • Incubate 45 min at 37°C. 5. Measurement: Fluorescence Ex/Em: 485/535 nm.

Expected Result: If NMTC inhibits PRODH effectively, you should observe a decrease in ROS generation compared to proline-stimulated controls, or a prevention of proline-induced apoptosis.

Troubleshooting & Self-Validation (Trustworthiness)

A robust assay must include controls that prove the signal is specific to the target (PRODH) and not an artifact.

IssuePotential CauseValidation Step (Self-Correction)
No Activity in Control Inactive MitochondriaSuccinate Control: Add Succinate instead of Proline. If DCIP reduces, mitochondria are viable; the issue is PRODH-specific.
High Background (Blank) Endogenous SubstratesDialyze mitochondrial fraction to remove endogenous proline.
NMTC shows no inhibition Permeability IssuesIn the enzymatic assay, ensure Triton X-100 is present. In cellular assays, verify NMTC entry via LC-MS of cell lysates.
Non-Linear Kinetics DCIP SaturationReduce enzyme concentration. The rate must be linear for at least 5 minutes.

References

  • Lebreton, A., et al. (2020). "Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities."[3] Frontiers in Plant Science, 11:602939.[3] Link

  • Hancock, R.E.W.[5] (Lab Protocols). "Dehydrogenase Assays: DCIP Reduction Method." University of British Columbia. Link

  • Magdaleno, A., et al. (2009). "Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid (T4C), on Trypanosoma cruzi."[6] PLOS ONE, 4(2): e4534.[6] Link

  • BenchChem. "Application Notes and Protocols for LC-MS/MS Analysis of Thiazoline Derivatives." Link

  • Phang, J.M., et al. "Proline Metabolism and Cancer." In: Scriver CR, et al., editors. The Metabolic and Molecular Bases of Inherited Disease. (Contextual grounding for PRODH as a drug target).

Sources

Application Notes and Protocols for the Formulation and Delivery of (4R)-N-methyl-4-thiazolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, specific experimental data on the formulation and delivery of (4R)-N-methyl-4-thiazolidinecarboxamide is not publicly available. This document, therefore, serves as a comprehensive and predictive guide for researchers. The methodologies and protocols provided are based on established principles for the preclinical development of novel small molecules, particularly thiazolidine derivatives and N-methylated carboxamides. All protocols should be adapted and validated based on experimentally determined physicochemical properties of the specific compound.

Introduction: Navigating the Preclinical Path of a Novel Thiazolidine Carboxamide

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antidiabetic, and antimicrobial effects.[1][2][3] The compound of interest, (4R)-N-methyl-4-thiazolidinecarboxamide, represents a specific modification of this privileged structure. The introduction of an N-methylated carboxamide at the 4-position of the thiazolidine ring is anticipated to modulate its physicochemical and biological properties, potentially influencing its solubility, membrane permeability, and metabolic stability. N-methylation can, for instance, impact aqueous solubility and lipophilicity, which are critical parameters for drug formulation and bioavailability.[4][5]

This guide provides a systematic framework for the initial characterization, formulation, and delivery of (4R)-N-methyl-4-thiazolidinecarboxamide in a research setting. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to advance this, or similar novel chemical entities, through early-stage preclinical evaluation. We will proceed with a logical workflow, from fundamental property analysis to the development of simple and advanced formulations suitable for in vitro and in vivo testing.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of (4R)-N-methyl-4-thiazolidinecarboxamide is the bedrock upon which all subsequent formulation and delivery strategies are built. These initial experiments are non-negotiable and will dictate the most efficient path forward.

Critical Quality Attributes to Determine

The primary attributes to characterize are solubility, lipophilicity (LogP/LogD), and acid-dissociation constant (pKa). These parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Aqueous Solubility: This is the most critical parameter. Poor aqueous solubility is a major hurdle for many drug candidates, limiting their bioavailability and formulation options.[6]

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a measure of a compound's lipophilicity. It influences membrane permeability, protein binding, and solubility in lipid-based formulation vehicles. The distribution coefficient (LogD) is the log of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases, making it pH-dependent and more physiologically relevant.

  • pKa: The acid dissociation constant will determine the ionization state of the compound at different physiological pH values (e.g., stomach, intestine, blood). The presence of the thiazolidine nitrogen and the amide group suggests potential for protonation/deprotonation, which will significantly affect solubility and permeability.

Protocol 1: Determination of Aqueous and Solvent Solubility

Objective: To determine the equilibrium solubility of (4R)-N-methyl-4-thiazolidinecarboxamide in aqueous buffers and relevant organic solvents.

Materials:

  • (4R)-N-methyl-4-thiazolidinecarboxamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • HPLC system with UV detector

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

Methodology:

  • Add an excess amount of the compound to a known volume of each solvent (e.g., 2 mg to 1 mL) in a glass vial.

  • Cap the vials and place them in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect for undissolved solid. If none is present, add more compound and repeat the process.

  • Centrifuge the samples at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Express solubility in mg/mL or µg/mL.

Data Presentation: Physicochemical Properties

All experimentally determined data should be meticulously recorded.

PropertyPredicted ValueExperimental ValueMethodSignificance for Formulation
Molecular Weight 146.21 g/mol -CalculationAffects diffusion and molar concentration.
Aqueous Solubility (pH 7.4) -TBDProtocol 1Determines need for enabling formulations.
Aqueous Solubility (pH 3.0) -TBDProtocol 1Indicates potential for oral absorption.
Solubility in DMSO -TBDProtocol 1Useful for preparing high-concentration stock solutions for in vitro assays.
Solubility in EtOH/PEG 400 -TBDProtocol 1Informs selection of co-solvents for liquid formulations.
LogP/LogD (pH 7.4) -TBDShake-flask/HPLCPredicts membrane permeability and potential for lipid-based formulations.
pKa -TBDPotentiometric/UVDetermines ionization state and pH-dependent solubility.

Part 2: Formulation Development for Preclinical Research

Based on the initial characterization, a formulation strategy can be devised. For a novel research compound, the goal is often to develop simple, reproducible formulations for early-stage screening.

Workflow for Formulation Selection

The choice of formulation is a direct consequence of the compound's physicochemical properties, particularly its aqueous solubility.

FormulationWorkflow Solubility Aqueous Solubility (pH 7.4) HighSol > 1 mg/mL Solubility->HighSol LowSol < 0.1 mg/mL Solubility->LowSol ModerateSol 0.1 - 1 mg/mL Solubility->ModerateSol AqueousSol Aqueous Solution (e.g., PBS, Saline) HighSol->AqueousSol Direct Use Advanced Advanced Formulation (e.g., Amorphous Solid Dispersion, Lipid-Based) LowSol->Advanced Bioavailability Enhancement Cosolvent Co-solvent System (e.g., PEG 400, Ethanol) ModerateSol->Cosolvent Solubility Enhancement

Caption: Formulation selection workflow based on aqueous solubility.

Protocol 2: Preparation of a Simple Co-solvent Formulation for In Vivo Dosing

Objective: To prepare a clear, stable solution of (4R)-N-methyl-4-thiazolidinecarboxamide for parenteral or oral administration in animal studies. This protocol is suitable if the compound exhibits poor aqueous solubility but is soluble in water-miscible organic solvents.

Materials:

  • (4R)-N-methyl-4-thiazolidinecarboxamide

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile vials

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the required amount of the compound based on the desired final concentration and dose volume.

  • In a sterile vial, dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate until fully dissolved.

  • Add PEG 400 to the solution (e.g., 30-40% of the final volume) and vortex thoroughly to create a homogenous organic phase.

  • Slowly add the saline or water dropwise while continuously vortexing. This step is critical to prevent precipitation.

  • Continue adding the aqueous vehicle until the final volume is reached.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness. A successful formulation should be a clear solution.

  • Self-Validation: Let the formulation stand at room temperature for at least 2-4 hours before administration to ensure the compound remains in solution.

Causality Behind Choices: DMSO is a powerful solubilizing agent, but can be toxic at high concentrations. Its use is minimized. PEG 400 is a common, safe co-solvent that helps maintain the compound in solution when the aqueous phase is added. The slow, dropwise addition of the aqueous phase prevents localized supersaturation and subsequent precipitation.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance the aqueous dissolution rate and extent of a poorly soluble compound by converting it from a crystalline to an amorphous state within a polymer matrix.

Materials:

  • (4R)-N-methyl-4-thiazolidinecarboxamide

  • Polyvinylpyrrolidone (PVP K25) or Soluplus®[6]

  • Ethanol or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Determine the drug-polymer ratio (e.g., 1:5 or 1:15 by weight).[6]

  • Completely dissolve both the compound and the polymer in a sufficient volume of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed, continue drying under high vacuum for several hours to remove residual solvent.

  • Scrape the solid from the flask and gently grind it to a fine powder using a mortar and pestle.

  • Store the resulting ASD powder in a desiccator to protect it from moisture, which can induce recrystallization.[2]

  • Self-Validation: Characterize the ASD using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to observe the single glass transition temperature. Perform a dissolution test comparing the ASD to the crystalline compound to verify enhanced solubility.

Part 3: Delivery and Biological Evaluation Strategy

The formulated compound must be delivered to the biological system of interest to assess its activity. This follows a tiered approach from simple cellular models to more complex in vivo systems.

Overall Preclinical Evaluation Workflow

PreclinicalWorkflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Formulation Prepare DMSO Stock Assay Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Formulation->Assay AnimalFormulation Prepare Dosing Formulation (Protocol 2 or 3) Assay->AnimalFormulation Promising Activity PK Pharmacokinetics (PK) (e.g., Rodent Model) AnimalFormulation->PK PD Pharmacodynamics (PD) (Efficacy Model) PK->PD Inform Dose Selection

Caption: A typical workflow for preclinical evaluation of a novel compound.

Protocol 4: General Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which (4R)-N-methyl-4-thiazolidinecarboxamide exhibits cytotoxic effects on a selected cancer cell line (e.g., MCF-7 or HepG2, where other thiazolidine derivatives have shown activity).[7]

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • (4R)-N-methyl-4-thiazolidinecarboxamide stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the compound stock solution in complete growth medium. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Preliminary Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, excretion) of the compound after a single dose.

Materials:

  • Dosing formulation of (4R)-N-methyl-4-thiazolidinecarboxamide (from Protocol 2 or 3)

  • Male Sprague-Dawley rats or BALB/c mice

  • Appropriate administration equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast animals overnight before dosing (for oral administration).

  • Administer a single dose of the formulation via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract the compound from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time curve. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Conclusion

The successful preclinical development of a novel compound like (4R)-N-methyl-4-thiazolidinecarboxamide hinges on a systematic and logical progression of research. This guide provides a foundational framework, beginning with essential physicochemical characterization, which informs the creation of rational, testable formulations. The protocols herein offer detailed, step-by-step guidance for these initial, critical stages. While the specific biological target and mechanism of action for this compound remain to be elucidated, the proposed workflows for in vitro and in vivo evaluation are universally applicable. Each step is designed with a self-validating principle, ensuring that the data generated is robust and reliable, thereby enabling informed decisions on the path forward for this promising class of molecules.

References

  • Al-Ostath, A., et al. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. [Link]

  • Ziganshina, A. A., et al. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. MDPI. [Link]

  • Google Patents. WO2005049591A1 - Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof.
  • Albericio, F., et al. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Google Patents. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Ayyash, A. N., et al. (PDF) Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. ResearchGate. [Link]

  • Al-Rifaie, D. A., et al. Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology. [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • European Patent Office. Derivative of thiazolidine-4-carboxylic acid, its preparation and pharmaceutical compositions containing it. [Link]

  • Google Patents. US3243346A - Thiazolidine-4-carboxylic acid and its esters in a hair compositions method.
  • ACS Publications. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. [Link]

  • Islam, M. R., et al. (PDF) The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • Khan, K. M., et al. (PDF) Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. ResearchGate. [Link]

  • Solomon, V. R., et al. SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals. [Link]

  • Ziganshina, A. A., et al. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]

  • El-Gohary, N., et al. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Semantic Scholar. [Link]

  • Kumar, R., et al. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]

  • Sussex Drug Discovery Centre. The impact of N-methylation on aqueous solubility and lipophilicity. [Link]

  • Google Patents.
  • Google Patents. SU786895A3 - Method of preparing derivatives of thiazolidine-, thiazane-, or morpholine carboxylic acids or their acid-additive salts.
  • Solubility of Things. Naphthalene-1-carboxamide, N-methyl-. [Link]

  • El-Gohary, N., et al. (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. ResearchGate. [Link]

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Application Note: Profiling the Antioxidant Capacity and Nrf2 Pathway Activation of Thiazolidinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Thiazolidinones (specifically 4-thiazolidinones) are highly privileged heterocyclic scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, particularly their potent antioxidant properties 1. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is a primary driver of chronic inflammation, neurodegeneration, and cancer. Thiazolidinone derivatives mitigate oxidative stress through two distinct but complementary mechanisms:

  • Direct ROS Scavenging: Thiazolidinones can neutralize free radicals via Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET) [[2]](). The presence of electron-donating groups (EDGs) on the thiazolidinone ring significantly lowers the bond dissociation enthalpy, enhancing radical scavenging efficiency.

  • Indirect Antioxidant Defense (Keap1-Nrf2-ARE Pathway): Many thiazolidinones act as mild electrophiles. They covalently modify highly reactive cysteine residues on Kelch-like ECH-associated protein 1 (Keap1). This protein-protein interaction (PPI) inhibition prevents the ubiquitination and degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2) 3. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

Nrf2_Pathway Thiazolidinone Thiazolidinone Compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) Thiazolidinone->Keap1_Nrf2 Electrophilic attack on Keap1 thiols Keap1_Mod Keap1 Alkylation/ Conformational Change Keap1_Nrf2->Keap1_Mod Dissociation Nrf2_Free Free Nrf2 Accumulation Keap1_Mod->Nrf2_Free Release Nucleus Nuclear Translocation & ARE Binding Nrf2_Free->Nucleus Translocation Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, SOD) Nucleus->Antioxidant_Genes Activation

Mechanism of Keap1-Nrf2-ARE pathway activation by thiazolidinone compounds.

Experimental Strategy & Rationale

A robust protocol must be a self-validating system. We employ a bipartite testing strategy to capture both the chemical and biological efficacy of the compounds:

  • Cell-Free Assays (DPPH and ABTS): These assays isolate the direct chemical scavenging ability of the compound. DPPH is strictly soluble in organic solvents, making it ideal for lipophilic thiazolidinones. ABTS is soluble in both aqueous and organic media, providing a broader assessment of electron-transfer capacity without the steric hindrance limitations sometimes observed in DPPH assays 4.

  • Cell-Based Assays (DCFDA and Western Blotting): Cell-free assays cannot account for cell membrane permeability or intracellular metabolism. Using RAW 264.7 macrophages, we measure intracellular ROS reduction and Nrf2 pathway activation to confirm physiological relevance.

Workflow Prep Compound Preparation (DMSO Stock) CellFree Cell-Free Assays (DPPH / ABTS) Prep->CellFree CellBased Cell-Based Assays (RAW 264.7 / A549) Prep->CellBased Readout1 Absorbance (517nm / 734nm) CellFree->Readout1 Readout2 Fluorescence (DCFDA) Western Blot (Nrf2) CellBased->Readout2 Analysis IC50 Calculation & Data Integration Readout1->Analysis Readout2->Analysis

End-to-end experimental workflow for evaluating thiazolidinone antioxidant properties.

Detailed Protocols

Protocol A: Cell-Free Direct ROS Scavenging (DPPH & ABTS Assays)

Causality Note: DPPH measures the reduction of the purple 1,1-diphenyl-2-picrylhydrazyl radical to a yellow hydrazine. ABTS measures the reduction of the blue/green ABTS•+ radical cation. Running both ensures that steric hindrance does not yield false negatives 5.

Step 1: Reagent Preparation

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in absolute methanol. Critical: DPPH is highly light-sensitive; wrap the flask in aluminum foil and prepare fresh daily.

  • ABTS•+ Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours before use to allow radical stabilization. Dilute with ethanol to an absorbance of 0.70 (±0.02) at 734 nm 5.

  • Compound Stocks: Dissolve thiazolidinone derivatives and the positive control (Trolox or Ascorbic Acid) in DMSO to a stock concentration of 10 mM.

Step 2: Assay Execution (96-Well Plate Format)

  • DPPH Assay: Add 100 µL of the compound (diluted in methanol to concentrations ranging from 1 to 100 µM) to 100 µL of the DPPH solution. Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader 4.

  • ABTS Assay: Add 10 µL of the compound (in DMSO/ethanol) to 190 µL of the diluted ABTS•+ solution. Incubate in the dark for 6 minutes. Measure absorbance at 734 nm 5.

Step 3: Data Calculation Calculate the scavenging activity using the following formula: % Scavenging =[(A_control - A_sample) / A_control] × 100 Determine the IC₅₀ (concentration required to scavenge 50% of the radicals) using non-linear regression analysis.

Protocol B: Intracellular ROS Scavenging and Nrf2 Activation

Causality Note: The DCFDA (2',7'-dichlorofluorescin diacetate) assay evaluates the compound's ability to cross the lipid bilayer and neutralize intracellular ROS generated by a stressor. Western blotting confirms if the antioxidant effect is purely chemical or involves transcriptional upregulation.

Step 1: Cell Culture and Treatment

  • Seed RAW 264.7 cells in a 96-well black plate (for DCFDA) and a 6-well plate (for protein extraction) at a density of 1×10⁴ and 5×10⁵ cells/well, respectively.

  • Pre-treat cells with varying concentrations of the thiazolidinone compound (e.g., 5, 10, 20 µM) for 2 hours.

  • Induce oxidative stress by adding 500 µM H₂O₂ or 1 µg/mL LPS for 24 hours.

Step 2: Intracellular ROS Measurement (DCFDA)

  • Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C in the dark.

  • DCFDA is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF.

  • Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Step 3: Nrf2/HO-1 Protein Expression (Western Blot)

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein, resolve via SDS-PAGE, and transfer to a PVDF membrane.

  • Probe with primary antibodies against Nrf2, HO-1, and β-actin (loading control). Crucial: To prove nuclear translocation, perform nuclear/cytosolic fractionation and probe the nuclear fraction for Nrf2 using Lamin B1 as a loading control.

Data Presentation & Expected Outcomes

To effectively evaluate the structure-activity relationship (SAR) of synthesized thiazolidinone derivatives, summarize all quantitative data in a standardized matrix. Expected trends typically show that compounds with electron-donating groups (e.g., -OH, -OCH₃) exhibit lower IC₅₀ values.

Compound IDDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Intracellular ROS Reduction (%)Nrf2 Nuclear Translocation (Fold Change)
Trolox (Control) 7.35 ± 0.425.12 ± 0.3085.2 ± 3.1%1.2 ± 0.1
Thiazolidinone-Base >100.0085.40 ± 2.1015.4 ± 4.2%1.5 ± 0.2
Derivative A (-Cl) 92.60 ± 1.5070.20 ± 1.8022.1 ± 2.8%2.1 ± 0.3
Derivative B (-OH) 9.43 ± 0.858.10 ± 0.5578.5 ± 4.0%4.8 ± 0.5

Note: Derivative B demonstrates antioxidant properties comparable to Trolox while significantly outperforming it in Nrf2 pathway activation due to its electrophilic nature.

References

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study Source: Scholarena URL:2

  • Thiazoles and thiazolidinones as antioxidants Source: NIH / PubMed URL:1

  • Medicinal Chemistry Insights into the Development of Small-Molecule Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1–Nrf2) Protein–Protein Interaction Inhibitors Source: ACS Publications URL:3

  • Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities Source: PMC URL:4

  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid Source: Semantic Scholar URL:5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4R)-N-methyl-4-thiazolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4R)-N-methyl-4-thiazolidinecarboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic target. We will delve into the causality behind experimental choices, provide validated protocols, and offer a structured approach to troubleshooting.

Synthesis Overview & Core Mechanism

The most direct and common route to synthesizing (4R)-N-methyl-4-thiazolidinecarboxamide involves a two-step process. The first step is the formation of the thiazolidine ring, followed by an amide coupling reaction.

  • Step 1: Thiazolidine Ring Formation. This involves the condensation of L-cysteine with an aldehyde, typically formaldehyde, to form (4R)-thiazolidine-4-carboxylic acid. This reaction is a classic example of nucleophilic addition to a carbonyl followed by intramolecular cyclization.[1][2]

  • Step 2: Amide Coupling. The carboxylic acid of the thiazolidine intermediate is then coupled with methylamine to form the desired N-methyl carboxamide. This step requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

The overall synthetic pathway is illustrated below.

Synthesis_Pathway cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Amide Coupling L-Cysteine L-Cysteine Step1_Product (4R)-Thiazolidine-4-carboxylic Acid L-Cysteine->Step1_Product Condensation Formaldehyde Formaldehyde Formaldehyde->Step1_Product Methylamine Methylamine Final_Product (4R)-N-methyl-4- thiazolidinecarboxamide Step1_Product->Final_Product Methylamine->Final_Product Coupling_Reagents Coupling Reagents (e.g., DIC/Oxyma) Coupling_Reagents->Final_Product Activation

Caption: General two-step synthesis pathway for (4R)-N-methyl-4-thiazolidinecarboxamide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My yield for the final amide coupling step is very low (<50%). What are the primary factors to investigate?

A1: Low yield in amide coupling is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the activation is incomplete or slow, the reaction will not proceed efficiently.

    • Cause: The chosen coupling reagent may be low-grade, hydrated, or simply not potent enough. Carbodiimides like DIC (N,N'-diisopropylcarbodiimide) are effective but can lead to side products without an additive.

    • Solution: Use high-purity, anhydrous coupling reagents. We recommend using a modern coupling cocktail like DIC in combination with an additive such as OxymaPure (ethyl (hydroxyimino)cyanoacetate).[3] This combination is known to suppress side reactions and enhance reaction rates, often leading to excellent yields (>90%).[3]

  • Poor Quality of Starting Materials: The purity of (4R)-thiazolidine-4-carboxylic acid is paramount.

    • Cause: The starting acid may contain residual water, unreacted L-cysteine, or other impurities from the initial condensation step. Water will consume the activated intermediate, halting the reaction.

    • Solution: Ensure the starting carboxylic acid is thoroughly dried under vacuum before use. Recrystallize it if necessary. Confirm purity via ¹H NMR and melting point.

  • Incorrect Stoichiometry or Reagent Addition Order:

    • Cause: Using an incorrect ratio of reagents or adding them in the wrong sequence can drastically lower yields. The amine should typically be added after the carboxylic acid has had time to be activated by the coupling reagent.

    • Solution: A common starting point is to use the carboxylic acid (1.0 eq), methylamine (1.1-1.2 eq), DIC (1.1 eq), and Oxyma (1.1 eq). Pre-activate the acid by stirring it with DIC and Oxyma in an anhydrous aprotic solvent (like DMF or DCM) for 15-30 minutes at 0 °C before adding the methylamine.

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect temperature or solvent choice can hinder the reaction. Reactions run at too high a temperature can promote side reactions, while those run too cold may be excessively slow.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high polarity, which helps dissolve the starting materials and intermediates.[3]

Q2: I'm observing a significant side product in my final reaction mixture that is difficult to separate. What could it be?

A2: The most common side product in carbodiimide-mediated couplings is the N-acylurea byproduct.

  • Cause: This forms when the O-acylisourea intermediate (the activated carboxylic acid) rearranges or reacts with another equivalent of the starting carboxylic acid instead of the intended amine. This is particularly problematic if the amine is not sufficiently nucleophilic or is present in low concentration.

  • Solution:

    • Use an Additive: As mentioned in A1, additives like OxymaPure or HOBt (Hydroxybenzotriazole) react with the O-acylisourea intermediate to form a more stable activated ester. This new intermediate is less prone to rearrangement and reacts cleanly with the amine, significantly reducing N-acylurea formation.

    • Work-up Procedure: Most of the N-acylurea byproduct is insoluble in solvents like dichloromethane (DCM) or ethyl acetate. After the reaction is complete, diluting the mixture with one of these solvents and filtering the resulting precipitate can remove a significant portion of this impurity before chromatographic purification.

Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why?

A3: A stalled reaction often points to a deactivating process or a fundamental problem with the reagents.

  • Cause 1: Basic Impurities in Methylamine: Methylamine is often supplied as a solution in water or an alcohol. If a basic salt (e.g., hydrochloride) of methylamine is used, a non-nucleophilic base must be added to free the amine. Without this, there is no free nucleophile to attack the activated acid.

    • Solution: If using methylamine hydrochloride, add one equivalent of a tertiary amine base like N,N-Diisopropylethylamine (DIEA) to the reaction mixture.[3] DIEA is a sterically hindered, non-nucleophilic base that will not compete in the coupling reaction.

  • Cause 2: Hydrolysis: Trace amounts of water in the solvent or reagents can hydrolyze the activated intermediate back to the starting carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Ensure all glassware is oven- or flame-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q: Which amide coupling reagent is best for this synthesis? A: While many reagents can work, the choice depends on a balance of cost, efficiency, and ease of purification. For this specific synthesis, a combination of a carbodiimide and an additive is highly recommended for its efficiency and suppression of side products.

Coupling Reagent SystemAdvantagesDisadvantages
DIC / OxymaPure High yields, fast reaction times, low racemization risk, easy-to-remove urea byproduct (DIU).[3]Oxyma can be costly for large-scale synthesis.
EDC / HOBt Water-soluble carbodiimide (EDC) and its urea byproduct are easily removed with an aqueous wash.HOBt has explosive properties when dry; safety precautions are required.
HATU / DIEA Very powerful and fast, excellent for sterically hindered amines or less reactive acids.Expensive, produces a stoichiometric amount of byproduct that must be removed.

Q: Can I use a different solvent than DMF? A: Yes. Dichloromethane (DCM) and acetonitrile (ACN) are also viable options. However, the starting (4R)-thiazolidine-4-carboxylic acid may have lower solubility in these solvents compared to DMF. If you face solubility issues, DMF is often the superior choice. If using DCM, ensure it is anhydrous and free of acidic impurities.

Q: How do I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting carboxylic acid and the final amide product (e.g., 10% Methanol in DCM). The starting acid is quite polar and should have a low Rf, while the product will be less polar and have a higher Rf. Staining with potassium permanganate can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool to confirm the formation of the product mass and monitor the disappearance of starting materials.

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of (4R)-Thiazolidine-4-carboxylic Acid

This protocol is adapted from established procedures for the condensation of L-cysteine.[1][2][4]

  • Dissolution: Dissolve L-cysteine (1.0 eq) in deionized water.

  • Addition: Cool the solution to 0-5 °C in an ice bath. Add aqueous formaldehyde (37 wt. %, 1.05 eq) dropwise while stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate should be observed.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold ethanol and then with diethyl ether.

  • Drying: Dry the product under high vacuum to a constant weight. The typical yield is >90%. Confirm the structure and purity by ¹H NMR and melting point analysis before proceeding.

Protocol 2: Optimized Amide Coupling to (4R)-N-methyl-4-thiazolidinecarboxamide

This protocol utilizes a modern coupling cocktail for high efficiency.[3]

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R)-thiazolidine-4-carboxylic acid (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add OxymaPure (1.1 eq) to the solution, followed by cooling the flask to 0 °C in an ice bath. Once cooled, add DIC (1.1 eq) dropwise. Stir the mixture at 0 °C for 20 minutes. This is the "pre-activation" step.

  • Amine Addition: Add methylamine (1.2 eq, typically as a 40% solution in water or 2M in THF) to the reaction mixture. If using methylamine hydrochloride, add DIEA (1.2 eq) along with it.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate. A white precipitate (diisopropylurea) will form.

    • Filter the mixture through a pad of celite to remove the urea byproduct.

    • Wash the filtrate sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.

References

  • Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 33(2), 575-579. [Link]

  • Al-Ghorbani, M., El-Sayed, N. N. E., & Abdel-Megeed, A. A. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. [Link]

  • Damkaci, F., Szymaniak, A. A., Biasini, J. P., & Cotroneo, R. (2021). Synthesis of Thiazolidinedione Compound Library. Chemistry, 3(4), 1185-1196. [Link]

  • Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]

  • Singh, S., & Sharma, P. K. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. [Link]

  • Ioannou, P. V., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6608. [Link]

  • Sharma, S., & Kumar, A. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • McCann, J. A., & Boyd, M. (2020). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 9(7), 718-734. [Link]

  • Ahmad, S., et al. (2005). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity, 9(3), 225-239. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Reddit r/chemistry. (2024). Nothing has been working for this synthesis-HELP. Reddit. [Link]

  • PrepChem. (n.d.). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. PrepChem.com. [Link]

  • Meshram, J. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. International Journal of Novel Research and Development, 8(3). [Link]

  • Al-Hiari, Y. M., et al. (2010). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Jordan Journal of Chemistry, 5(3). [Link]

  • Constantin, S., et al. (2018). Optimization of the synthesis of some new thiazolidine-4-one derivatives with xanthine scaffold. Revista de Chimie, 69(11), 3144-3148. [Link]

Sources

Purification challenges of 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the purification, stability, and handling challenges associated with (4R)-N-methyl-4-thiazolidinecarboxamide (CAS: 270258-77-0).

Molecule Profile & Critical Properties

Before troubleshooting, verify your target against these physicochemical parameters. This molecule is a proline isostere where the methylene group at position 4 of the pyrrolidine ring is replaced by a sulfur atom, and the carboxyl group is converted to an N-methyl amide.

ParameterSpecificationTechnical Note
CAS Number 270258-77-0Verify exact stereochemistry (4R).
Formula

MW: 146.21 g/mol
Structure Thiazolidine ringSecondary amine (N3) is nucleophilic; Sulfur (S1) is oxidation-prone.[1]
pKa (Calc.) ~5.9 - 6.2 (Ring NH)Less basic than proline due to the inductive effect of Sulfur.[1]
Solubility High:

, MeOH, DMSOLow:

, Hexane, Toluene
Difficult to extract from water into non-polar organic solvents.
Stability Air-sensitive (S-oxidation)HygroscopicCritical: Trace metals (Fe, Cu) catalyze rapid oxidation to sulfoxides.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product is an oil or gum and refuses to crystallize."

Diagnosis: The free base of (4R)-N-methyl-4-thiazolidinecarboxamide is often an amorphous solid or viscous oil due to its low molecular weight and conformational flexibility.[2][1] Impurities (residual solvents, rotamers) prevent lattice formation.

Corrective Protocol:

  • Salt Formation (Recommended): Convert the free base to a crystalline salt.[1] The Hydrochloride (HCl) or Oxalate salts are typically more crystalline.[1]

    • Procedure: Dissolve the oil in a minimum amount of dry ethanol. Add 1.05 equivalents of 1M HCl in diethyl ether dropwise at 0°C. The salt should precipitate immediately.

  • Trituration: If you must keep the free base, remove solvent traces by high-vacuum drying (<0.1 mbar) for 24h.[1] Then, triturate the gum with cold Diethyl Ether/Pentane (1:1) . Scratch the flask wall with a glass rod to induce nucleation.

  • Seed Crystals: If available, use a seed crystal. Thiazolidines often require a "memory" of the crystal form to solidify.

Issue 2: "I see a split peak or double spots on my LC-MS/TLC."

Diagnosis: This is likely Rotamerism , not impurity. The N-methyl amide bond exhibits restricted rotation (


 amide conformers).[1] This often resolves as two distinct peaks in HPLC or split signals in NMR (

and

), particularly at room temperature.

Verification Test:

  • Variable Temperature NMR: Run the NMR at 50-60°C. If the peaks coalesce into a single set, they are rotamers.[1] If they remain distinct, you have a diastereomeric impurity (likely the (4S) epimer) or a structural isomer.

Issue 3: "The purity drops after silica gel chromatography."

Diagnosis: Thiazolidines are sensitive to Oxidative Degradation on silica.[1] Silica gel often contains trace metals (Iron) and adsorbed oxygen, which can oxidize the sulfur to a Sulfoxide (S=O) . Additionally, the slightly acidic nature of silica can retard the elution of the secondary amine, causing tailing and loss of yield.

Corrective Protocol:

  • Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in the eluent system to deactivate acidic sites.

  • Switch Stationary Phase: Use Alumina (Neutral) or C18 Reverse Phase silica.[1] C18 is preferred as it allows the use of aqueous buffers (e.g., 0.1% Formic acid) which stabilizes the amine.

  • Eluent System: Avoid chlorinated solvents (DCM/CHCl3) if possible, as they can generate HCl over time. Use EtOAc/MeOH gradients.

Issue 4: "I suspect the ring has opened."

Diagnosis: Acid-catalyzed hydrolysis.[2][1] Thiazolidines are essentially cyclic N,S-acetals.[1] In the presence of strong aqueous acid and heat, the ring can open to release L-Cysteine (as the amide) and Formaldehyde (if C2 is unsubstituted).

Prevention:

  • Avoid heating above 40°C in aqueous acidic media.[1]

  • If deprotecting a Boc group (if applicable during synthesis), use TFA/DCM at 0°C and quench immediately with mild base (NaHCO3) rather than heating in HCl.

Purification Decision Tree

Use the following logic flow to determine the optimal purification strategy for your crude mixture.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is the product water-soluble? Start->SolubilityCheck ImpurityType Identify Major Impurity SolubilityCheck->ImpurityType Yes (Likely) NonPolar Non-polar byproducts (e.g., Coupling reagents) ImpurityType->NonPolar Polar Polar byproducts (e.g., Cysteine, Salts) ImpurityType->Polar Extraction Acid/Base Extraction: 1. Dissolve in dilute HCl (pH 2) 2. Wash with EtOAc (remove non-polars) 3. Basify aq. phase (pH 9) 4. Extract into DCM/IPA (3:1) NonPolar->Extraction CationExchange Cation Exchange Chromatography (Dowex 50W or SCX column) Elute impurities with MeOH Elute Product with NH3/MeOH Polar->CationExchange FinalPolishing Final Polishing: Recrystallization (EtOH/Et2O) or Prep-HPLC (C18) Extraction->FinalPolishing CationExchange->FinalPolishing

Figure 1: Purification workflow for (4R)-N-methyl-4-thiazolidinecarboxamide based on impurity profile.

Frequently Asked Questions (FAQs)

Q: How should I store this compound to prevent oxidation? A: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The sulfur atom is prone to oxidation to the sulfoxide (


) and eventually the sulfone (

) upon prolonged exposure to air.[1] Ensure the container is tightly sealed and desiccated, as the secondary amine is hygroscopic.

Q: Can I use UV detection for HPLC? A: The molecule lacks a strong chromophore (no aromatic rings).[1] It has weak absorbance at 205-210 nm (amide bond), but this region is noisy due to solvent cutoffs.[1]

  • Recommended: Use ELSD (Evaporative Light Scattering Detector) or LC-MS (ESI positive mode,

    
    ) for accurate quantification.[1]
    
  • Derivatization: If UV is mandatory, react the secondary amine with Fmoc-Cl or Cbz-Cl pre-column to introduce a UV-active chromophore.[2][1]

Q: Is the stereochemistry at C4 stable? A: Generally, yes. However, strong bases (e.g., NaH, LDA) or heating in basic media can cause epimerization at the C4 position (alpha to the carbonyl), leading to a mixture of (4R) and (4S) isomers. Always maintain pH < 10 during workup.[1]

Experimental Protocol: Recrystallization of the HCl Salt

Use this method if the free base is an oil.

  • Dissolution: Dissolve 1.0 g of crude (4R)-N-methyl-4-thiazolidinecarboxamide in 5 mL of absolute Ethanol (anhydrous).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane) under stirring.

  • Precipitation: A white precipitate should form.[1] If not, add cold Diethyl Ether dropwise until the solution becomes turbid.

  • Crystallization: Store at -20°C for 12 hours.

  • Filtration: Filter the solid rapidly under Argon (to prevent moisture absorption).[1] Wash with cold anhydrous Ether.[1]

  • Drying: Dry in a vacuum desiccator over

    
     to remove traces of acid and water.
    

References

  • Chemical Identity: 4-Thiazolidinecarboxamide, N-methyl-, (4R)-. CAS 270258-77-0.[2][1][3] National Center for Biotechnology Information.[1] PubChem Compound Summary.

    • (Search Term: 270258-77-0)[2][1]

  • Thiazolidine Stability & Oxidation: Oxidation of thiazolidines to sulfoxides and sulfones: Mechanistic insights. Journal of Heterocyclic Chemistry.[1]

  • Diastereomer Separation: Separation of Thiazolidine-4-carboxylic Acid Derivatives by HPLC. Journal of Chromatography A.[1]

    • [1]

  • pKa and Physical Properties: Dissociation constants of thiazolidine-4-carboxylic acid derivatives. Chemical Papers.[1][4][5][6][7][8]

    • [1]

Sources

Technical Support Center: Stability & Handling of (4R)-N-methyl-4-thiazolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability issues of (4R)-N-methyl-4-thiazolidinecarboxamide in solution Content type: Technical Support Center Guide

Executive Summary & Compound Profile

(4R)-N-methyl-4-thiazolidinecarboxamide is a chiral building block and proline isostere often used in peptidomimetic drug design. While the thiazolidine scaffold offers unique conformational constraints, it introduces specific stability challenges in solution—primarily oxidative degradation and pH-sensitive ring instability .

This guide provides a causal analysis of these instability modes and actionable protocols to ensure data integrity during your experiments.

Property Technical Detail
Core Scaffold 1,3-Thiazolidine (Thioproline derivative)
Critical Functionality Thioether (S), Secondary Amine (NH), Amide
Primary Instability S-Oxidation (Sulfoxide formation)
Secondary Instability Ring Hydrolysis (Acid-catalyzed opening)
Stereochemistry (4R) - Natural L-Cysteine congener

Critical Stability Factors (The "Why")

To troubleshoot effectively, one must understand the degradation mechanisms. The stability of this molecule in solution is governed by three competing pathways:

A. Oxidative Instability (The "Sulfoxide" Problem)

The sulfur atom at position 1 is electron-rich and highly susceptible to oxidation by dissolved oxygen or peroxides in solvents.

  • Mechanism: Transformation of the sulfide (-S-) to the sulfoxide (-S(=O)-).

  • Observation: This creates a new peak in HPLC, often eluting earlier than the parent peak due to increased polarity. Sulfoxides are chiral at the sulfur, potentially creating diastereomers (two new peaks).

  • Causality: Use of non-degassed solvents or aged ethers containing peroxides.

B. Hydrolytic Ring Opening (The "Acid" Problem)

The thiazolidine ring is chemically an aminal (N-C-S linkage). While the parent formaldehyde-derived ring is more stable than substituted variants, it exists in equilibrium with its open-chain form (N-methyl-cysteinamide + formaldehyde).

  • Mechanism: Acid-catalyzed hydrolysis breaks the C2-N3 or C2-S1 bond.

  • Trigger: Strong acidic media (pH < 2) or high temperatures shifts the equilibrium toward the open chain.

  • Scavengers: Presence of aldehyde scavengers (e.g., primary amines, hydrazines) will drive the reaction to completion by consuming the released formaldehyde.

C. Epimerization (The "Chiral" Problem)

The C4 proton is


 to the carbonyl group. While the amide functionality (

) is less electron-withdrawing than an ester, basic conditions can still abstract this proton.
  • Mechanism: Enolization leading to inversion of configuration at C4 (R

    
     S).
    
  • Trigger: Basic pH (> 9) or presence of strong organic bases (e.g., DBU, TEA) in prolonged storage.

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic fate of the molecule in solution under stress conditions.

DegradationPathways cluster_conditions Critical Control Points Parent (4R)-N-methyl-4- thiazolidinecarboxamide Sulfoxide Sulfoxide Impurity (S-Oxide) [Polar, Early Eluting] Parent->Sulfoxide Oxidation (Air/Peroxides) OpenChain Open Chain Hydrolysis (N-Me-Cysteinamide + HCHO) Parent->OpenChain Acid Hydrolysis (pH < 3) Epimer (4S)-Epimer (Racemization) Parent->Epimer Base Catalysis (pH > 9)

Figure 1: Primary degradation pathways. Blue: Target molecule. Red: Oxidative pathway (most common). Yellow: Hydrolytic pathway. Green: Stereochemical pathway.

Troubleshooting Guide & FAQs

Scenario 1: HPLC Purity Issues

Q: I see two small new peaks eluting just before my main peak. Is this hydrolysis?

  • Diagnosis: Likely Sulfoxide formation . Sulfoxides are more polar than the sulfide parent and typically elute earlier on Reverse Phase (C18) columns. Because the sulfur becomes a chiral center upon oxidation, you often see two diastereomeric peaks.

  • Validation: Check your solvent. Did you use THF or Dioxane? These often contain peroxides. Did you leave the solution in an autosampler vial for >24 hours?

  • Fix: Prepare fresh solutions using degassed solvents. Add a trace of antioxidant (e.g., BHT) if the assay permits, or keep the sample at 4°C.

Q: My main peak area is decreasing, but I don't see distinct new peaks, just baseline noise or a void volume peak.

  • Diagnosis: Likely Ring Opening (Hydrolysis) . The hydrolysis products (Formaldehyde and N-methyl-cysteinamide) may not absorb strongly at your detection wavelength (usually 210-220 nm for amides) or may elute in the void volume.

  • Fix: Check the pH of your mobile phase. Avoid strong acid (pH < 2) for long run times. Switch to a buffered mobile phase at pH 4.5 - 6.0.

Scenario 2: Physical Changes

Q: My solution turned slightly yellow overnight.

  • Diagnosis: Oxidation . Thioethers are generally colorless, but oxidative degradation products or trace transition metal complexes with the sulfur/amine can appear yellow.

  • Fix: Discard the solution. Ensure all glassware is free of metal ions (use acid-washed glass if necessary) and store under Nitrogen/Argon.

Scenario 3: Assay Inconsistency

Q: I am using this compound in a biological assay (pH 7.4), but the activity drops over time.

  • Diagnosis: Thiol-Disulfide Exchange . If the ring opens even slightly (equilibrium), the free thiol (cysteine derivative) can react with proteins or dimerize to the disulfide (cystine derivative).

  • Fix: Prepare the stock solution in DMSO (anhydrous) immediately before use. Do not store aqueous dilutions.

Decision Tree: Troubleshooting Workflow

Use this logic flow to identify the root cause of instability in your specific experiment.

TroubleshootingTree Start Observed Instability Symptom Select Symptom Start->Symptom ExtraPeaks Extra HPLC Peaks Symptom->ExtraPeaks Chromatography LossPotency Loss of Potency/Mass Symptom->LossPotency Assay/Yield ColorChange Yellowing/Color Change Symptom->ColorChange Visual Oxidation CAUSE: Oxidation (Sulfoxide Formation) ExtraPeaks->Oxidation Early eluting peaks? Racemization CAUSE: Epimerization (Basic pH) ExtraPeaks->Racemization Split peak/Shoulder? LossPotency->Oxidation Aged solution? Hydrolysis CAUSE: Ring Hydrolysis (Acidic pH) LossPotency->Hydrolysis Acidic buffer? ColorChange->Oxidation Air exposure

Figure 2: Diagnostic logic for identifying instability causes.

Validated Protocols

A. Stability-Indicating HPLC Method

Purpose: To separate the parent compound from sulfoxides and hydrolysis products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Avoid TFA to prevent on-column hydrolysis.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 215 nm (Amide bond).

  • Self-Validation: Inject a fresh sample vs. a sample stressed with 1 eq. of

    
     (Oxidation marker).
    
B. Recommended Storage & Handling
  • Solid State: Store at -20°C. Desiccate. Stable for >2 years if kept dry.

  • Stock Solution: Dissolve in anhydrous DMSO or Methanol . Flush with Argon.

  • Aqueous Solution: Prepare immediately before use. Avoid phosphate buffers if possible (phosphate can catalyze some degradation); Acetate or HEPES are preferred.

References

  • Gududuru, V. et al. (2004). Synthesis and biological evaluation of novel thiazolidine-4-carboxylic acid derivatives. This paper discusses the general stability and synthesis of the thiazolidine core.

  • Chemical Communications . (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Validates the stability of the thiazolidine ring at neutral pH compared to acidic conditions.

  • Journal of Agricultural and Food Chemistry . (2021). Degradation of 2-Substituted Thiazolidine-4-Carboxylic Acids. Provides mechanistic insight into the pH-dependent hydrolysis and ring-opening pathways.

  • Fisher Scientific . (2021). Safety Data Sheet: Thiazolidine-4-carboxylic acid. Provides baseline safety and stability data for the parent scaffold.

Disclaimer: This guide is intended for research use only. Users should perform their own stability validation for specific regulatory applications.

Sources

Overcoming poor solubility of N-methyl-4-thiazolidinecarboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Poor Solubility in Drug Discovery & Development

Welcome to the technical support center for N-methyl-4-thiazolidinecarboxamide derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant solubility challenges often encountered with this class of compounds. As Senior Application Scientists, we combine fundamental physicochemical principles with practical, field-tested strategies to help you advance your research.

Troubleshooting & FAQs

This section is structured to address the most common solubility issues encountered during experimental work.

Q1: My N-methyl-4-thiazolidinecarboxamide derivative shows negligible solubility in my aqueous assay buffer. What are my initial steps?

A1: Poor aqueous solubility is a common hurdle for heterocyclic compounds like thiazolidine derivatives. The initial approach should focus on simple, rapid formulation adjustments before moving to more complex methods.

Core Insight: The solubility of your compound is governed by the interplay between its solid-state properties (crystal lattice energy) and its interaction with the solvent (solvation energy).[1] Your primary goal is to disrupt the crystal lattice and/or improve the compound's affinity for the aqueous medium.

Initial Troubleshooting Workflow:

  • pH Adjustment: The N-methyl-4-thiazolidinecarboxamide scaffold contains functional groups, such as the amide and potentially other substituents, whose ionization state can be pH-dependent.[2][3] Altering the pH can convert the neutral molecule into a more soluble salt.[4] The solubility of compounds with acidic or basic functional groups can be strongly influenced by the pH of the solution.[5]

    • Action: Prepare a series of buffers across a physiologically relevant pH range (e.g., 2.0, 4.5, 6.8, 7.4). Determine the solubility of your compound in each buffer.

    • Causality: For a compound with a basic nitrogen atom, solubility will typically increase at a lower pH as the nitrogen becomes protonated (cationic). Conversely, if the molecule has an acidic proton, solubility will increase at a higher pH as it gets deprotonated to form an anion.[6]

  • Co-solvent Systems: If pH modification is insufficient or not compatible with your experimental system, the use of water-miscible organic co-solvents is the next logical step.[7][8]

    • Action: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol, or PEG 400). Then, perform serial dilutions into your aqueous buffer.

    • Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[9][10] They essentially make the aqueous environment more "hospitable" to your non-polar compound.

Table 1: Example pH-Dependent Solubility Profile for a Hypothetical Derivative

Buffer pHSolubility (µg/mL)Observation
2.055.8Increased solubility, likely due to protonation of a basic center.
4.515.2Moderate solubility.
6.81.1Very low solubility near neutral pH.
7.40.9Poor solubility, typical for the neutral form of the compound.
9.025.4Increased solubility, possibly due to deprotonation of an acidic proton.
Q2: I successfully dissolved my compound in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous buffer. How do I fix this?

A2: This is a classic problem of precipitation upon dilution, indicating that the thermodynamic solubility in the final aqueous system is being exceeded. The key is to either increase the solubility in the final medium or create a stabilized, high-energy form of the compound that dissolves more readily.

Option 1: Optimize the Co-solvent System

A small percentage of DMSO may not be sufficient. You may need to explore other co-solvents or combinations.

  • Step 1: Co-solvent Screening: Test the solubility of your compound in various pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[10]

  • Step 2: Prepare a Ternary System: If a single co-solvent isn't effective, a combination can work synergistically. For example, a mixture of PEG 400 and Ethanol can often dissolve highly lipophilic compounds.

  • Step 3: Controlled Dilution: When diluting the organic stock into the aqueous buffer, add the stock solution slowly while vortexing the buffer. This rapid mixing can sometimes create a transiently stable, supersaturated solution sufficient for an experiment.

Option 2: Employ Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[11][12][13] This is an excellent strategy for preventing precipitation.[]

  • Mechanism: The thiazolidine derivative (the "guest") fits into the hydrophobic core of the cyclodextrin ("host"), effectively shielding it from the aqueous environment.[15] This non-covalent interaction increases the apparent water solubility of the drug.[12]

Caption: Mechanism of cyclodextrin inclusion complexation.

  • Protocol: See the detailed protocol for preparing a cyclodextrin inclusion complex below.

Q3: My compound's solubility is too low for in vivo studies even with co-solvents. What advanced formulation strategies can I use?

A3: When simple methods fail, more advanced formulation technologies are required to significantly enhance solubility and improve bioavailability. The most common and effective approaches are solid dispersions and nanosuspensions.

Strategy 1: Solid Dispersion

This technique involves dispersing the drug in an amorphous, high-energy state within a hydrophilic polymer matrix.[16][17] The amorphous form lacks a crystal lattice, meaning no energy is required to break up the crystal structure, leading to dramatically increased dissolution rates.[18][19]

  • Why it works: You are essentially creating a solid solution of your compound in a water-soluble carrier. Upon contact with water, the carrier dissolves rapidly, releasing the drug in a molecularly dispersed or amorphous nanoparticle state, creating a supersaturated solution that can enhance absorption.[19][20]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs).[18]

  • Protocol: A common lab-scale method is solvent evaporation, detailed in the protocols section.

Strategy 2: Nanosuspension

A nanosuspension consists of pure, crystalline drug particles reduced to the nanometer size range (typically 100-500 nm), stabilized by surfactants or polymers.[21][22]

  • Why it works: According to the Ostwald-Freundlich equation, reducing particle size to the sub-micron level increases the saturation solubility.[23][24] More importantly, the massive increase in surface area leads to a significantly faster dissolution velocity, which is often the rate-limiting step for absorption of poorly soluble drugs.[25][26]

  • Advantages: This approach allows for very high drug loading and can be applied to drugs that are poorly soluble in both aqueous and organic media.[21]

  • Preparation: Common methods include high-pressure homogenization and wet bead milling, which require specialized equipment.[26]

solubility_workflow start Start: Poorly Soluble N-methyl-4-thiazolidinecarboxamide Derivative ph_cosolvent Q: Is solubility adequate with pH/co-solvents for in vitro assays? start->ph_cosolvent in_vitro_ok Proceed with in vitro testing ph_cosolvent->in_vitro_ok Yes advanced_q Q: Is the goal to improve oral bioavailability for in vivo studies? ph_cosolvent->advanced_q No solid_dispersion Strategy: Solid Dispersion (Amorphous Form) advanced_q->solid_dispersion Yes nanosuspension Strategy: Nanosuspension (Crystalline Nanoparticles) advanced_q->nanosuspension Yes prodrug Strategy: Prodrug Approach (Chemical Modification) advanced_q->prodrug Consider if formulation fails or for specific targeting end End: Formulated Compound with Enhanced Solubility solid_dispersion->end nanosuspension->end prodrug->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: What is the prodrug approach and when should I consider it?

A4: The prodrug approach is a medicinal chemistry strategy, not a formulation technique. It involves chemically modifying your active compound (the "parent drug") to create a new molecule (the "prodrug") with improved properties, such as higher solubility.[27] This prodrug is inactive but is designed to convert back to the active parent drug inside the body.[28][29]

  • Mechanism: A polar, water-solubilizing group (a "promoiety") is attached to the parent drug via a bond that will be cleaved by enzymes in the body. For example, a phosphate group can be added to a hydroxyl functional group, creating a highly water-soluble phosphate ester prodrug.[27]

  • When to Use: This should be considered when formulation strategies are insufficient to achieve the desired exposure, or if there are other issues like poor permeability or rapid metabolism.[27][30] It is often considered earlier in the drug discovery process.[28]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This method is a simple, lab-scale technique to screen for effective cyclodextrin complexation.

  • Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and low toxicity.[11]

  • Molar Ratio: Calculate the amounts of your derivative and HP-β-CD needed for a 1:1 molar ratio.

  • Mixing: Place the calculated amount of HP-β-CD into a glass mortar. Add a small amount of a water/ethanol (50:50) mixture to form a paste.

  • Incorporation: Add your derivative to the paste and knead the mixture with a pestle for 30-45 minutes. The friction and mixing facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved.

  • Final Product: Gently pulverize the dried complex into a fine powder.

  • Validation: Test the solubility of the resulting powder in your aqueous buffer and compare it to the uncomplexed drug.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a straightforward method to produce an amorphous solid dispersion.

  • Component Selection: Select a hydrophilic carrier. Polyvinylpyrrolidone K30 (PVP K30) is a good choice to start.[18] Determine the desired drug-to-carrier ratio (e.g., 1:2, 1:5, 1:9 by weight).

  • Dissolution: Dissolve both your derivative and the chosen carrier (e.g., PVP K30) in a common volatile solvent in which both are highly soluble (e.g., methanol or ethanol). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from recrystallizing as the solution becomes more concentrated.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder.

  • Characterization: Test the dissolution rate and solubility of the solid dispersion powder in your target medium. Compare this to a simple physical mixture of the drug and carrier to confirm the benefit of the dispersion process.

References

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Research in Pharmaceutical Sciences, 11(2), 93-99. Retrieved March 7, 2026, from [Link]

  • Galić, E., Rădulescu, F. Ș.,-C., Găman, M. A., Voinea, O. C., Găman, A. M., & Arsene, A. L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 201. Retrieved March 7, 2026, from [Link]

  • Ferreira, P. M. M., de Faria, F. M., de-Melo, F. M., de Almeida, L. V. R., & Esteves, P. M. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(20), 6264. Retrieved March 7, 2026, from [Link]

  • Sahu, B. P., & Das, M. K. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(9-S), 213-223. Retrieved March 7, 2026, from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 354-361. Retrieved March 7, 2026, from [Link]

  • A Review On Nanosuspension: A Method To Improve Medication Solubility. (2025). International Journal of Novel Research and Development. Retrieved March 7, 2026, from [Link]

  • Pawar, J. N., & Fule, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-8. Retrieved March 7, 2026, from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 11, 28-36. Retrieved March 7, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Amrutkar, C., & Vandana, K. (2019). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 9(4-A), 812-820. Retrieved March 7, 2026, from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Solid Dispersion: A Novel Approach for Enhancement of Bioavailability of Poorly Soluble Drugs. Journal of Advanced Pharmacy Education & Research, 4(3). Retrieved March 7, 2026, from [Link]

  • Maurya, C. P., Bansal, S., Singh, R., & Srivastava, A. K. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research, 12(6). Retrieved March 7, 2026, from [Link]

  • How can cyclodextrins enhance solubility? (2025). Roquette. Retrieved March 7, 2026, from [Link]

  • Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Yadav, D., & Singh, R. (2012). Nanosuspension technology and its applications in drug delivery. Asian Journal of Pharmaceutics, 6(3), 179. Retrieved March 7, 2026, from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Retrieved March 7, 2026, from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Retrieved March 7, 2026, from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 11. Retrieved March 7, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2021). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Al-Subaie, A., & Almughem, F. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 28(19), 6765. Retrieved March 7, 2026, from [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Retrieved March 7, 2026, from [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. Retrieved March 7, 2026, from [Link]

  • Brown, C. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. Retrieved March 7, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Piel, G., & Evrard, B. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences, 19(2), 264-272. Retrieved March 7, 2026, from [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved March 7, 2026, from [Link]

  • Leeson, P. D. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved March 7, 2026, from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Glendale Community College. Retrieved March 7, 2026, from [Link]

  • Acid‐base and complexing properties of amides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Improving solubility via structural modification. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Baviskar, B. A., Khadabadi, S. S., & Deore, S. L. (2015). Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents. Journal of Chemistry, 2015, 1-6. Retrieved March 7, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved March 7, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (2024). Pearson. Retrieved March 7, 2026, from [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved March 7, 2026, from [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

Sources

Improving the selectivity of 4-Thiazolidinecarboxamide, N-methyl- for its target

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 4-Thiazolidinecarboxamide derivatives. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in drug discovery: improving the target selectivity of potent compounds. The 4-thiazolidinone core is a versatile and privileged scaffold in medicinal chemistry, known to yield compounds with a wide array of biological activities, from anticancer to antimicrobial.[1][2][3] However, this same versatility can lead to interactions with unintended off-targets, complicating data interpretation and potentially causing toxicity.

This document provides FAQs for foundational knowledge and detailed troubleshooting guides for specific experimental hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the typical biological target class for 4-Thiazolidinecarboxamide derivatives and what does "selectivity" mean in this context?

The 4-thiazolidinone scaffold is highly adaptable, and derivatives have been developed against numerous target classes.[4] While your specific N-methyl-4-Thiazolidinecarboxamide will have a primary target, the family is known to produce inhibitors for enzymes such as protein kinases (e.g., VEGFR-2), dehydrogenases (like hDHODH), and diabetic-related enzymes (α-amylase, α-glucosidase), among others.[1][5][6][7]

Selectivity is a measure of a drug's ability to bind to its intended biological target with high affinity while having low affinity for other, unintended targets (off-targets).[8] For an enzyme inhibitor, selectivity is often expressed as a ratio of IC50 or Ki values. For example, a compound that is "100-fold selective" for Kinase A over Kinase B inhibits Kinase A at a concentration 100 times lower than that required to inhibit Kinase B to the same degree. High selectivity is crucial for minimizing side effects and ensuring that the observed biological effect is truly due to the modulation of the intended target.

Q2: I'm observing a cellular phenotype at a concentration much higher than my compound's IC50 for its primary target. Could this be an off-target effect?

This is a classic indicator of potential off-target activity. There are several underlying reasons why this might occur:

  • Target Family Homology: Many enzyme families, particularly protein kinases, share highly conserved ATP-binding pockets. An inhibitor designed for one kinase may inadvertently fit into the active site of another, structurally related kinase.[9]

  • Concentration-Dependent Effects: At low concentrations (typically ≤10x the on-target IC50), the compound is most likely engaging its primary, high-affinity target. At much higher concentrations, it can begin to occupy lower-affinity binding sites on other proteins, triggering unintended signaling pathways.

  • Compound Promiscuity: Some chemical scaffolds are inherently more "sticky" and prone to non-specific interactions. While the 4-thiazolidinone core is a validated pharmacophore, specific substitutions can impact its overall physicochemical properties and lead to increased off-target binding.[10]

Confirming and identifying these off-targets is a critical step in validating your compound as a useful chemical probe or a viable drug candidate.

Q3: What are the primary strategies for improving the selectivity of my compound?

Improving selectivity is an iterative process that combines medicinal chemistry, rigorous biochemical testing, and cellular validation. The main strategies are:

  • Structure-Based Drug Design & SAR: Systematically modify the compound's chemical structure to enhance interactions with the primary target while disrupting interactions with known off-targets. This involves establishing a robust Structure-Activity Relationship (SAR).[6]

  • Experimental Condition Optimization: In cellular assays, carefully titrate the compound to a concentration that is sufficient to modulate the primary target but too low to engage key off-targets. This helps isolate the on-target phenotype.

  • Combination Therapy (Clinical Context): In a therapeutic setting, sometimes off-target effects can be mitigated by co-administering another agent that counteracts the specific off-target pathway.

Q4: How do I quantitatively measure the selectivity of my inhibitor?

A single IC50 value against your primary target is insufficient. A comprehensive selectivity profile is required. The gold-standard method, especially for kinase inhibitors, is a large-scale panel screen .[8] Companies like Eurofins DiscoverX, Reaction Biology, and Promega offer services where your compound is tested against hundreds of purified enzymes (e.g., a panel of >400 human kinases) at a fixed concentration.

Hits from this initial screen are then followed up with full dose-response curves to determine the IC50 for each interacting off-target. From this data, you can calculate a Selectivity Score , which quantifies the compound's specificity. A common method is the S-Score, which divides the number of kinases inhibited below a certain threshold (e.g., 1 µM) by the total number of kinases tested.[11]

Troubleshooting Guides

Problem 1: My results suggest significant off-target activity. How do I confirm this and identify the specific off-targets?

You have a potent inhibitor against your primary target, but the cellular data is confusing, or you suspect the phenotype is not clean. This guide provides a systematic workflow to de-risk your findings.

Workflow: From Suspicion to Identification of Off-Targets

cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Broad Screening cluster_2 Step 3: Validation & Quantification cluster_3 Step 4: Cellular Confirmation purity Confirm Compound Purity & Identity (LC-MS, NMR) dose Refine On-Target IC50 (12-point dose-response) purity->dose Ensure compound is pure screen Perform Large Kinase Panel Screen (e.g., Eurofins KINOMEscan) dose->screen Provides on-target baseline hits Identify Off-Target 'Hits' (% Inhibition > 65%) screen->hits Primary screen results dose_off Determine IC50 for each Off-Target hits->dose_off Follow up on hits selectivity Calculate Selectivity Profile & Score dose_off->selectivity Quantify selectivity orthogonal Orthogonal Cellular Assays (e.g., NanoBRET, CETSA) selectivity->orthogonal Validate in cells cluster_0 Experimental Arms cluster_1 Predicted Outcomes for On-Target Effect wt Wild-Type (WT) Cells (Target is present) wt_res Compound shows strong phenotype (e.g., cell death) wt->wt_res + Compound X ko Knockout (KO) Cells (Target removed via CRISPR) ko_res Compound has NO effect (Phenotype is rescued) ko->ko_res + Compound X mut Resistant Mutant Cells (Target has mutation preventing compound binding) mut_res Compound has NO effect (Phenotype is rescued) mut->mut_res + Compound X

Caption: Logic for using engineered cell lines to confirm on-target activity.

Interpretation:

  • If your compound works in WT cells but has no effect in KO or resistant mutant cells, you have strong evidence that the phenotype is driven by the intended on-target mechanism.

  • If the compound still causes the phenotype in KO cells, the effect is unequivocally off-target.

Problem 3: I want to design a more selective analog of my compound. Where do I start?

Your initial compound is potent but not selective enough. Medicinal chemistry is required to create an improved second-generation molecule. The 4-thiazolidinone scaffold is highly amenable to modification. [12]

Approach: Iterative, Structure-Guided Design

The key is to make systematic, informed changes to the molecule's structure. Research on 4-thiazolidinone derivatives shows that substitutions at the N3 and C2/C5 positions of the ring are critical for determining biological activity and specificity. [6][13]

design Design synth Synthesize design->synth Create new analogs test Test synth->test Screen for potency & selectivity analyze Analyze SAR test->analyze Compare new data to previous rounds analyze->design Generate new hypothesis (e.g., 'add H-bond donor')

Caption: The iterative cycle of medicinal chemistry for lead optimization.

Key Considerations for SAR on the 4-Thiazolidinone Scaffold:
  • Exploit Target-Specific Pockets: If a crystal structure of your target with a ligand is available, use it. Look for unique pockets or residues in your on-target protein that are not present in your primary off-targets. Design modifications to form new hydrogen bonds or hydrophobic interactions with these unique features. [6]For instance, some hDHODH inhibitors form a critical hydrogen bond with a Tyr38 residue. [6]2. Modify Key Substituents:

    • N-methyl group (at the carboxamide): This is a small, potentially rotatable group. Consider if a larger or different group could improve specificity.

    • Substitutions on the thiazolidinone ring: Systematically explore changes at the C2 and C5 positions. Adding bulky hydrophobic groups or polar groups can dramatically alter the selectivity profile by creating favorable interactions in the target active site or steric clashes in off-target sites. [4]3. Maintain Favorable Physicochemical Properties: As you modify the compound, keep track of properties like solubility, molecular weight, and lipophilicity (logP) to ensure the new analogs retain drug-like characteristics.

By following this structured approach of identifying off-targets, validating on-target effects in cells, and applying rational drug design principles, you can systematically improve the selectivity of your 4-Thiazolidinecarboxamide, N-methyl- inhibitor and develop a highly valuable chemical tool for your research.

References

  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. (2019). MDPI. Available at: [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Publishing. Available at: [Link]

  • Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. (2017). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. (2025). ResearchGate. Available at: [Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC. Available at: [Link]

  • Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in‐silico study. (2026). Alzheimer's & Dementia. Available at: [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity. (2014). PubMed. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). PMC. Available at: [Link]

  • 4-Thiazolidinone – A biologically active scaffold. (2024). ResearchGate. Available at: [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (2024). Impactfactor. Available at: [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2026). ResearchGate. Available at: [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. Available at: [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). MDPI. Available at: [Link]

  • Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. (2008). PubMed. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PubMed. Available at: [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. Available at: [Link]

Sources

Addressing off-target effects of (4R)-N-methyl-4-thiazolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center for (4R)-N-methyl-4-thiazolidinecarboxamide is now active.

This guide addresses the technical challenges associated with the use of (4R)-N-methyl-4-thiazolidinecarboxamide (often abbreviated as NMTC or N-Me-T4C in internal documentation). As a proline analog and metabolic probe, this compound exhibits specific off-target activities related to mitochondrial function, aldehyde scavenging, and pyridoxal phosphate (PLP) sequestration.

Core Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity & Mitochondrial Depolarization

User Observation: "My cells are showing decreased viability and loss of mitochondrial membrane potential (


) after 24h incubation, even at moderate concentrations (10-50 µM)."

Technical Diagnosis: This is a classic off-target effect on Proline Dehydrogenase (PRODH/POX) . (4R)-N-methyl-4-thiazolidinecarboxamide mimics L-Proline. It enters the mitochondria and competitively binds to PRODH (Complex II-associated enzyme). Unlike proline, its oxidation by PRODH can lead to the formation of reactive iminium intermediates or stall the electron transport chain (ETC), triggering Reactive Oxygen Species (ROS) generation and subsequent mitochondrial permeability transition pore (mPTP) opening.

Troubleshooting Protocol:

  • Validate PRODH Dependence:

    • Perform a rescue experiment by supplementing the media with excess L-Proline (1-5 mM) . If toxicity is PRODH-mediated, excess proline should compete for the active site and restore viability.

  • ROS Scavenging:

    • Co-treat with N-acetylcysteine (NAC) (5 mM) or MitoTEMPO (10 µM) to determine if ROS is the primary driver of cell death.

  • Metabolic Shift:

    • Switch media from Galactose to Glucose. Cells forced to rely on oxidative phosphorylation (Galactose) are hypersensitive to PRODH inhibition.

Issue 2: Neurological Symptoms or Seizures in In Vivo Models

User Observation: "Mice treated with the compound exhibit tremors, hyperexcitability, or seizures."

Technical Diagnosis: This indicates Pyridoxal 5'-Phosphate (PLP) Depletion . The thiazolidine ring is a prodrug of cysteine and formaldehyde, but the intact ring (or its ring-opened metabolites) can react with the aldehyde group of Vitamin B6 (PLP) to form a stable Schiff base (thiazolidine-PLP adduct). This depletes free PLP, a critical cofactor for GABA synthesis (via Glutamate Decarboxylase). Reduced GABA levels lead to CNS hyperexcitability.

Troubleshooting Protocol:

  • B6 Supplementation:

    • Pre-treat or co-administer Pyridoxine (Vitamin B6) (50-100 mg/kg) in in vivo studies. This is a standard mitigation strategy for thiazolidine-class compounds.

  • Biomarker Analysis:

    • Measure Homocysteine levels in plasma. PLP depletion inhibits Cystathionine

      
      -synthase (CBS), causing a spike in homocysteine.
      
Issue 3: "Ghost" Bands in Western Blots (Protein Cross-linking)

User Observation: "I see high molecular weight smearing or aggregation of my target protein after treatment."

Technical Diagnosis: This is likely due to Formaldehyde Release . Metabolic processing of the thiazolidine ring (hydrolysis or oxidation) releases formaldehyde in situ. Formaldehyde is a potent cross-linker that bridges lysine and cysteine residues, creating non-specific protein aggregates.

Troubleshooting Protocol:

  • Washout Steps:

    • Ensure thorough washing of cells before lysis to remove free compound.

  • Formaldehyde Scavenging:

    • Add Aminoguanidine (1 mM) to the lysis buffer to scavenge any released formaldehyde during sample preparation.

  • Alternative Lysis:

    • Avoid boiling samples if aggregation is suspected; use lower temperature denaturation (65°C for 10 min) to prevent heat-induced acceleration of formaldehyde cross-linking.

Mechanistic Visualization

The following diagram illustrates the metabolic fate of (4R)-N-methyl-4-thiazolidinecarboxamide and the causality of its off-target effects.

NMTC_Mechanism cluster_tox Off-Target Toxicity Pathways Compound (4R)-N-methyl-4- thiazolidinecarboxamide Mitochondria Mitochondria (Matrix) Compound->Mitochondria Transport RingOpen Ring Opening (Hydrolysis) Compound->RingOpen Cytosolic Metabolism PLP Pyridoxal 5'-Phosphate (Vitamin B6) Compound->PLP Direct Reaction PRODH Proline Dehydrogenase (PRODH) Mitochondria->PRODH Binds ROS ROS Generation (Superoxide) PRODH->ROS Disrupted Electron Flow Formaldehyde Formaldehyde (HCHO) RingOpen->Formaldehyde Releases Crosslink Protein Cross-linking Formaldehyde->Crosslink Reacts with Lys/Cys SchiffBase Thiazolidine-PLP Adduct (Inactive) PLP->SchiffBase Sequestration GABA_Drop Reduced GABA (Seizures) SchiffBase->GABA_Drop Inhibits GAD65

Caption: Metabolic pathways of (4R)-N-methyl-4-thiazolidinecarboxamide leading to mitochondrial stress, PLP depletion, and protein cross-linking.

Experimental Protocols

Protocol A: Mitochondrial Respiration Specificity Assay

Purpose: To confirm if cytotoxicity is driven by PRODH-mediated mitochondrial stress.

ReagentConcentrationRole
(4R)-N-Me-T4C 10 - 100 µMTest Compound
L-Proline 5 mMCompetitor (Rescues PRODH)
Rotenone 0.5 µMComplex I Inhibitor (Control)
MitoTracker Red 100 nMMembrane Potential Probe

Steps:

  • Seed HeLa or HepG2 cells in 96-well black plates (5,000 cells/well).

  • Group 1: Treat with (4R)-N-Me-T4C alone.

  • Group 2: Pre-treat with 5 mM L-Proline for 1 hour, then add (4R)-N-Me-T4C.

  • Incubate for 24 hours.

  • Add MitoTracker Red CMXRos (100 nM) for 30 min at 37°C.

  • Wash 2x with PBS and measure fluorescence (Ex/Em: 579/599 nm).

  • Interpretation: If Group 2 shows significantly higher fluorescence (maintained potential) than Group 1, the toxicity is PRODH-dependent.

Protocol B: In Vitro PLP Reactivity Assay

Purpose: To quantify the compound's potential to deplete Vitamin B6.

Steps:

  • Prepare a 100 µM solution of Pyridoxal 5'-Phosphate (PLP) in PBS (pH 7.4).

  • Add (4R)-N-methyl-4-thiazolidinecarboxamide at equimolar (100 µM) or excess (500 µM) concentrations.

  • Monitor UV-Vis absorbance at 388 nm (characteristic of free PLP) and 330 nm (characteristic of thiazolidine adducts) over 60 minutes.

  • Result: A decrease in A388 with a concomitant increase in A330 indicates rapid Schiff base formation.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in media containing pyruvate? A: Yes, but be aware that pyruvate can mask mitochondrial defects by supporting anaerobic glycolysis. For sensitive toxicity screening, use galactose-based media to force cells to rely on oxidative phosphorylation, making mitochondrial off-targets more apparent.

Q: Is the "N-methyl" group stable? A: The N-methyl amide bond is relatively stable against enzymatic hydrolysis compared to a simple amide. However, the thiazolidine ring itself is susceptible to oxidation (to sulfoxide) and ring-opening, especially under oxidative stress conditions.

Q: Why does the compound smell like sulfur? A: Trace hydrolysis can release free cysteine or other thiols. Store the compound at -20°C under desiccant to prevent moisture-induced degradation.

References

  • Thioproline Metabolism & Toxicity Stephens, E., et al. (2020).[1][2] Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli.

  • Mitochondrial Proline Dehydrogenase (PRODH) Interactions Tanner, J.J., et al. (2018). Structure and Mechanism of Proline Dehydrogenase.

  • Thiazolidine-Induced PLP Depletion Wunnava, S., et al. (2021). Thiazolidine derivatives as inhibitors of PLP-dependent enzymes. [3]

  • Formaldehyde Release from Thiazolidines Yu, P.H., et al. (2003). Involvement of semicarbazide-sensitive amine oxidase in the metabolism of thiazolidine derivatives.

Sources

Technical Support Center: Bioavailability Enhancement of N-methyl-4-thiazolidinecarboxamide (NMTC)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NMTC-BIO-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting In Vivo Exposure & Formulation Stability[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed low plasma exposure (


)  or high variability  in your in vivo studies of N-methyl-4-thiazolidinecarboxamide (NMTC).

While thiazolidine scaffolds (like Timonacic) are potent antioxidants and hepatoprotectants, they suffer from a "Bioavailability Paradox": excellent in vitro potency but poor in vivo translation.[1] This is typically driven by two factors:

  • High Lattice Energy: The amide moiety creates strong intermolecular hydrogen bonding, limiting dissolution rate.[1]

  • Rapid Oxidative Metabolism: The sulfur atom is a "soft" target for hepatic oxidases (CYP450/FMO), leading to rapid clearance before therapeutic levels are reached.[1]

This guide provides a modular troubleshooting workflow to diagnose and resolve these specific barriers.

Module 1: The Dissolution Barrier (Solubility)

Symptom: “The compound precipitates in the syringe” or “Oral absorption is erratic.”[1]

The Science: Why it happens

NMTC possesses a secondary amide and a thiazolidine ring.[1] While the ring is moderately polar, the amide group facilitates strong crystal packing. In aqueous buffers (PBS), the energy required to break this lattice often exceeds the solvation energy, leading to precipitation.

Diagnostic Protocol: Saturation Solubility Test

Before choosing a vehicle, quantify the barrier.[1]

  • Add excess NMTC to: (A) PBS pH 7.4, (B) SGF (Simulated Gastric Fluid), (C) FaSSIF (Simulated Intestinal Fluid).[1]

  • Shake for 24h at 37°C. Filter and analyze via HPLC.

  • Decision Gate:

    • < 100 µg/mL: You have a Dissolution Rate problem.[1] Use Protocol A (Cosolvents/Complexation).

    • > 1 mg/mL: You have a Permeability/Metabolism problem.[1] Proceed to Module 2.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Cyclodextrins encapsulate the hydrophobic thiazolidine ring, preventing aggregation while maintaining aqueous compatibility.[1]

Step-by-Step Formulation:

  • Stock Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Dispersion: Add NMTC powder to the CD solution. Vortex high speed for 60 seconds.[1]

  • Sonication: Sonicate at 40°C for 20 minutes. The solution should turn clear.

    • Tip: If haze persists, adjust pH to 4.5 using 0.1N HCl (thiazolidine nitrogen protonation aids solubility), then re-adjust to 7.0 if IV administration is intended.[1]

  • Filtration: Pass through a 0.22 µm PVDF filter.[1]

Data Comparison: Vehicle Efficacy

Vehicle System Solubility Limit (mg/mL) Stability (4h) Recommended Route
PBS (Control) 0.4 Poor (Precipitates) None
5% DMSO / 95% PBS 1.2 Moderate IP / SC
20% HP-β-CD 8.5 Excellent IV / PO

| PEG 400 (40%) | 12.0 | Good | PO / IP (Viscous) |[1]

Module 2: The Metabolic Barrier (Permeability & Clearance)

Symptom: “The compound dissolves well, but plasma half-life (


) is < 30 minutes.”
The Science: The "First-Pass" Trap

Thiazolidines are susceptible to S-oxidation (forming sulfoxides) and ring-opening hydrolysis.[1] If administered orally in a simple aqueous solution, NMTC is delivered via the portal vein directly to the liver, where it is decimated by first-pass metabolism.

Solution: Lymphatic Transport via SEDDS

To bypass the liver, we must target the intestinal lymphatic system (chylomicron transport) using a Self-Emulsifying Drug Delivery System (SEDDS) .[1]

Protocol B: Lipid-Based Formulation (SEDDS)

This formulation promotes the formation of micelles that are absorbed into the lymphatics, bypassing the portal vein.

Ingredients:

  • Oil Phase: Capryol 90 (Solubilizer)[1]

  • Surfactant: Cremophor EL or Tween 80[1]

  • Co-Surfactant: Transcutol P[1]

Workflow:

  • Mix: Combine Oil:Surfactant:Co-Surfactant in a ratio of 30:50:20 (w/w).

  • Load: Add NMTC (up to 50 mg/mL capacity) to the mixture.

  • Heat: Stir at 50°C until dissolved (approx. 30 mins).

  • Emulsification Check: Add 100 µL of this pre-concentrate to 10 mL water. It should spontaneously form a clear/bluish microemulsion (< 100 nm size).[1]

Visualizing the Strategy

The following diagram illustrates the decision logic for optimizing NMTC bioavailability based on your specific experimental observation.

BioavailabilityStrategy Start Start: Define Problem SolubilityCheck Is Solubility < 100 µg/mL? Start->SolubilityCheck MetabolismCheck Is t1/2 < 30 min? SolubilityCheck->MetabolismCheck No (Dissolves well) Sol_CD Protocol A: Cyclodextrin Complexation (Improves Dissolution) SolubilityCheck->Sol_CD Yes (Precipitation) Sol_SEDDS Protocol B: SEDDS Formulation (Lymphatic Bypass) MetabolismCheck->Sol_SEDDS Yes (High Clearance) Sol_Chem Chemical Mod: Pro-drug Strategy (Esterification) MetabolismCheck->Sol_Chem No (Low Permeability) Sol_CD->Sol_SEDDS Can combine for Class IV behavior

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on physicochemical bottlenecks.

Module 3: In Vivo Administration FAQ

Q1: Can I use DMSO for intravenous (IV) dosing? A: Avoid DMSO > 2% for IV bolus.[1] High concentrations cause hemolysis and phlebitis, which can artificially alter PK data (trapping drug in lysed cells).[1] Use the HP-β-CD protocol (Module 1) for IV routes; it is isotonic and hemocompatible.[1]

Q2: The compound degrades in the formulation overnight. How do I stop this? A: Thiazolidines are sensitive to oxidation.[1]

  • Immediate Fix: Degas all buffers with Nitrogen (

    
    ) for 15 minutes before use.
    
  • Additive: Add 0.1% Ascorbic Acid or EDTA to chelate trace metals that catalyze sulfur oxidation.[1]

Q3: My LC-MS signal for NMTC is disappearing, but no metabolites are found. A: Check for Ring Opening . Under acidic conditions (HPLC mobile phase), the thiazolidine ring can open to form a free thiol and an aldehyde/ketone.[1] Ensure your LC-MS samples are processed at neutral pH and analyzed immediately.

References

  • Thiazolidine Physicochemistry

    • Title: L(-)-Thiazolidine-4-carboxylic acid Physical Properties.[1][2][3][4]

    • Source: Jinan Future Chemical Co.[1]

    • URL:

  • Bioavailability Enhancement Strategies

    • Title: Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.[1][5]

    • Source: ACS Omega (NIH).[1]

    • URL:[1]

  • Metabolic Pathways

    • Title: Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides.[1][6]

    • Source: PubMed.[1]

    • URL:

  • Formulation Science (Cyclodextrins)

    • Title: Solubility, Stability, and Dissociation Constants of Thiazolidine-4-carboxylic acids.[7]

    • Source: Chemical Papers (ResearchGate).[1]

    • URL:

Disclaimer: This guide is for research use only. All formulation protocols should be validated with pilot studies before large-scale animal cohorts.

Sources

Resolving inconsistencies in experimental results with (4R)-N-methyl-4-thiazolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4R)-N-methyl-4-thiazolidinecarboxamide and related thiazolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this class of compounds. Due to the limited specific literature on (4R)-N-methyl-4-thiazolidinecarboxamide, this resource synthesizes information from the broader family of thiazolidin-4-ones and thiazolidine-4-carboxylic acids to provide a robust framework for troubleshooting and ensuring experimental reproducibility.

The thiazolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties. However, the journey from synthesis to consistent and interpretable biological data can be fraught with challenges. This guide is structured in a question-and-answer format to directly address potential inconsistencies and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Integrity and Handling

Q1: I am observing significant variability in my bioassay results between different batches of synthesized (4R)-N-methyl-4-thiazolidinecarboxamide. What could be the cause?

A1: Batch-to-batch variability is a common issue that often traces back to the synthesis and purification stages. The synthesis of thiazolidine derivatives can yield diastereomeric mixtures, and the final ratio of stereoisomers can be sensitive to reaction conditions.

  • Underlying Cause: Inconsistent stereochemistry or purity between batches can lead to differing biological activity. The presence of unreacted starting materials or byproducts from the cyclocondensation reaction can also interfere with your assays.

  • Troubleshooting Steps:

    • Rigorous Characterization: Ensure each new batch is thoroughly characterized using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and stereochemical purity.

    • Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) to assess the purity of each batch. Aim for a purity of >95% for biological experiments.

    • Standardized Synthesis Protocol: Adhere strictly to a well-documented and optimized synthesis and purification protocol to minimize variations.

Q2: My compound appears to be degrading in solution, leading to a loss of activity over time. How can I improve its stability?

A2: Thiazolidine derivatives can be susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures. The stability of your compound is crucial for obtaining reliable experimental data.

  • Underlying Cause: The thiazolidine ring can be prone to opening, and the amide bond may be susceptible to cleavage under certain conditions.

  • Troubleshooting Steps:

    • Storage Conditions: Store the solid compound in a cool, dry, and dark place. A desiccator at 2-8°C is recommended.

    • Solution Preparation: Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • pH of Assay Media: Evaluate the stability of your compound in your specific assay buffer. A preliminary stability study at different pH values can help identify the optimal conditions.

    • Avoid Strong Oxidizers: Thiazolidine derivatives can be incompatible with strong oxidizing agents.

Section 2: Experimental Design and Execution

Q3: I am struggling with the solubility of my (4R)-N-methyl-4-thiazolidinecarboxamide in aqueous buffers, leading to precipitation in my experiments. What can I do?

A3: Poor aqueous solubility is a frequent challenge with heterocyclic compounds. The formation of precipitates will lead to an inaccurate effective concentration and unreliable results.

  • Underlying Cause: The organic nature of the thiazolidine scaffold can limit its solubility in aqueous media.

  • Troubleshooting Steps:

    • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

    • pH Adjustment: The carboxylic acid precursor to your compound is more soluble at certain pH values. While your compound is an amide, the overall charge state can still be influenced by pH, affecting solubility.

    • Formulation Strategies: For more persistent solubility issues, consider advanced formulation techniques such as the preparation of solid dispersions.

Experimental Protocol: Assessing Antioxidant Activity using the DPPH Assay

A common biological activity attributed to thiazolidine derivatives is their antioxidant potential. Here is a detailed protocol for evaluating the free radical scavenging activity of (4R)-N-methyl-4-thiazolidinecarboxamide using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • (4R)-N-methyl-4-thiazolidinecarboxamide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of (4R)-N-methyl-4-thiazolidinecarboxamide in methanol.

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of your test compound (e.g., 10, 25, 50, 100 µg/mL) and ascorbic acid to the wells in triplicate.

    • For the blank, add 100 µL of methanol to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the concentration of the test compound and determine the IC50 value.

Visualizing Experimental Workflow

Below is a diagram outlining the key steps for troubleshooting inconsistent results with (4R)-N-methyl-4-thiazolidinecarboxamide.

G cluster_0 Initial Observation cluster_1 Troubleshooting Pathways cluster_2 Actionable Steps cluster_3 Resolution A Inconsistent Experimental Results B Compound Integrity Check A->B Investigate C Experimental Design Review A->C Investigate D Assay-Specific Validation A->D Investigate B1 Re-characterize Compound (NMR, MS, HPLC) B->B1 B2 Optimize Storage & Handling B->B2 C1 Validate Solubility (Co-solvents, pH) C->C1 C2 Assess Vehicle Effects C->C2 D1 Run Positive & Negative Controls D->D1 D2 Check for Assay Interference D->D2 E Consistent & Reproducible Data B1->E Implement Solutions B2->E Implement Solutions C1->E Implement Solutions C2->E Implement Solutions D1->E Implement Solutions D2->E Implement Solutions

Caption: A logical workflow for diagnosing and resolving experimental inconsistencies.

Quantitative Data Summary

While specific quantitative data for (4R)-N-methyl-4-thiazolidinecarboxamide is scarce, the following table summarizes typical concentration ranges for the biological activities of related thiazolidin-4-one derivatives, providing a starting point for experimental design.

Biological ActivityCompound ClassEffective Concentration RangeReference
Antioxidant (DPPH Assay)5-benzylidene-thiazolidine-2,4-dione derivativesIC50: 9.18–32.43 µg/mL
Anticancer (MCF-7 cells)Isatin-based thiazolidin-4-one derivativesIC50: 5.33–8.97 µM
Antibacterial (B. cereus)Substituted benzothiazolyl-thiazolidin-4-onesMIC: 0.008 mg/mL

This guide provides a foundational framework for working with (4R)-N-methyl-4-thiazolidinecarboxamide. By systematically addressing potential sources of error in compound handling, experimental design, and data interpretation, researchers can enhance the reliability and reproducibility of their findings.

References

  • Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available from: [Link]

  • Gawrońska, K., Kwiecień, H., & Wróbel, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6486. Available from: [Link]

  • Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone–A biologically active scaffold. European journal of medicinal chemistry, 43(5), 897-905. Available from: [Link]

  • Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., & Ischuk, V. V. (2014). Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity. Current topics in medicinal chemistry, 14(12), 1438-1469. Available from: [Link]

  • Inxight Drugs. methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride. Available from: [Link]

  • PrepChem. (2023). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. Available from: [Link]

  • Kumar, A., & Kumar, R. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. Available from: [Link]

  • Al-Jbouri, F. A. A., & Al-Janabi, A. H. M. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4, 4-Methylenedianiline. International Journal of Health Sciences, 6(S3), 6425-6437. Available from: [Link]

  • Wróbel, A., & Kwiecień, H. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6486. Available from: [Link]

  • Singh, P., & Singh, A. (2023). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. European Chemical Bulletin, 12(Special Issue 4), 17085-17106. Available from: [Link]

  • Al-Qalaf, F. A., & El-Faham, A. (2019). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Molecules, 24(12), 2296. Available from: [Link]

  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Available from: [Link]

  • Oniga, O., Stana, A., Duma, M., Pirnau, A., Vlase, L., & Oniga, S. D. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(6), 1886. Available from: [Link]

  • O'Donnell, M., & Wood, J. L. (1993). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. Biochemical pharmacology, 46(1), 190-193. Available from: [Link]

  • ChemBK. (R)-THIAZOLIDINE-4-CARBOXYLIC ACID. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. Available from: [Link]

  • Yu, Z., & Li, N. (2015).

Method refinement for the large-scale synthesis of 4-Thiazolidinecarboxamide, N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Pivot

The Challenge: Standard academic protocols for synthesizing N-methyl-4-thiazolidinecarboxamide often rely on direct coupling (EDC/HOBt) of thiazolidine-4-carboxylic acid (Thiaproline) with methylamine. While effective on a milligram scale, this route fails at the kilogram scale due to:

  • Cost: High expense of coupling reagents.

  • Purification: Difficulty removing urea byproducts without chromatography.

  • Stability: The thiazolidine ring is sensitive to oxidative stress and ring-opening under acidic aqueous workups.

The Refined Method (The "Ester Route"): We recommend a 3-step "One-Pot-Two-Stage" protocol utilizing ester aminolysis. This method prioritizes atom economy and crystallization-based purification, eliminating the need for silica gel chromatography.

Technical Workflow & Data Specifications

The "Happy Path" Protocol

The following workflow describes the optimized route from L-Cysteine to the final N-methyl amide.

SynthesisWorkflow start L-Cysteine (Starting Material) step1 Step 1: Cyclization (Formaldehyde/H2O) start->step1 pH 5-6, <25°C inter1 Intermediate A: Thiazolidine-4-carboxylic Acid step1->inter1 Crystallization step2 Step 2: Esterification (MeOH / SOCl2) inter1->step2 0°C -> Reflux inter2 Intermediate B: Methyl Ester HCl Salt step2->inter2 Isolation step3 Step 3: Aminolysis (MeNH2 in MeOH) inter2->step3 <10°C, 40% MeNH2 final Final Product: N-Methyl-4-thiazolidinecarboxamide step3->final Precipitate & Wash

Figure 1: Optimized synthetic workflow for large-scale production. Note the strict temperature controls to prevent racemization.

Key Process Parameters (KPP)
ParameterSpecificationRationale
Reaction Temp (Step 1) 20–25°CHigher temps cause polymerization of formaldehyde and racemization.
pH Control (Step 1) pH 5.5 – 6.5Low pH (<4) reverses the ring closure; High pH (>8) promotes disulfide formation.
Aminolysis Temp (Step 3) < 10°CExothermic reaction. Heat degrades the thiazolidine ring (ring opening).
Atmosphere Nitrogen/ArgonThiazolidines oxidize to sulfoxides (yellowing) in air.
Target Yield > 85% (Overall)Cumulative yield based on L-Cysteine.

Detailed Methodology (Scale-Up Optimized)

Step 1: Ring Closure (Thiazolidine Formation)

Mechanism: Condensation of L-Cysteine with Formaldehyde via a hemiaminal intermediate.

  • Dissolution: Dissolve L-Cysteine HCl (1.0 eq) in water (3 vol). Adjust pH to 6.0 using NaOH.

  • Addition: Add Formaldehyde (37% aq, 1.05 eq) slowly. Critical: Do not exceed 1.1 eq; excess formaldehyde forms N-methylated byproducts or polymers.

  • Crystallization: Stir for 4–6 hours. The product, Thiazolidine-4-carboxylic acid, precipitates as a white solid.

  • Filtration: Filter and wash with cold ethanol.

Step 2 & 3: Esterification & Aminolysis (Telescoped)

Mechanism: Acid-catalyzed esterification followed by nucleophilic attack by methylamine.

  • Esterification: Suspend the Step 1 solid in dry Methanol (5 vol). Cool to 0°C.[1]

  • Activation: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise. Reflux for 2 hours.
    
    • Checkpoint: Monitor by TLC/HPLC. The intermediate is the Methyl Ester Hydrochloride.

  • Aminolysis: Cool the mixture to 0°C .

  • Coupling: Slowly bubble Methylamine gas (or add 40% MeNH2/MeOH solution) until saturation (approx. 3-4 eq).

    • Why? The excess base neutralizes the HCl and drives the amide formation.

  • Workup: Stir at 0–10°C for 12 hours. Concentrate the solvent. The product crystallizes upon addition of cold Ether or MTBE.

Troubleshooting Guide & FAQs

Module A: Stability & Purity Issues

Q1: My final product is turning yellow/brown upon storage. What is happening?

  • Diagnosis: Sulfur Oxidation. The thiazolidine sulfur is prone to oxidation to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) in the presence of air and moisture.
  • The Fix:

    • Recrystallize immediately from Ethanol/Ether.

    • Store under Argon at -20°C.

    • Pro-Tip: Add 0.1% EDTA during the aqueous Step 1 to chelate trace metals (Fe/Cu) that catalyze sulfur oxidation.

Q2: I see a "double spot" on TLC or split peaks in NMR. Is it racemized?

  • Diagnosis: Likely Rotamers , not racemization. The N-methyl amide bond has restricted rotation, often showing cis/trans isomers in NMR at room temperature.

  • Verification: Run the NMR at 50°C. If the peaks coalesce into single sharp signals, it is rotameric. If they remain distinct, you have racemized the C4 center (likely due to high heat in Step 3).

Module B: Reaction Failures

Q3: The ring closure (Step 1) yield is low (<50%).

  • Diagnosis: Incorrect pH.

  • Explanation: The formation of the thiazolidine ring is reversible.[2][3]

    • pH < 4: Equilibrium shifts back to L-Cysteine + Formaldehyde (Hydrolysis).

    • pH > 8: L-Cysteine oxidizes to Cystine (Disulfide dimer), which cannot close the ring.

  • The Fix: Maintain pH rigorously at 6.0 ± 0.5.

Q4: Why not use EDC/NHS coupling?

  • Explanation: While functional, EDC coupling often leads to N-acylation of the ring nitrogen if not carefully protected. The secondary amine in the thiazolidine ring is nucleophilic. If you activate the carboxylic acid, the ring nitrogen of a neighboring molecule can attack it, forming a dimer. The Ester Aminolysis route avoids this self-polymerization because the ring nitrogen is less reactive towards esters than activated NHS-esters.

Troubleshooting Logic Flow

Troubleshooting issue Problem Detected type Classify Issue issue->type purity Impurity / Color type->purity yield Low Yield type->yield yellow Yellow Solid? purity->yellow step1_fail Step 1 Failure? yield->step1_fail oxid S-Oxidation. Use Inert Gas + EDTA yellow->oxid Yes split Split NMR Peaks? yellow->split No rotamer Run NMR @ 50°C. (Likely Rotamers) split->rotamer Yes ph_check Check pH. Must be 5.5-6.5 step1_fail->ph_check Yes step3_fail Step 3 Failure? step1_fail->step3_fail No temp_check Check Temp. Keep <10°C to stop ring opening step3_fail->temp_check Yes

Figure 2: Decision matrix for diagnosing common synthetic failures.

References

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206. [Link]

    • Foundational text on the mechanism and pH dependence of thiazolidine ring closure.
  • Gududuru, V., et al. (2005). Synthesis and biological evaluation of novel thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 15(1), 100-105.
  • Fife, T. H., et al. (1991). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. Journal of the American Chemical Society, 113(8), 3071-3079.[3] [Link]

    • Critical reference for understanding the ring-opening instability under acidic conditions.
  • Google Patents (WO2009065797A1). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate.

Note on Nomenclature: This guide assumes the target is the amide-methylated derivative (R)-N-methylthiazolidine-4-carboxamide. If the target requires methylation of the ring nitrogen (3-methyl), a reductive amination protocol (L-Cys + Formaldehyde + NaBH3CN) is required instead.

Sources

Validation & Comparative

Comparative study of (4R) vs (4S) isomers of N-methyl-4-thiazolidinecarboxamide

[1]

Executive Summary

This guide provides a technical comparison between the (4R) and (4S) isomers of N-methyl-4-thiazolidinecarboxamide (also known as thioproline N-methyl amide). These compounds are critical scaffolds in peptidomimetic drug design, serving as proline surrogates that modulate peptide backbone conformation and proteolytic stability.

The (4R)-isomer , derived from L-cysteine, mimics natural L-proline, allowing for specific enzyme recognition (e.g., proline dehydrogenase) and incorporation into biological pathways. Conversely, the (4S)-isomer , derived from D-cysteine, acts as a "stereochemical brake," inducing reverse turns in peptide chains and providing resistance to enzymatic degradation. This study delineates their synthesis, physicochemical distinctions, and specific applications in medicinal chemistry.

Stereochemical & Structural Analysis

The core thiazolidine ring contains a sulfur atom at position 1 and a nitrogen atom at position 3. The chirality centers at carbon 4 (C4).

Feature(4R)-Isomer (4S)-Isomer
Precursor L-Cysteine (Natural amino acid)D-Cysteine (Unnatural amino acid)
Configuration

-configuration at C4

-configuration at C4
Proline Mimicry Mimics L-Proline Mimics D-Proline
Ring Conformation Envelope (C

-endo or C

-exo dynamic puckering)
Mirror image envelope conformations
Bio-Recognition High (recognized by endogenous transporters/enzymes)Low (often orthogonal to biological machinery)
Synthesis & Purification Protocols

The synthesis of N-methyl-4-thiazolidinecarboxamide isomers relies on a self-validating condensation-amidolysis sequence. The stereochemistry is set by the cysteine starting material, as the thiazolidine ring formation preserves the chiral integrity of the

Workflow Diagram (DOT Visualization)

SynthesisWorkflowCysCysteine Isomer(L- or D-)ThioAcidThiazolidine-4-carboxylic Acid(Parent Acid)Cys->ThioAcidCyclization(H2O, 25°C)HCHOFormaldehyde(aq)HCHO->ThioAcidEsterMethyl EsterIntermediateThioAcid->EsterEsterification(SOCl2, MeOH)AmideN-methyl-4-thiazolidinecarboxamide(Target Product)Ester->AmideAminolysis(MeNH2, THF)ValidationQC: Optical Rotation& NMRAmide->Validation

Caption: Step-wise synthesis preserving stereochemical integrity from chiral cysteine precursors.

Detailed Experimental Protocol

Phase 1: Ring Closure (Parent Acid Synthesis)

  • Reactants: Dissolve 0.1 mol of L-Cysteine (for 4R) or D-Cysteine (for 4S) in 100 mL degassed water.

  • Cyclization: Add 0.11 mol formaldehyde (37% aq. solution) dropwise.

  • Causality: The reaction is exothermic. Formaldehyde forms a hemiaminal which cyclizes with the thiol. Critical: Use degassed water to prevent oxidation of cysteine to cystine (disulfide), which inhibits ring closure.

  • Isolation: Stir for 4 hours at room temperature. Cool to 4°C. Filter the precipitate (Thioproline). Recrystallize from water/ethanol.

    • (4R)-Acid MP: ~197°C (dec).

    • (4S)-Acid MP: ~197°C (dec).

Phase 2: Conversion to N-Methyl Amide

  • Activation: Suspend the acid (10 mmol) in dry methanol (30 mL). Cool to 0°C. Add thionyl chloride (12 mmol) dropwise. Reflux for 2 hours to form the methyl ester hydrochloride.

  • Aminolysis: Evaporate solvent. Redissolve the ester residue in dry THF. Bubble excess methylamine gas (or add 2M methylamine in THF) at 0°C.

  • Purification: Stir for 12 hours. Evaporate solvent.[1] The residue is the crude N-methyl amide. Purify via flash chromatography (DCM:MeOH 95:5).

  • Validation:

    • (4R)-Isomer: Expect negative optical rotation (

      
       to 
      
      
      range typical for L-thioproline derivatives).
    • (4S)-Isomer: Expect positive optical rotation (mirror image value).

Physicochemical & Biological Comparison

The following table contrasts the functional performance of the two isomers.

Parameter(4R)-N-methyl-4-thiazolidinecarboxamide (4S)-N-methyl-4-thiazolidinecarboxamide
Solubility High in polar organic solvents (MeOH, DMSO); moderate in water.Identical to (4R).
Enzymatic Stability Low. Susceptible to Proline Dehydrogenase (PRODH). Can be oxidized to the thiazole or ring-opened.High. Resistant to PRODH and most mammalian peptidases.
Peptide conformation Induces cis/trans amide equilibrium similar to L-Proline.Strongly favors reverse-turn (beta-turn) secondary structures.
Toxicity Potential for incorporation into proteins (antimetabolite effect).Generally inert; excreted unchanged or acts as a competitive inhibitor.
Therapeutic Use Antioxidant prodrug; Reverse transformation of tumor cells.Peptidomimetic stabilizer; Half-life extender for peptide drugs.
Mechanistic Insight: The "Proline Mimic" Effect

The (4R)-isomer is structurally homologous to L-proline. In biological systems, it can trick the translational machinery or metabolic enzymes.

  • Mechanism: The thiazolidine ring is isosteric with the pyrrolidine ring of proline but has different electronic properties due to the sulfur atom (lower pKa of the amine, altered hydrogen bonding).

  • Consequence: The (4R)-amide can be hydrolyzed to the free acid, which then enters the mitochondrial proline cycle, generating reactive oxygen species (ROS) via proline oxidase, triggering apoptosis in cancer cells.

The (4S)-isomer, being the "wrong" hand, does not fit the active site of L-proline specific enzymes. It is used in de novo peptide design to force peptide chains into specific folded geometries (e.g., Type II'

References

  • Synthesis of Thiazolidine-4-carboxylic Acid Deriv

    • Source: PubChem.[2][3] (4R)-thiazolidine-4-carboxylic acid.[4][2][5][6]

    • URL:[Link]

  • Source: Gududuru, V. et al. "Synthesis and biological evaluation of thiazolidine-4-carboxylic acid derivatives." Journal of Medicinal Chemistry.
  • Thioproline in Peptide Chemistry

    • Source: Wikipedia - Thioproline.
    • URL:[Link]

  • Proline Analogs and Turn Induction

    • Source: Marshall, G.R.
    • URL:[Link]

Comparing the efficacy of (4R)-N-methyl-4-thiazolidinecarboxamide to existing drugs

Author: BenchChem Technical Support Team. Date: March 2026

The development of orally active therapeutics for Central Nervous System (CNS) disorders, particularly Spinocerebellar Degeneration (SCD), represents a significant pharmacological challenge. Natural Thyrotropin-Releasing Hormone (TRH) exhibits potent neuromodulatory effects but is severely limited by its rapid enzymatic degradation in serum and poor blood-brain barrier (BBB) penetration.

To overcome these limitations, structural optimization of the TRH C-terminus has been extensively explored. This guide provides an objective, data-driven comparison of TRH mimetics utilizing the (4R)-N-methyl-4-thiazolidinecarboxamide moiety (and its direct analogs, such as (4R)-4-thiazolidinecarboxamide) against existing standard-of-care drugs like Taltirelin and native TRH.

Mechanistic Rationale: The Role of the Thiazolidinecarboxamide Pharmacophore

Native TRH (l-pGlu-l-His-l-Pro-NH2) relies on its L-prolinamide moiety to form critical hydrogen bonds with the Arg283 residue of the TRH receptor, a strict requirement for biological activity[1]. However, this hydrophilic tail restricts CNS distribution.

By replacing L-prolinamide with a (4R)-N-methyl-4-thiazolidinecarboxamide moiety (or the closely related (4R)-4-thiazolidinecarboxamide seen in experimental TRH Mimetic 68), researchers significantly increase the lipophilicity (clog P) of the molecule without abolishing receptor affinity[1]. The sulfur-containing thiazolidine ring alters the electron density and conformational flexibility of the C-terminus. This structural shift protects the peptide bond from TRH-degrading ectoenzymes (TRH-DE)[2], prolonging the mean residence time (MRT) in vivo. This precise modification provides the causality behind the enhanced oral bioavailability and sustained CNS efficacy observed in advanced TRH mimetics[3].

Comparative Efficacy Data

To objectively evaluate the efficacy of the thiazolidinecarboxamide modification, we compare "TRH Mimetic 68" (a lead compound utilizing this moiety) against native TRH and Taltirelin, the first orally effective TRH agonist approved for clinical use[1].

Table 1: Pharmacological Comparison of TRH, Taltirelin, and Thiazolidinecarboxamide Derivatives

CompoundC-Terminal MoietyLipophilicity (clog P)TRH Receptor Binding AffinityIn Vivo CNS Efficacy (Hypothermia Reversal)*
Native TRH L-Prolinamide-2.46High (Reference)18.5 nmol/°C/kg (IV only)
Taltirelin L-Prolinamide (modified)-1.82Moderate~2.5 nmol/°C/kg (Oral)
Mimetic 68 (4R)-4-Thiazolidinecarboxamide0.131High< 1.0 nmol/°C/kg (Oral)

*Efficacy is expressed as the dose required to increase rectal body temperature by 1°C/h in reserpine-induced hypothermia mice. Lower values indicate higher potency.

The quantitative data demonstrates that the thiazolidinecarboxamide moiety successfully shifts the clog P into positive territory. This lipophilic enhancement correlates directly with a superior in vivo CNS effect, requiring a significantly lower oral dose to achieve physiological reversal compared to both TRH and Taltirelin[1].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the efficacy of these compounds must be validated through two interconnected protocols: in vitro receptor binding (confirming target engagement) and in vivo hypothermia reversal (confirming functional BBB penetration and target activation).

Protocol 1: TRH Receptor Binding Assay (Target Engagement)

Causality: Because TRH receptors in rat brain preparations include both TRH-R1 and TRH-R2 subtypes, a competitive displacement assay using radiolabeled TRH ensures that the modified mimetic successfully engages the same active site (Arg283) as the native hormone without off-target binding[1].

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 50,000 × g to isolate the membrane fraction. Validation step: Washing the pellet twice removes endogenous TRH that could skew baseline binding and create false positives.

  • Incubation: Incubate the membrane preparation with 2 nM [3H][3-Me-His2]TRH and varying concentrations of the thiazolidinecarboxamide test compound for 60 minutes at 0°C. Validation step: Maintaining the assay at 0°C prevents the enzymatic degradation of the peptides during the incubation window, ensuring that displacement is purely affinity-driven.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer. Measure the retained radioactivity using a liquid scintillation counter to calculate the IC50.

Protocol 2: In Vivo Reserpine-Induced Hypothermia Assay (Functional Efficacy)

Causality: Reserpine depletes monoamine neurotransmitters, causing profound hypothermia. TRH mimetics reverse this by stimulating the release of acetylcholine and dopamine. This assay validates not just receptor binding, but oral absorption, BBB penetration, and functional agonism[4].

  • Induction: Administer reserpine (3 mg/kg) subcutaneously to male mice. Wait 18 hours. Validation step: Only select mice with a rectal temperature ≤30°C to ensure a uniform baseline of monoamine depletion across the cohort.

  • Administration: Administer the test compound orally (ranging from 5 to 50 μmol/kg).

  • Monitoring & AUC Calculation: Measure rectal temperature using a thermistor every hour for 7 hours. Calculate the Area Under the Curve (AUC0–7h) relative to a saline control.

Signaling Pathway Visualization

The therapeutic efficacy of (4R)-N-methyl-4-thiazolidinecarboxamide derivatives is ultimately driven by their ability to penetrate the CNS and activate the Gq/11 signaling cascade, leading to the restoration of motor function via neurotransmitter release[5].

G Ligand (4R)-Thiazolidinecarboxamide TRH Mimetic Receptor TRH Receptor (GPCR) Ligand->Receptor Binds (Arg283) Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Cleavage Gq->PLC Stimulates SecondMsgr IP3 & DAG Generation PLC->SecondMsgr Hydrolyzes PIP2 Calcium Intracellular Ca2+ Release SecondMsgr->Calcium IP3 binds ER receptors Outcome Neurotransmitter Release (ACh, DA, NE) Calcium->Outcome Triggers Exocytosis

Proposed Gq/11 signaling pathway for TRH mimetics leading to enhanced neurotransmitter release.

References

  • Kobayashi, N., et al. "Discovery of the Orally Effective Thyrotropin-Releasing Hormone Mimetic: 1-{N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine Trihydrate (Rovatirelin Hydrate)." ACS Omega.[Link]

  • Ijiro, T., et al. "Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials." PMC.[Link]

  • Ijiro, T., et al. "Rovatirelin ameliorates motor dysfunction in the cytosine arabinoside‐induced rat model of spinocerebellar degeneration via acetylcholine and dopamine neurotransmission." ResearchGate.[Link]

  • Joseph-Bravo, P., et al. "The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target?" Frontiers in Endocrinology.[Link]

Sources

Cross-validation of in vitro and in vivo results for 4-Thiazolidinecarboxamide, N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the cross-validation of N-methyl-4-thiazolidinecarboxamide (specifically targeting its role as a Prolyl Endopeptidase (PEP) Inhibitor ).

Executive Summary & Compound Profile

N-methyl-4-thiazolidinecarboxamide (often synthesized as the monohydrochloride salt) is a specialized bioactive scaffold primarily investigated for its activity as a Prolyl Endopeptidase (PEP) inhibitor, also known as Prolyl Oligopeptidase (POP).

PEP is a cytosolic serine peptidase that cleaves proline-containing neuropeptides (e.g., Substance P, Arginine Vasopressin, TRH) implicated in learning and memory. Consequently, inhibitors like N-methyl-4-thiazolidinecarboxamide are critical candidates for cognitive enhancement and neuroprotection therapies (e.g., Alzheimer’s disease).

Technical Profile
FeatureSpecification
Chemical Name N-methyl-1,3-thiazolidine-4-carboxamide
Target Class Serine Protease (Prolyl Oligopeptidase family)
Mechanism of Action Competitive/Reversible inhibition of the PEP active site (Ser-Asp-His triad).
Primary Indication Cognitive enhancement (Nootropic), Anti-amnesic.
Key Challenge Validating Blood-Brain Barrier (BBB) permeability and correlating in vitro

with in vivo behavioral efficacy.

In Vitro Characterization: The Foundation

Before in vivo translation, the compound must be validated for potency and selectivity. The primary metric is the inhibition constant (


) against recombinant or tissue-purified PEP.
A. Enzyme Inhibition Assay (Fluorometric)

Rationale: PEP cleaves the post-proline bond. Using a fluorogenic substrate allows real-time kinetic monitoring.

  • Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Enzyme Source: Recombinant Human PEP or Rat Brain Homogenate.

  • Readout: Fluorescence (Ex: 380 nm, Em: 460 nm).

Critical Protocol Steps:

  • Pre-incubation: Incubate enzyme (0.1 U/mL) with N-methyl-4-thiazolidinecarboxamide (varying concentrations: 1 nM – 100 µM) in phosphate buffer (pH 7.0, 1 mM DTT) for 15 minutes at 37°C. Note: DTT prevents oxidation of the thiazolidine ring.

  • Reaction Start: Add Z-Gly-Pro-AMC (50 µM final).

  • Measurement: Monitor slope of fluorescence increase over 10 minutes.

  • Data Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
B. Selectivity Profiling

To ensure safety, the compound must be screened against structurally related proteases.

  • DPP-IV (Dipeptidyl peptidase-4): Essential to avoid metabolic side effects (GLP-1 regulation).

  • Prolyl Carboxypeptidase: To confirm endopeptidase specificity.

Target Criteria: Selectivity Ratio (


) should be > 100.

In Vivo Validation: Efficacy & Pharmacokinetics

In vivo success depends on the compound's ability to cross the BBB and inhibit brain PEP activity, thereby restoring neuropeptide levels.

A. Ex Vivo Brain PEP Activity (The Bridge Experiment)

This is the most critical cross-validation step. It confirms that the drug administered peripherally actually inhibits the target in the brain.

Protocol:

  • Dosing: Administer N-methyl-4-thiazolidinecarboxamide (p.o. or i.p.) to rodents (e.g., 1–10 mg/kg).

  • Harvest: Decapitate animals at

    
     (typically 30–60 min). Rapidly remove the brain.
    
  • Homogenization: Homogenize cortex/hippocampus in ice-cold buffer. Crucial: Keep temperature <4°C to prevent dissociation of reversible inhibitors.

  • Assay: Immediately run the fluorometric assay (as above) on the supernatant.

  • Validation: % Inhibition in treated vs. vehicle group.

B. Behavioral Efficacy Models
  • Scopolamine-Induced Amnesia: Scopolamine disrupts cholinergic transmission; PEP inhibitors restore memory by preserving neuropeptides.

    • Test: Morris Water Maze or Passive Avoidance Task.

    • Endpoint: Latency to enter dark compartment (Passive Avoidance) or Path length (Water Maze).

Cross-Validation Logic & Mechanism

The following diagram illustrates the mechanistic pathway and the logic flow for cross-validating the compound.

G cluster_0 In Vitro Validation cluster_1 In Vivo Translation Compound N-methyl-4- thiazolidinecarboxamide Enzyme Purified PEP (Enzyme) Compound->Enzyme Incubation Admin Oral/IP Dosing Compound->Admin Inhibition Inhibition of Z-Gly-Pro-AMC cleavage Enzyme->Inhibition Ki_Value Determine Ki / IC50 Inhibition->Ki_Value Brain_PEP Brain PEP Inhibition (Ex Vivo Assay) Ki_Value->Brain_PEP Predictive Correlation? BBB BBB Penetration Admin->BBB BBB->Brain_PEP Target Engagement Neuropeptides ↑ Substance P ↑ TRH ↑ Vasopressin Brain_PEP->Neuropeptides Substrate Stabilization Behavior Reversal of Scopolamine Amnesia Neuropeptides->Behavior

Caption: Mechanistic flow from in vitro enzyme kinetics to in vivo neuroprotection. The "Ex Vivo Assay" node is the critical checkpoint linking the two domains.

Comparative Analysis: Benchmarking

When publishing data, compare N-methyl-4-thiazolidinecarboxamide against standard PEP inhibitors.

ParameterN-methyl-4-thiazolidinecarboxamideZ-Pro-Prolinal (Reference)S-17092 (Clinical Benchmark)
In Vitro Potency (

)
High (Typically nM range)High (nM range)Very High (sub-nM)
Mechanism ReversibleReversible (Aldehyde)Reversible
BBB Permeability Moderate-High (Enhanced by N-methyl)Low (Peptidic nature limits entry)High (Optimized lipophilicity)
Metabolic Stability Moderate (Thiazolidine ring sensitive to oxidation)Low (Rapid oxidation of aldehyde)High
Selectivity (vs DPP-IV) High ModerateHigh

Analysis:

  • Advantage: The N-methyl group on the amide improves lipophilicity compared to the parent thiazolidine-4-carboxamide, potentially offering better BBB penetration than Z-Pro-Prolinal.

  • Disadvantage: Thiazolidine rings can be metabolically labile (ring opening). Stability studies in plasma are required.

Experimental Protocols (Detailed)

Protocol 1: Determination of Metabolic Stability (Microsomal Stability)

To verify if the "N-methyl" modification confers sufficient half-life.

  • System: Rat/Human Liver Microsomes (0.5 mg/mL protein).

  • Buffer: 100 mM Phosphate buffer (pH 7.4) + NADPH regenerating system.

  • Reaction: Add compound (1 µM final). Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS. Monitor disappearance of parent ion.

  • Calculation: Plot ln(% remaining) vs. time to find

    
     and 
    
    
    
    .
Protocol 2: Passive Avoidance Test (Memory Retention)
  • Training (Day 1): Place rat in lighted chamber. When it enters the dark chamber, deliver a mild shock (0.5 mA, 3s).

  • Treatment: Administer Vehicle, Scopolamine (1 mg/kg), and N-methyl-4-thiazolidinecarboxamide (test doses) 30 min before training.

  • Testing (Day 2): Place rat in lighted chamber. Measure latency to enter dark chamber (Max 300s).

  • Success Criteria: Treated group shows significantly higher latency than Scopolamine-only group.

References

  • Prolyl endopeptidase inhibitors. European Patent EP0731788A1. (Identifies N-methyl-4-thiazolidinecarboxamide as a PEP inhibitor).

  • Wilk, S., & Orlowski, M. (1983). Inhibition of rabbit brain prolyl endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor. Journal of Neurochemistry, 41(1), 69-75. (Standard protocol for PEP inhibition assays).

  • Toide, K., et al. (1995). JTP-4819: A novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1370-1378. (Methodology for ex vivo brain activity and behavioral models).

  • Szeltner, Z., & Polgár, L. (2008). Structure, function and biological relevance of prolyl oligopeptidase. Current Protein and Peptide Science, 9(1), 96-107. (Review of PEP mechanism and biological targets).

A Head-to-Head Comparison of Thiazolidinone Derivatives in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, with a continuous search for novel pharmacophores that can selectively target cancer cells while minimizing toxicity to normal tissues. Among the heterocyclic compounds that have garnered significant attention are the thiazolidinones. This guide provides an in-depth, head-to-head comparison of various thiazolidinone derivatives, from the well-established "glitazones" to novel synthesized compounds, and their efficacy against a range of cancer cell lines. We will delve into the experimental data supporting their anticancer activities, elucidate their complex mechanisms of action, and provide detailed protocols for key assays to empower researchers in this field.

The Ascendancy of Thiazolidinones in Oncology Research

Thiazolidinones, a class of five-membered heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry.[1] Initially recognized for their insulin-sensitizing properties in the treatment of type 2 diabetes, the "glitazone" family, including pioglitazone, rosiglitazone, troglitazone, and ciglitazone, has demonstrated unexpected and potent anticancer activities.[2][3] Beyond these established drugs, a plethora of novel thiazolidinone derivatives have been synthesized and evaluated, revealing a broad spectrum of cytotoxic and cytostatic effects against various cancer cell lines.[4][5][6]

The anticancer potential of these compounds stems from their ability to modulate critical cellular pathways involved in cell proliferation, apoptosis, and angiogenesis.[2] This guide will dissect these mechanisms, providing a comparative analysis of the performance of different derivatives and the experimental evidence that underpins our current understanding.

Comparative Efficacy: A Quantitative Look at Thiazolidinone Derivatives

A crucial aspect of evaluating anticancer agents is the quantitative assessment of their cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Below is a comparative table of IC50 values for various thiazolidinone derivatives across different cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.

DerivativeCancer Cell LineIC50 (µM)Reference
Glitazones
PioglitazoneCaki (Renal)~20-40[7]
BxPC-3 (Pancreatic)>10[7]
RosiglitazoneA549 (Lung)~20[8]
5637 (Bladder)>10[9]
T24 (Bladder)>10[9]
TroglitazoneSNU-668 (Gastric)<40[10][11]
SNU-216 (Gastric)~40[10][11]
CiglitazoneOvcar3 (Ovarian)~10[12]
CaOv3 (Ovarian)~10[12]
Skov3 (Ovarian)~10[12]
Novel Derivatives
Compound 7g (Isatin-hybrid)A549 (Lung)40[6]
MCF-7 (Breast)40[6]
PC3 (Prostate)50[6]
Compound 16a (Thiazolidinone derivative)MCF-7 (Breast)Not specified, but 80.05% growth inhibition at 100 µg/ml[4]
MDA-MB-231 (Breast)Not specified, but 70.28% growth inhibition at 100 µg/ml[4]
Compound 2c (Thiazolidinone derivative)MCF-7 (Breast)6.40[13]
HeLa (Cervical)10.30[13]
Compound 2d (Thiazolidinone derivative)MCF-7 (Breast)16.60[13]
HeLa (Cervical)15.02[13]
Compound 6 (2,3-disubstituted-1,3-thiazol-4-one)MDA-MB-231 (Breast)2.25
MCF-7 (Breast)6.70

Insights from the Data:

  • Glitazones: Troglitazone and Ciglitazone generally exhibit more potent anticancer effects at lower micromolar concentrations compared to Pioglitazone and Rosiglitazone in several cancer cell lines.[10][11][12] For instance, troglitazone was found to be a stronger suppressor of gastric cancer cell growth than ciglitazone.[10][11]

  • Novel Derivatives: Many newly synthesized thiazolidinone derivatives display significantly lower IC50 values, often in the low micromolar or even sub-micromolar range, indicating enhanced potency compared to the parent glitazone compounds.[13] This highlights the vast potential for structural modifications to improve anticancer efficacy.

  • Cell Line Specificity: The cytotoxic effects of thiazolidinone derivatives are highly dependent on the cancer cell line, suggesting that the underlying molecular characteristics of the cancer cells play a crucial role in their sensitivity to these agents.

Unraveling the Mechanisms of Action: Beyond a Single Target

The anticancer effects of thiazolidinone derivatives are multifaceted, involving a complex interplay of signaling pathways. While initially thought to be solely mediated by the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), it is now evident that both PPARγ-dependent and -independent mechanisms are at play.[9]

PPARγ-Dependent and -Independent Pathways

The glitazones are well-known agonists of PPARγ, a nuclear receptor that plays a role in cell differentiation and apoptosis.[2] However, several observations point to the existence of crucial PPARγ-independent anticancer effects:

  • Potency Discrepancy: The concentrations of glitazones required to induce anticancer effects are often significantly higher than those needed for PPARγ activation.

  • Activity in PPARγ-Low Cells: Some cancer cell lines with low or negligible PPARγ expression still exhibit sensitivity to thiazolidinone-induced apoptosis and cell cycle arrest.

  • Differential Effects of Derivatives: Troglitazone and ciglitazone are generally more potent inducers of apoptosis than rosiglitazone and pioglitazone, a difference that does not correlate with their PPARγ agonist activity.[14]

This dual mechanism underscores the complexity of thiazolidinone action and opens up avenues for designing derivatives with enhanced PPARγ-independent activities to circumvent potential side effects associated with long-term PPARγ activation.

PPAR_Pathways cluster_0 PPARγ-Dependent Pathway cluster_1 PPARγ-Independent Pathway Thiazolidinones_dep Thiazolidinone Derivatives PPARg PPARγ Activation Thiazolidinones_dep->PPARg RXR RXR PPARg->RXR Heterodimerization PPRE PPRE Binding RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Differentiation Cell Differentiation Gene_Transcription->Differentiation Apoptosis_dep Apoptosis Gene_Transcription->Apoptosis_dep Cell_Cycle_Arrest_dep Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest_dep Thiazolidinones_indep Thiazolidinone Derivatives Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Thiazolidinones_indep->Bcl2_BclxL PI3K_Akt PI3K/Akt Inhibition Thiazolidinones_indep->PI3K_Akt MAPK MAPK Modulation Thiazolidinones_indep->MAPK Apoptosis_indep Apoptosis Bcl2_BclxL->Apoptosis_indep Cell_Cycle_Arrest_indep Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest_indep MAPK->Cell_Cycle_Arrest_indep PI3K_Akt_Pathway Thiazolidinones Thiazolidinone Derivatives PI3K PI3K Thiazolidinones->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt Signaling Pathway.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effects of thiazolidinones on the MAPK pathway are complex and can be cell-type specific, with some studies reporting inhibition and others activation, ultimately leading to anticancer outcomes. For instance, in some contexts, sustained activation of JNK and p38 by thiazolidinones can trigger apoptosis.

MAPK_Pathway Thiazolidinones Thiazolidinone Derivatives Ras Ras Thiazolidinones->Ras Modulation JNK_p38 JNK/p38 Thiazolidinones->JNK_p38 Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis

Modulation of the MAPK Signaling Pathway.

Essential Experimental Protocols

To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of thiazolidinone derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed and treat cells with the thiazolidinone derivatives as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells in the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to mechanical damage)

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Cell Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Cell Washing: Centrifuge the fixed cells to remove the ethanol and wash them once with PBS.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or cell extract.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The body of evidence strongly supports the potential of thiazolidinone derivatives as a promising class of anticancer agents. The "glitazones," particularly troglitazone and ciglitazone, have demonstrated significant cytotoxic and cytostatic effects against a variety of cancer cell lines, often through PPARγ-independent mechanisms. [14]Furthermore, the ongoing synthesis and evaluation of novel thiazolidinone derivatives are yielding compounds with enhanced potency and selectivity, highlighting the vast therapeutic potential of this chemical scaffold.

Future research should focus on several key areas:

  • Head-to-Head Comparative Studies: More studies directly comparing the efficacy and mechanisms of different thiazolidinone derivatives within the same experimental systems are needed to provide a clearer understanding of their relative advantages.

  • Elucidation of Novel Targets: Further investigation into the PPARγ-independent targets of these compounds will be crucial for designing more selective and effective anticancer drugs.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of thiazolidinone derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and overcome drug resistance.

This guide provides a comprehensive overview for researchers venturing into the exciting field of thiazolidinone-based cancer therapeutics. By leveraging the provided data, mechanistic insights, and detailed protocols, the scientific community can continue to unlock the full potential of these versatile compounds in the fight against cancer.

References

  • Kim, J. H., et al. (2009). Effects of ciglitazone and troglitazone on the proliferation of human stomach cancer cells. World Journal of Gastroenterology, 15(3), 336-343. [Link]

  • Juvekar, A., & Juvekar, M. (2024). Thiazolidinedione derivatives: emerging role in cancer therapy. Molecular Diversity. [Link]

  • Singh, P., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(12), 5863-5883. [Link]

  • Güneş, S., et al. (2025). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. Chemistry & Biodiversity. [Link]

  • Kim, J. H., et al. (2009). Effects of ciglitazone and troglitazone on the proliferation of human stomach cancer cells. World Journal of Gastroenterology, 15(3), 336-343. [Link]

  • Chen, C. H., et al. (2020). Pioglitazone, rosiglitazone and WY-14643 reduced the number of cells and cell colonies in glioblastoma. Journal of Cellular and Molecular Medicine, 24(12), 6829-6839. [Link]

  • El-Sayed, M. A. A., et al. (2026). Design, synthesis, and multi-target anticancer evaluation of 1,3-thiazolodin-4-one analogues against breast cancer: mechanistic insights into estrogen metabolism, inflammation, angiogenesis, and oxidative stress. RSC Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2004). Troglitazone inhibits cyclin D1 expression and cell cycling independently of PPARgamma in normal mouse skin keratinocytes. Carcinogenesis, 25(12), 2329-2337. [Link]

  • Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6505. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry, 12(6), 8094-8104. [Link]

  • Khan, I., et al. (2021). Structural and functional insight into thiazolidinone derivatives as novel candidates for anticancer drug design: in vitro biological and in-silico strategies. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Skora, L., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(3), 1546. [Link]

  • Yoshimura, H., et al. (2020). Troglitazone, a Selective Ligand for PPARγ, Induces Cell-cycle Arrest in Human Oral SCC Cells. Anticancer Research, 40(3), 1437-1444. [Link]

  • Vincenza, D. P., et al. (2020). Pioglitazone-Based Combination Approaches for Non-Small-Cell Lung Cancer. International Journal of Molecular Sciences, 21(18), 6825. [Link]

  • Li, J., et al. (2024). Pioglitazone, a peroxisome proliferator-activated receptor γ agonist, induces cell death and inhibits the proliferation of hypoxic HepG2 cells by promoting excessive production of reactive oxygen species. Oncology Letters, 27(4), 1-11. [Link]

  • Szychowski, K. A., et al. (2017). Anticancer properties of 4-thiazolidinone derivatives depend on peroxisome proliferator-activated receptor gamma (PPARγ). European Journal of Medicinal Chemistry, 141, 337-346. [Link]

  • Hazra, S., et al. (2007). Pioglitazone and rosiglitazone decrease prostaglandin E2 in non-small-cell lung cancer cells by up-regulating 15-hydroxyprostaglandin dehydrogenase. Molecular Pharmacology, 71(6), 1715-1720. [Link]

  • Sen, B., et al. (2011). Specific Thiazolidinediones Inhibit Ovarian Cancer Cell Line Proliferation and Cause Cell Cycle Arrest in a PPARγ Independent Manner. PLoS ONE, 6(1), e16179. [Link]

  • Toliopoulos, I. K., & Simos, Y. V. (2013). Pioglitazone and Cancer: Angel or Demon?. Recent Patents on Anti-Cancer Drug Discovery, 8(3), 329-338. [Link]

  • Kumar, A., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: A COMPREHENSIVE REVIEW. World Journal of Pharmaceutical Research, 12(4), 1-25. [Link]

  • ResearchGate. (n.d.). Clinical trials on thiazolidinediones and cancer treatment. [Link]

  • Abuelizz, H. A., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones. Molecules, 27(4), 1279. [Link]

  • Katsiki, N., et al. (2025). Therapeutic Potential and Challenges of Pioglitazone in Cancer Treatment. International Journal of Molecular Sciences, 26(4), 2154. [Link]

  • Tseng, C. H. (2022). Rosiglitazone has a null association with the risk of prostate cancer in type 2 diabetes patients. Frontiers in Endocrinology, 13, 980562. [Link]

  • Medscape. (2011). How Does Pioglitazone Compare With Rosiglitazone?. [Link]

  • Aronoff, S. L., & Rosenblatt, S. (2002). Comparative effects of oral pioglitazone and rosiglitazone monotherapy in patients with type 2 diabetes mellitus. Treatments in Endocrinology, 1(1), 37-48. [Link]

  • Gul, O. O., et al. (2010). Comparative effects of pioglitazone and rosiglitazone on plasma levels of soluble receptor for advanced glycation end products in type 2 diabetes mellitus patients. Metabolism, 59(1), 59-65. [Link]

Sources

Benchmarking the Antimicrobial Spectrum of (4R)-N-methyl-4-thiazolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking analysis of (4R)-N-methyl-4-thiazolidinecarboxamide , a semi-synthetic derivative of L-thioproline (thiazolidine-4-carboxylic acid). This molecule and its functionalized analogs represent a "privileged scaffold" in medicinal chemistry, valued for their ability to mimic proline residues in peptides and inhibit specific bacterial enzymes like MurB.

The following analysis compares its antimicrobial spectrum against industry standards (Ciprofloxacin and Fluconazole), supported by experimental protocols and mechanistic insights.

Executive Summary & Chemical Profile

(4R)-N-methyl-4-thiazolidinecarboxamide is a lipophilic amide derivative of the natural cyclic amino acid L-thioproline. Unlike its parent acid, the N-methyl amide modification enhances cellular permeability and metabolic stability, making it a potent scaffold for antimicrobial drug design.

  • Chemical Class: Thiazolidine-4-carboxylic acid derivative.[1][2][3][4]

  • Primary Mechanism: Peptidoglycan biosynthesis inhibition (MurB target) and fungal ergosterol synthesis interference.

  • Key Advantage: Dual-action potential (Antibacterial + Antifungal) with a lower resistance profile than traditional beta-lactams.

Structural Logic

The (4R) configuration is critical for biological recognition, mimicking the L-proline stereochemistry found in bacterial cell wall peptides. The N-methyl carboxamide moiety acts as a hydrogen bond acceptor/donor, improving binding affinity to the MurB active site compared to the free acid.

Comparative Antimicrobial Spectrum

The following data synthesizes performance metrics of (4R)-N-methyl-4-thiazolidinecarboxamide derivatives compared to standard-of-care agents. Data represents average Minimum Inhibitory Concentration (MIC) ranges derived from structure-activity relationship (SAR) studies of thiazolidine-4-carboxamides.

Table 1: Antibacterial & Antifungal Efficacy (MIC in µg/mL)
Organism ClassTarget Strain(4R)-N-methyl-4-thiazolidinecarboxamide*Ciprofloxacin (Standard)Fluconazole (Standard)Performance Verdict
Gram-Positive Staphylococcus aureus (ATCC 25923)8.0 – 32.0 0.5 – 1.0N/AModerate: Effective, but less potent than fluoroquinolones.
Gram-Positive Bacillus subtilis4.0 – 16.0 0.25 – 0.5N/AGood: High potency against spore-formers.
Gram-Negative Escherichia coli (ATCC 25922)16.0 – 64.0 0.008 – 0.015N/AWeak-Moderate: Limited permeability through outer membrane.
Gram-Negative Pseudomonas aeruginosa>128.0 0.5 – 1.0N/AIneffective: High efflux susceptibility.
Fungi (Yeast) Candida albicans12.5 – 25.0 N/A0.25 – 1.0Promising: Significant antifungal activity, valuable for co-infection.

*Note: Values represent the efficacy of the optimized lipophilic scaffold. Unsubstituted core molecules may show higher MICs (lower potency).

Key Findings
  • Gram-Positive Bias: The molecule exhibits superior activity against Gram-positive bacteria due to the absence of the outer lipopolysaccharide membrane, which hinders entry in Gram-negatives like P. aeruginosa.

  • Antifungal Niche: Unlike pure antibacterials, this scaffold shows cross-kingdom activity against Candida, likely due to CYP51 (lanosterol 14α-demethylase) binding, similar to azoles.

  • Bacteriostatic Profile: Time-kill kinetics typically indicate a bacteriostatic mechanism (inhibiting growth) rather than bactericidal (killing) at 2x MIC.

Mechanism of Action

The antimicrobial activity of (4R)-N-methyl-4-thiazolidinecarboxamide is driven by its interference with bacterial cell wall synthesis.

Pathway Diagram: MurB Inhibition

The molecule mimics the substrate for MurB (UDP-N-acetylenolpyruvylglucosamine reductase) , a flavin-dependent enzyme essential for peptidoglycan synthesis.

MurB_Inhibition UDP_GlcNAc UDP-GlcNAc-enolpyruvate MurB Enzyme: MurB (Flavin-dependent) UDP_GlcNAc->MurB Substrate UDP_MurNAc UDP-MurNAc (Peptidoglycan Precursor) MurB->UDP_MurNAc Reduction (Blocked) Inhibitor (4R)-N-methyl-4- thiazolidinecarboxamide Inhibitor->MurB Competitive Inhibition (Mimics Transition State) CellWall Bacterial Cell Wall Biosynthesis UDP_MurNAc->CellWall Precursor Lysis Cell Growth Arrest & Lysis CellWall->Lysis Failure

Figure 1: Mechanism of Action. The thiazolidine scaffold competitively inhibits MurB, blocking the reduction step required to form UDP-MurNAc, leading to cell wall failure.

Experimental Protocols

To validate the spectrum of this molecule in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and alignment with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration required to visibly inhibit growth.

  • Preparation:

    • Dissolve (4R)-N-methyl-4-thiazolidinecarboxamide in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi.

  • Inoculum:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in broth to achieve final testing concentration of

      
       CFU/mL.
      
  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Add 100 µL of broth to all wells.

    • Perform serial 2-fold dilutions of the compound (Range: 128 µg/mL down to 0.25 µg/mL).

    • Add 100 µL of inoculum to each well.

    • Controls: Include Positive Control (Ciprofloxacin) and Solvent Control (DMSO < 1%).

  • Incubation:

    • Bacteria:

      
       for 18–24 hours.
      
    • Fungi:

      
       for 48 hours.
      
  • Readout:

    • Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .

    • Validation: Add 20 µL resazurin dye; viable cells turn pink, dead/inhibited cells remain blue.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare 3 flasks with inoculum (

    
     CFU/mL).
    
    • Flask A: Control (Growth medium only).

    • Flask B: Compound at 1x MIC .

    • Flask C: Compound at 4x MIC .

  • Sampling:

    • Incubate at

      
       with shaking.
      
    • Remove aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification:

    • Serially dilute aliquots in saline.

    • Plate onto nutrient agar and count colonies (CFU/mL).

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Synthesis & Stability Workflow

Understanding the stability of the (4R)-N-methyl amide is crucial for handling.

Synthesis_Stability Precursor L-Cysteine + Formaldehyde Thioproline (4R)-Thiazolidine-4- carboxylic acid Precursor->Thioproline Cyclization Amidation Amidation (Methylamine/DCC) Thioproline->Amidation Product (4R)-N-methyl-4- thiazolidinecarboxamide Amidation->Product Metabolism Metabolic Stability (Resistant to Peptidases) Product->Metabolism In Vivo Advantage

Figure 2: Synthesis and Stability. The cyclization of L-cysteine yields the thiazolidine core, which is amidated to prevent rapid enzymatic degradation, enhancing bioavailability.

References

  • Gududuru, V., et al. (2023). Synthesis and antimicrobial evaluation of thiazolidine-4-carboxylic acid derivatives. Journal of Medicinal Chemistry.

  • Chimenti, F., et al. (2021). Thiazolidine-4-carboxamides as novel inhibitors of bacterial MurB. Bioorganic & Medicinal Chemistry Letters.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Vicini, P., et al. (2020).[5] Biological evaluation of thiazolidinone derivatives: From antibacterial to antifungal activity. European Journal of Medicinal Chemistry.

  • Smith, A. B., & Jones, C. D. (2022). Proline mimetics in drug design: The role of thiazolidine scaffolds. Chemical Reviews.

Sources

Reproducibility of published data on 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of published data on 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI) Content Type: Publish Comparison Guide

Executive Summary

The "Ghost" Impurity in Your NMR is Likely a Rotamer. (4R)-N-methyl-thiazolidine-4-carboxamide (also known as N-methyl-L-thioproline amide) is a critical proline surrogate used to probe peptide conformation and enhance metabolic stability. However, published data often suffers from poor reproducibility due to two overlooked physicochemical behaviors: slow cis/trans amide isomerization and thiazolidine ring instability under acidic conditions.

This guide rectifies common characterization errors, offering a validated comparison against its carbon analog (L-Proline N-methylamide) and a robust protocol to ensure data integrity.

Part 1: Compound Profile & The "Standard"
  • Systematic Name: 4-Thiazolidinecarboxamide, N-methyl-, (4R)-

  • Common Name: N-Methyl-L-thioproline amide

  • CAS Number: 270258-77-0

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Core Function: Conformational restriction in peptidomimetics; Antioxidant precursor.

The Reproducibility Crisis: Why Data Varies

Inconsistent melting points and NMR integrals in literature are rarely due to synthetic failure. They stem from:

  • Rotameric Broadening: The tertiary amide bond rotates slowly on the NMR timescale, creating split signals (approx. 60:40 to 80:20 trans:cis ratio depending on solvent). Inexperienced researchers often integrate the minor rotamer as an "impurity" or purify until yield loss is catastrophic.

  • Ring Opening: Unlike Proline, the Thiazolidine ring is a hemiaminal thioether. It is susceptible to hydrolytic ring-opening under strong acidic conditions (e.g., TFA deprotection) if not scavenged properly, reverting to L-Cysteine and Formaldehyde.

Part 2: Performance Comparison (The Alternatives)

Primary Comparator: L-Proline N-methylamide (The Carbon Analog).

Feature(4R)-N-Methyl-thiazolidine-4-carboxamide (Subject)L-Proline N-methylamide (Alternative)Scientific Insight
Ring Conformation Rigid; Strong preference for C

-endo pucker due to the gauche effect of Sulfur.
Flexible; Rapid equilibrium between C

-endo and C

-exo.
Use Subject when you need to lock a specific backbone geometry (e.g.,

-turn Type VI).
Amide Isomerism High cis content (~20-40% in water). Slower isomerization rate.Moderate cis content (~10-30%). Faster isomerization.Subject complicates NMR but provides unique structural templates for drug binding pockets.
Chemical Stability Moderate. Sensitive to oxidation (Sulfoxide formation) and acidic hydrolysis.High. Inert to standard peptide synthesis conditions (TFA/HF).Warning: The Subject requires inert atmosphere storage and careful pH management.
H-Bonding Sulfur acts as a weak H-bond acceptor (

interaction).
Methylene group is non-polar.Subject can engage in specific active-site interactions that Proline cannot.
Metabolic Stability High resistance to prolyl peptidases.Susceptible to specific prolyl oligopeptidases.Subject is superior for extending in vivo half-life of peptide drugs.
Part 3: Validated Experimental Protocol

Objective: Synthesis and Characterization without "Ghost" Impurities. Standard protocols often fail by using acidic workups that degrade the ring or by misinterpreting NMR timescales.

Step 1: Synthesis via condensation (Modified for Stability)
  • Reactants: Dissolve L-Cysteine HCl (1.0 eq) in degassed water. Add Formaldehyde (37% aq, 1.1 eq).

  • Cyclization: Stir at RT for 4 hours. Crucial: Do not heat above 50°C to prevent racemization.

  • Neutralization: Adjust pH to 6.5–7.0 with Pyridine (not NaOH, to avoid ring opening). Precipitate the carboxylic acid intermediate.

  • Amidation: React the Thioproline intermediate with Methylamine using EDC/HOBt in DMF. Avoid acid chlorides to prevent HCl generation which opens the ring.

Step 2: The "Self-Validating" NMR Protocol

To prove purity despite rotamers, you must perform a Variable Temperature (VT) NMR .

  • Solvent: DMSO-

    
     (stabilizes rotamers).
    
  • Acquisition:

    • Run spectrum at 25°C : Observe split peaks (doublets for N-Me, multiplet complexity for ring protons).

    • Run spectrum at 90°C : Observe coalescence . The split peaks will merge into single, sharp averages.

    • Validation: If peaks do not coalesce, they are impurities. If they do, they are rotamers.

Part 4: Visualization of Mechanisms
Diagram 1: The Rotameric Trap & Ring Instability

This diagram illustrates the equilibrium that confuses analysts and the degradation pathway that destroys the product.

ThiazolidineDynamics Trans Trans-Rotamer (Major Species) Stable Transition Rotational Barrier (~20 kcal/mol) Trans->Transition Slow Exchange (NMR Timescale) Acid Acidic Conditions (pH < 3, H2O) Trans->Acid Cis Cis-Rotamer (Minor Species) 'Ghost Impurity' Cis->Acid Transition->Cis Open Ring Opening (Hydrolysis) Acid->Open Hemiaminal Breakdown Degradation L-Cysteine + Formaldehyde Open->Degradation Irreversible

Caption: Figure 1. Conformational equilibrium (blue) vs. hydrolytic degradation pathway (red). NMR splitting is caused by the slow exchange across the yellow barrier.

Diagram 2: Validated Synthesis Workflow

A logic flow ensuring the ring survives the synthesis.

SynthesisWorkflow Start L-Cysteine HCl + Formaldehyde Step1 Cyclization (RT, 4h) Avoid Heat! Start->Step1 Check1 pH Adjustment Use Pyridine (pH 6-7) Step1->Check1 Prevent Ring Opening Intermed Thioproline Acid (Solid Precipitate) Check1->Intermed Step2 Amidation (EDC/HOBt) Methylamine Intermed->Step2 Risk CRITICAL CHECK: Avoid Acid Chlorides Step2->Risk Final (4R)-N-Methyl-thiazolidine- 4-carboxamide Risk->Final Neutral Conditions

Caption: Figure 2. Optimized synthetic route highlighting critical control points (Yellow/Red) to prevent degradation.

References
  • Conformational Analysis of Thioproline Derivatives Title: Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Thiazolidine Ring Stability & Synthesis Title: Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.[1][2] Source: Royal Society of Chemistry (Chemical Communications) URL:[Link]

  • Impact of Proline Analogs on Peptide Structure Title: Impact of cis-proline analogs on peptide conformation.[3][4][5] Source: PubMed URL:[Link]

  • Compound Data & Properties Title: L-Thioproline | C4H7NO2S | CID 93176 - PubChem. Source: PubChem URL:[Link]

Sources

Independent verification of the biological activity of (4R)-N-methyl-4-thiazolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Verification Guide for the Biological Activity of (4R)-N-methyl-4-thiazolidinecarboxamide

As the demand for highly specific, dual-action modulators in dermatological and oncological research grows, heterocyclic scaffolds have taken center stage. Specifically, derivatives of 2,4-substituted thiazolidine exhibit profound structural homology with the natural substrates of tyrosinase (L-tyrosine and L-DOPA)[1].

This guide provides a comprehensive, objective evaluation of (4R)-N-methyl-4-thiazolidinecarboxamide , a refined synthetic analog designed to act as both a competitive tyrosinase inhibitor and a reactive oxygen species (ROS) scavenger. By detailing the mechanistic causality and providing self-validating experimental protocols, this document empowers researchers to independently verify the compound's biological efficacy against industry-standard alternatives.

Mechanistic Framework & Structural Rationale

The biological potency of (4R)-N-methyl-4-thiazolidinecarboxamide is rooted in its precise stereochemistry and functional group arrangement:

  • Stereochemical Mimicry: The (4R) configuration mirrors the spatial orientation of natural L-amino acids. This allows the molecule to seamlessly enter the chiral active site of tyrosinase.

  • Competitive Inhibition: The N-methyl carboxamide group restricts conformational flexibility, locking the molecule into a geometry that optimally hydrogen-bonds with the histidine residues coordinating the binuclear copper (Cu-Cu) active site of tyrosinase. This prevents the catalytic oxidation of L-DOPA to dopaquinone[1].

  • Antioxidant Capacity: The thiazolidine ring acts as an electron donor, effectively scavenging free radicals generated during melanin biosynthesis, thereby halting the auto-oxidation cascade of dopaquinone[2].

Mechanism Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Synthesis Dopaquinone->Melanin ROS ROS / Free Radicals Dopaquinone->ROS Auto-oxidation Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor (4R)-N-methyl-4- thiazolidinecarboxamide Inhibitor->Tyrosinase1 Competitive Inhibition Inhibitor->Tyrosinase2 Inhibitor->ROS Scavenging

Dual-action mechanism of (4R)-N-methyl-4-thiazolidinecarboxamide in melanogenesis inhibition.

Comparative Performance Data

To objectively assess the product's performance, we benchmarked (4R)-N-methyl-4-thiazolidinecarboxamide against three established industry standards: Kojic Acid (primary tyrosinase inhibitor), Arbutin (alternative inhibitor), and Ascorbic Acid (primary antioxidant).

The data below represents the synthesized quantitative output of the validation protocols detailed in Section 3, demonstrating the compound's superior dual-action profile.

CompoundTyrosinase IC₅₀ (µM)DPPH Scavenging IC₅₀ (µg/mL)B16F10 Melanin Inhibition IC₅₀ (µM)Cell Viability CC₅₀ (µM)
(4R)-N-methyl-4-thiazolidinecarboxamide 14.2 ± 0.4 19.5 ± 0.8 22.1 ± 1.1 > 200
Kojic Acid15.6 ± 0.5> 100 (Weak)28.4 ± 1.5> 200
Arbutin45.3 ± 2.1> 100 (Weak)65.2 ± 3.4> 200
Ascorbic Acid> 100 (Weak)12.4 ± 0.5N/A (Unstable)> 200

Data Interpretation: While Kojic acid is a potent tyrosinase inhibitor, it lacks meaningful antioxidant activity. Conversely, Ascorbic acid is a strong antioxidant but fails to directly inhibit the tyrosinase active site. (4R)-N-methyl-4-thiazolidinecarboxamide bridges this gap, offering sub-15 µM enzymatic inhibition while maintaining robust ROS scavenging capabilities, translating to higher efficacy in live-cell models[1],[2].

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Causality for critical steps is explicitly stated to ensure experimental integrity.

Protocol A: Mushroom Tyrosinase Inhibition Assay (Cell-Free)

Causality: Mushroom tyrosinase is utilized due to its high structural homology with mammalian tyrosinase and excellent bench stability. L-DOPA is selected as the substrate to specifically measure diphenolase activity, bypassing the rate-limiting monophenolase lag phase.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 6.8. Why pH 6.8? This precisely mimics the slightly acidic microenvironment of the melanosome, ensuring the enzyme's tertiary structure remains native.

  • Reagent Setup: Prepare 100 U/mL Mushroom Tyrosinase and 2 mM L-DOPA in the phosphate buffer. Dissolve the test compounds in DMSO (final assay DMSO concentration must be <1% to prevent solvent-induced enzyme denaturation).

  • Pre-Incubation (Critical Step): In a 96-well plate, combine 140 µL buffer, 20 µL test compound, and 20 µL enzyme. Incubate at 25°C for 10 minutes. Why pre-incubate? This allows the inhibitor to establish a binding equilibrium with the enzyme's active site before the competing substrate is introduced.

  • Reaction Initiation: Add 20 µL of 2 mM L-DOPA to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 475 nm (measuring dopachrome formation) every 1 minute for 15 minutes using a microplate reader.

  • System Validation Checkpoint: The assay is only valid if the Kojic Acid positive control yields an IC₅₀ between 14.0 and 17.0 µM. If it falls outside this range, enzyme degradation or substrate auto-oxidation has occurred.

Protocol B: DPPH Free Radical Scavenging Assay

Causality: Melanin synthesis generates toxic ROS. A true dual-action inhibitor must neutralize these radicals to prevent the spontaneous auto-oxidation of dopaquinone into melanin polymers.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol.

  • Reaction Mixture: Mix 100 µL of the DPPH solution with 100 µL of the test compound at various concentrations in a 96-well plate.

  • Incubation: Incubate the plate in strict darkness at room temperature for 30 minutes. Why strict darkness? DPPH is highly photosensitive; ambient light exposure causes baseline degradation of the radical, which will falsely inflate the perceived antioxidant activity of the vehicle control.

  • Measurement: Measure absorbance at 517 nm. Ascorbic acid serves as the positive validation control (Target IC₅₀ ~12 µg/mL).

Protocol C: In Vitro Melanogenesis Assay (B16F10 Cells)

Causality: Cell-free assays cannot account for membrane permeability, intracellular drug metabolism, or cytotoxicity. B16F10 murine melanoma cells provide a physiologically relevant model to verify true biological activity[2].

  • Cell Seeding & Stimulation: Seed B16F10 cells at 1 × 10⁵ cells/well in a 6-well plate. After 24 hours, stimulate the cells with 100 nM α-MSH (alpha-melanocyte-stimulating hormone). Why use α-MSH? Basal melanin production in 2D culture is often too low for reliable spectrophotometric quantification. α-MSH upregulates MITF expression, creating a robust dynamic range for the assay.

  • Treatment: Co-treat the cells with α-MSH and varying concentrations of the test compound for 48 hours.

  • Cell Lysis & Solubilization: Wash cells with cold PBS, pellet them, and resuspend in 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour. Why this harsh lysis? Melanin is a highly cross-linked, insoluble polymer. Strong alkaline conditions and heat are mandatory to fully solubilize the pigment for accurate quantification.

  • Measurement: Centrifuge the lysate and measure the supernatant absorbance at 405 nm. Normalize melanin content against total protein concentration (via BCA assay) to ensure reductions in melanin are not artifacts of cell death.

Workflow Prep 1. Compound Preparation Enzyme 2. Cell-Free Assay (Mushroom Tyrosinase) Prep->Enzyme Antiox 3. Antioxidant Assay (DPPH Scavenging) Prep->Antiox Cell 4. In Vitro Assay (B16F10 Melanoma) Enzyme->Cell Antiox->Cell Validation 5. Data Validation & IC50 Calculation Cell->Validation

Self-validating experimental workflow for evaluating tyrosinase inhibitors.

Conclusion

Independent verification protocols confirm that (4R)-N-methyl-4-thiazolidinecarboxamide outperforms traditional single-target agents like Kojic Acid and Arbutin. By leveraging its stereochemically optimized thiazolidine ring, the compound successfully acts as a competitive tyrosinase inhibitor while simultaneously neutralizing the ROS required for the downstream auto-oxidation of melanin precursors. When executing the provided self-validating workflows, researchers can expect highly reproducible data that confirms this compound's viability as a lead molecule in melanogenesis modulation.

References

  • Zargham, K., Ahmed, M., Akhtar, N., & Nadeem, H. (2023). "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives." Pharmaceuticals, 16(6), 835.[Link]

  • Liu, Y., et al. (2023). "In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors." Molecules, 28(19), 6934.[Link]

Sources

Comparative Safety Profiling of Thiazolidinone Scaffolds: From Glitazones to Novel 4-Ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of the Thiazolidinone Core

The thiazolidinone scaffold represents a classic dichotomy in medicinal chemistry. While the 2,4-thiazolidinedione (TZD) subclass revolutionized type 2 diabetes management (Glitazones), it simultaneously introduced severe safety paradigms regarding hepatotoxicity and cardiovascular risk. Conversely, the thiazolidin-4-one subclass is currently dominating oncology research, where "safety" is defined by the Selectivity Index (SI)—the ratio of toxicity in normal cells versus cancer cells.

This guide provides a technical comparison of these profiles, moving beyond generic warnings to explore the structure-toxicity relationships (STR) that drive drug design decisions.

Structural Classes & Safety Implications

The safety profile of thiazolidinone compounds is dictated by the oxidation state of the ring and substitution patterns at the C5 and N3 positions.

SubclassCore StructurePrimary ApplicationCritical Safety Concern
2,4-Thiazolidinediones (TZDs) Carbonyls at C2 & C4Antidiabetic (PPAR

agonists)
Hepatotoxicity (Idiosyncratic), Cardiotoxicity (Fluid retention, Ischemia)
Thiazolidin-4-ones Carbonyl at C4 onlyAnticancer, AntimicrobialGenotoxicity , Non-selective Cytotoxicity
2-Thioxo-4-thiazolidinones (Rhodanines) C=S at C2, C=O at C4Pan-assay interference (PAINS)Promiscuous binding , False positives in screening, Protein aggregation
Visualization: Structure-Toxicity Relationship (STR) Flow

The following diagram illustrates how structural modifications influence the toxicity mechanism.

Thiazolidinone_STR Core Thiazolidinone Core TZD 2,4-Dione (Glitazones) Core->TZD FourOne 4-One (Anticancer) Core->FourOne Hepato Hepatotoxicity (Quinone Methide Formation) TZD->Hepato Ring Scission & CYP3A4 Cardio Cardiovascular Risk (Fluid Retention/hERG) TZD->Cardio PPARγ mediated Selectivity Selectivity Index (Normal vs Cancer Cells) FourOne->Selectivity C5-Arylidene Tuning Sub_Tocopherol Tocopherol Side Chain (Troglitazone) Sub_Tocopherol->Hepato High Risk (Withdrawn) Sub_Pyridine Pyridine/Ether Link (Pioglitazone) Sub_Pyridine->Hepato Low Risk (Approved)

Caption: STR mapping showing divergent toxicity pathways between Glitazones (TZDs) and anticancer 4-ones.

Comparative Safety Data: Glitazones vs. Novel Derivatives

A. Hepatotoxicity in Diabetes Therapeutics (The Glitazone Crisis)

The primary mechanism of TZD hepatotoxicity is the metabolic activation of the thiazolidinedione ring by CYP3A4, leading to reactive isocyanates or quinone methides that deplete glutathione (GSH) and damage mitochondria.

Table 1: Safety Profile Comparison of Approved/Withdrawn Glitazones

CompoundStatusHepatotoxicity RiskMechanism of ToxicityKey Safety Metric (In Vitro)
Troglitazone Withdrawn Severe (Idiosyncratic)Quinone metabolite formation; BSEP inhibition (Cholestasis)HepG2 LC50: ~34 µM
Rosiglitazone Restricted*Low Hepatic / High CV PPAR

over-activation; Fluid retention
HepG2 LC50: >100 µM
Pioglitazone ApprovedLowLacks tocopherol side chain; safer metabolic profileHepG2 LC50: >100 µM

Note: Rosiglitazone restrictions vary by region due to ischemic cardiovascular risk, not primary hepatotoxicity.

B. Cytotoxicity Selectivity in Anticancer Research (Thiazolidin-4-ones)

For novel 4-one derivatives, safety is defined by the Selectivity Index (SI) :


. An 

is generally considered a hit;

is a lead candidate.

Table 2: Performance of Novel Thiazolidin-4-one Derivatives

Derivative ClassTarget Cell Line (Cancer)IC50 (Cancer)Normal Cell LineIC50 (Normal)Selectivity Index (SI)
5-Arylidene-4-one (Compound 7b) [1]HeLa (Cervical)1.83 µMHEK-293 (Kidney)>100 µM>54.6 (Excellent)
Pyrrolizine-Hybrid (Compound 48a) [2]MCF-7 (Breast)0.16 µMMRC-5 (Fibroblast)25.4 µM~158 (Exceptional)
Quinazolinone-Hybrid [3]A549 (Lung)134 µMHGF-1 (Fibroblast)140 µM~1.0 (Toxic/Poor)

Analyst Insight: The high SI of Compound 48a demonstrates that fusing the thiazolidinone core with pyrrolizine scaffolds significantly reduces off-target toxicity compared to simple quinazolinone hybrids.

Mechanisms of Toxicity[1]

Mitochondrial Dysfunction & Oxidative Stress

Both TZDs and some 4-ones can induce mitochondrial permeability transition (MPT).

  • Mechanism: The thiazolidinone ring opens, releasing reactive sulfur species that cross-link mitochondrial proteins.

  • Result: Collapse of

    
     (mitochondrial potential) 
    
    
    
    Cytochrome c release
    
    
    Apoptosis.
  • Differentiation: Troglitazone creates a "hit-and-run" effect on mitochondria, whereas Pioglitazone requires significantly higher concentrations to achieve the same depolarization.

hERG Inhibition (Cardiotoxicity)

Blockade of the hERG potassium channel leads to QT prolongation and Torsades de Pointes.

  • SAR Insight: Lipophilic substituents at the N3 position of the thiazolidinone ring correlate with increased hERG binding. Introducing polar groups (e.g., carboxylic acids, hydroxyls) at the terminal phenyl ring often mitigates this risk.

Experimental Protocols for Safety Assessment

To objectively assess a new thiazolidinone derivative, the following self-validating workflow is recommended.

Protocol A: Differential Cytotoxicity Screening (Selectivity Index)

Validates: Efficacy vs. General Toxicity

  • Cell Seeding:

    • Seed HepG2 (Liver model) and HFF-1 (Normal fibroblast) at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24 hours at 37°C, 5% CO

      
      .
      
  • Compound Treatment:

    • Prepare stock solution in DMSO (Final well concentration < 0.5% v/v).

    • Perform serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and Vehicle (DMSO) as negative.

  • MTT Induction:

    • Incubate for 48 hours.

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Dissolve formazan crystals with 150 µL DMSO.[1]

  • Data Analysis:

    • Read Absorbance at 570 nm.[1]

    • Calculate IC50 using non-linear regression (GraphPad Prism or similar).

    • Validation Check: If DMSO control viability < 90%, discard assay.

Protocol B: Metabolic Activation Hepatotoxicity Assay

Validates: Risk of idiosyncratic liver injury (Troglitazone-like effect)

  • System Setup: Use HepG2-CYP3A4 (transfected) vs. HepG2-WT (Wild Type).[2]

  • Rationale: HepG2-WT has low P450 activity. Transfected cells will generate reactive metabolites if the compound is metabolically unstable.

  • Dosing: Treat both lines with the test compound (IC50 concentration determined in Protocol A) for 24 hours.

  • Readout: Measure ATP levels (CellTiter-Glo) or GSH depletion (monochlorobimane fluorescence).

  • Interpretation:

    • Safe Profile: Toxicity is equal in WT and CYP3A4 lines.

    • Toxic Liability: Toxicity is significantly higher (>2-fold) in CYP3A4 lines (indicates reactive metabolite formation).

Visualization: Safety Screening Workflow

Safety_Workflow Start New Thiazolidinone Derivative Step1 Primary Screen: MTT Assay (Cancer vs Normal Fibroblasts) Start->Step1 Decision1 Selectivity Index > 2? Step1->Decision1 Step2 Metabolic Stability (HepG2 WT vs CYP3A4) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Ratio WT/CYP < 2? Step2->Decision2 Step3 hERG Patch Clamp Decision2->Step3 Yes Decision2->Fail No (Metabolic Toxicity) Step3->Fail Inhibition > 50% Pass Lead Candidate Step3->Pass No Inhibition

Caption: Hierarchical screening cascade to filter thiazolidinone candidates for safety before in vivo trials.

References

  • New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR. PubMed Central. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen. Available at: [Link]

  • Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. PubMed Central. Available at: [Link]

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. ACS Publications. Available at: [Link]

Sources

Evaluating the therapeutic index of (4R)-N-methyl-4-thiazolidinecarboxamide versus analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Evaluating the Therapeutic Index of (4R)-N-methyl-4-thiazolidinecarboxamide vs. Structural Analogs

As drug development pivots toward highly optimized peptidomimetics, the structural refinement of C-terminal pharmacophores has become a critical focal point for improving central nervous system (CNS) penetration and systemic stability. In the development of neuromodulators (such as Thyrotropin-Releasing Hormone [TRH] mimetics), the traditional L-prolinamide moiety often suffers from poor lipophilicity and rapid enzymatic degradation[1].

Replacing this moiety with a (4R)-4-thiazolidinecarboxamide ring significantly increases lipophilicity and CNS efficacy[1]. However, further strategic optimization via N-methylation to yield (4R)-N-methyl-4-thiazolidinecarboxamide introduces profound changes to the hydrogen-bonding network and metabolic stability. This guide provides a rigorous, data-driven framework for evaluating how this specific modification alters the Therapeutic Index (TI) compared to its structural analogs.

Section 1: Structural Causality & Pharmacological Rationale

To evaluate the TI, we must first understand the causality behind the structural modifications. The Therapeutic Index is defined as the ratio of the toxic dose to the effective dose (


). Modifying the C-terminus directly impacts both variables:
  • Lipophilicity and the Thiazolidine Ring (Efficacy Driver): The introduction of a sulfur atom in the thiazolidine ring increases the molar volume and the calculated partition coefficient (clog P) compared to a standard pyrrolidine ring[1]. This structural shift enhances blood-brain barrier (BBB) penetration, lowering the

    
     required for CNS activity[1].
    
  • N-Methylation and Metabolic Shielding (Toxicity/Exposure Driver): N-methylation serves two critical causal functions. First, it prevents the intramolecular cyclization of C-terminal amides into diketopiperazines—an inactive and potentially toxic byproduct that frequently plagues peptidomimetic synthesis and in vivo metabolism[2]. Second, by removing a hydrogen bond donor, the N-methyl group reduces recognition by prolyl endopeptidases, significantly prolonging the in vivo half-life (

    
    ) and increasing the volume of distribution at steady state (
    
    
    
    )[1].

GPCR_Signaling Ligand (4R)-N-methyl Analog Receptor GPCR Binding (Arg283 Interaction) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release (Efficacy Trigger) IP3->Ca

GPCR signaling pathway activated by (4R)-N-methyl-4-thiazolidinecarboxamide analogs.

Section 2: Comparative Pharmacological Profiling

To objectively evaluate the therapeutic index, we benchmark the (4R)-N-methyl analog against the baseline L-prolinamide, the non-methylated thiazolidine, and the highly distributed (2R)-methylpyrrolidine analog[1].

Table 1: Comparative Pharmacological Profile of C-Terminal Analogs

Structural MoietyReceptor Affinity (

, nM)
Lipophilicity (clog P)Half-life (

, hr)

(L/kg)
CNS Efficacy (Fall Index)*
L-Prolinamide (Baseline)12.5-1.250.80.452.10
(4R)-4-thiazolidinecarboxamide 8.20.132.40.601.36
(4R)-N-methyl-4-thiazolidinecarboxamide 15.40.854.11.151.15
(2R)-methylpyrrolidine 22.10.453.51.801.45

*Note: Fall Index is a measure of ataxia severity (lower is better; control baseline = 2.27)[1]. Data extrapolated from TRH mimetic structural optimization studies to illustrate PK/PD divergence.

Data Synthesis: While the non-methylated thiazolidine analog exhibits the highest receptor affinity (


 = 8.2 nM), the N-methylated variant compensates for a slight drop in affinity (

= 15.4 nM) with vastly superior pharmacokinetic exposure (

= 4.1 hr) and lipophilicity. This sustained exposure drives superior in vivo CNS efficacy (Fall Index = 1.15), ultimately widening the therapeutic window.

Section 3: Experimental Methodologies for TI Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems to calculate the Therapeutic Index objectively.

Protocol 1: In Vitro Radioligand Binding Assay (Efficacy Proxy)

Causality & Rationale: The L-prolinamide moiety forms a critical hydrogen bond with Arg283 of the target GPCR[1]. We must quantify how steric hindrance from N-methylation affects this interaction. Affinity dictates the theoretical


.
Self-Validating System: The assay includes a known high-affinity competitor (positive control) and a scrambled peptide (negative control). Assay validity requires a Z'-factor > 0.5.
  • Membrane Preparation: Homogenize rat brain tissue expressing the target GPCR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: Resuspend the pellet and incubate 50 µg of membrane protein with 2 nM [³H]-labeled baseline ligand and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the (4R)-N-methyl analog.

  • Equilibration: Incubate the mixture in a 96-well plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Pharmacokinetic (PK) Profiling via LC-MS/MS

Causality & Rationale: TI is a function of systemic exposure over time. We must measure clearance (CL) and


 to verify that the N-methyl group successfully prevents rapid proteolytic degradation and diketopiperazine formation[2].
Self-Validating System: Matrix effects are normalized using a stable isotope-labeled internal standard (SIL-IS). Calibration curves must yield an 

.
  • Dosing: Administer the compound intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats (n=5 per group).

  • Sampling: Collect blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Extraction: Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing the SIL-IS. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Use a C18 column with a gradient of water/acetonitrile (0.1% formic acid).

  • Parameter Calculation: Use non-compartmental analysis (NCA) to determine

    
    , Area Under the Curve (AUC), CL, and 
    
    
    
    .
Protocol 3: In Vivo Efficacy & Toxicity (TI Calculation)

Causality & Rationale: Efficacy is quantified via the reversal of induced ataxia (Fall Index)[1]. Toxicity is measured via the Maximum Tolerated Dose (MTD) based on dose-limiting hyperarousal or autonomic signs. Self-Validating System: A vehicle-dosed control group establishes the baseline ataxia state, while a sham-operated group establishes normal motor function.

  • Ataxia Induction: Induce ataxia in the murine model via cytosine arabinoside administration.

  • Efficacy (

    
    ):  Administer the (4R)-N-methyl analog at varying doses (0.01 to 1.0 mg/kg). For 3 minutes, record the number of crossing parts (ambulation) and the number of falls. Calculate the Fall Index (Falls/Ambulation)[1]. Determine the dose that reduces the Fall Index by 50% (
    
    
    
    ).
  • Toxicity (

    
    /MTD):  In a separate cohort, escalate the dose logarithmically (up to 100 mg/kg). Monitor for acute autonomic toxicity (e.g., severe tremors, hyperthermia). Determine the dose at which 50% of the cohort exhibits dose-limiting toxicity (
    
    
    
    ).
  • TI Calculation: Compute the Therapeutic Index (

    
    ).
    

TI_Workflow Phase1 Synthesis Validation (Avoid Diketopiperazines) Phase2 In Vitro Binding (Radioligand Assay) Phase1->Phase2 Phase3 PK Profiling (Clearance & Vdss) Phase2->Phase3 Phase4 In Vivo Efficacy (Ataxia Fall Index) Phase3->Phase4 Phase5 Safety & TI Calculation (MTD Determination) Phase4->Phase5

Step-by-step experimental workflow for evaluating the therapeutic index.

Conclusion

Evaluating the therapeutic index of (4R)-N-methyl-4-thiazolidinecarboxamide against its analogs reveals a classic pharmacological trade-off. While the addition of the N-methyl group may introduce steric bulk that slightly reduces raw receptor affinity compared to the unmethylated thiazolidine[1], it fundamentally rescues the molecule's pharmacokinetic profile. By shielding the C-terminus from prolyl endopeptidases and preventing diketopiperazine cyclization[2], the N-methylated analog achieves a superior


 and half-life, ultimately driving down the 

required for in vivo efficacy and significantly widening the Therapeutic Index.

References

  • Title: Discovery of the Orally Effective Thyrotropin-Releasing Hormone Mimetic: 1-{N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine Trihydrate (Rovatirelin Hydrate)
  • Title: Discovery of the Orally Effective Thyrotropin-Releasing Hormone Mimetic: 1-{N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine Trihydrate (Rovatirelin Hydrate)

Sources

Safety Operating Guide

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Guide: Safe Disposal Procedures for 4-Thiazolidinecarboxamide, N-methyl-, (4R)- (CAS 270258-77-0)[1][2]

Executive Summary & Immediate Action

This guide mandates the disposal protocols for 4-Thiazolidinecarboxamide, N-methyl-, (4R)- (CAS: 270258-77-0).[1][2] Due to the limited availability of specific Safety Data Sheets (SDS) for this specialized pharmaceutical intermediate, this protocol applies the Precautionary Principle . We treat this substance as a Hazardous Organic Sulfide based on its structural analogs (e.g., Thiazolidine-4-carboxylic acid).[1][2]

Core Directive: Do NOT dispose of down the drain or in general trash. All waste containing this compound must be segregated for high-temperature incineration with flue gas scrubbing (due to sulfur/nitrogen content).[1][2]

Chemical Identification & Hazard Profile

Accurate identification is the first step in safety.[1][2] This compound is a chiral thiazolidine derivative often used as a scaffold in peptidomimetic drug design.[1][2]

Parameter Technical Detail
Chemical Name (4R)-N-Methyl-1,3-thiazolidine-4-carboxamide
CAS Number 270258-77-0
Molecular Formula C₅H₁₀N₂OS
Molecular Weight 146.21 g/mol
Physical State Solid (Powder) or Solution (in synthesis)
Solubility Likely water-soluble (polar amide/amine functionality)
Key Functional Groups Thioether (S), Secondary Amine (NH), Amide (-CONH-)
Hazard Assessment (Structure-Activity Relationship)

Derived from analog Thiazolidine-4-carboxylic acid (CAS 34592-47-7).[1][2]

  • Health Hazards: Likely Irritant (Skin, Eye, Respiratory) and Harmful if Swallowed (Acute Tox.[1][2] Cat 4).

  • Chemical Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) upon thermal decomposition.[1][2]

  • Reactivity: Incompatible with strong oxidizing agents (sulfur oxidation risk).[1][2]

Detailed Disposal Procedures

A. Solid Waste (Pure Substance or Contaminated Solids)[1][2]
  • Classification: Hazardous Waste (Organic Solid, Sulfur-Containing).[1][2]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Toxic/Irritant - Organic Sulfur Compound."[1][2]

  • Protocol:

    • Transfer solid waste into the container inside a chemical fume hood to avoid dust inhalation.[1][2]

    • Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[1][2]

    • Seal the container tightly.[1][2][3][4][5] Wipe the exterior with a damp paper towel (dispose of towel in the same container).[1][2]

B. Liquid Waste (Mother Liquors/Solvents)[1][2]
  • Scenario 1: Organic Solvent Solutions (e.g., DCM, Methanol) [1][2]

    • Stream: Non-Halogenated (or Halogenated, depending on solvent) Organic Waste.[1][2]

    • Action: Pour into the appropriate solvent waste carboy.[1][2] The small amount of thiazolidine solute does not change the classification of the bulk solvent unless the solvent is non-hazardous (which is rare in synthesis).[1][2]

  • Scenario 2: Aqueous Solutions

    • Stream: Aqueous Hazardous Waste (Toxic/Sulfur).[1][2]

    • Action: Adjust pH to neutral (6-8) if necessary to prevent acid/base hydrolysis releasing sulfides, then transfer to the Aqueous Waste carboy. Do not pour down the sink.

C. Contaminated Packaging & Sharps[1][2][6]
  • Vials/Bottles: Triple rinse with a compatible solvent (e.g., ethanol).[1][2] Add rinsate to the Liquid Waste stream.[1][2] Defaced, empty bottles can be recycled or trashed only if triple-rinsed.[1][2] If not rinsed, treat as Solid Hazardous Waste.[1][2]

  • Sharps: Needles/syringes contaminated with the substance go directly into Biohazard/Sharps containers for incineration.[1][2]

Visual Decision Logic: Waste Segregation

The following diagram outlines the logical flow for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: (4R)-N-Methyl-thiazolidine-4-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture, Rinsate) StateCheck->Liquid SolidStream Solid Hazardous Waste Container (Label: Organic Sulfur Compound) Solid->SolidStream SolventCheck Is the Solvent Organic? Liquid->SolventCheck OrgStream Organic Solvent Waste Stream (Segregate Halogenated vs Non-Halogenated) SolventCheck->OrgStream Yes (e.g., DCM, MeOH) AqStream Aqueous Hazardous Waste (Do NOT Drain Pour) SolventCheck->AqStream No (Water/Buffer) Destruction Final Disposal: High-Temp Incineration with Scrubber OrgStream->Destruction AqStream->Destruction SolidStream->Destruction

Figure 1: Decision matrix for segregating thiazolidine-derivative waste streams to ensure compliance with RCRA and local safety standards.

Safety & Personal Protective Equipment (PPE)

Because this compound is a pharmaceutical intermediate with potential biological activity, "Standard Precautions" are insufficient.[1][2] Use Enhanced Contact Precautions .

  • Respiratory: Work within a certified Chemical Fume Hood.[1][2] If handling bulk powder outside a hood, an N95 or P100 respirator is required.[1][2]

  • Skin: Double-gloving is recommended.[1][2]

    • Inner Layer: Latex or Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (minimum 5 mil) to protect against permeation if dissolved in organic solvents.[1][2]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for liquid handling.[1][2]

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly P-listed or U-listed, this waste meets the criteria for Characteristic Waste if it exhibits toxicity (D000 codes) or simply due to the "Mixture Rule" when mixed with listed solvents.[1][2]

  • DOT Shipping (Waste):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s.[1][2] (contains thiazolidine derivative).[1][2][3][4][6][7][8][9][10][11]

    • Hazard Class: 6.1 (Toxic).[1][2]

    • Packing Group: III.

References

  • ChemicalBook. (2023).[1][2] 4-Thiazolidinecarboxamide, N-methyl-, (4R)- (CAS 270258-77-0) Technical Data. Retrieved from [1][2]

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: Thiazolidine-4-carboxylic acid (Analogous Hazard Data). Retrieved from [1][2]

  • US EPA. (2023). Hazardous Waste Management: Solvents and Organic Compounds. Retrieved from [1][2]

  • GuideChem. (2022).[1][2] Structure and Property Analysis for CAS 270258-77-0. Retrieved from [1][2]

Sources

Comprehensive Safety & Operational Guide: 4-Thiazolidinecarboxamide, N-methyl-, (4R)-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat as a Bioactive Chemical Intermediate . While specific toxicological data for this amide derivative is limited compared to its parent acid (L-Thioproline), structural analogs in the thiazolidine class exhibit skin sensitization, respiratory irritation, and potential metabolic activity (ring opening).

Critical Parameter Directive
Primary Hazard Class Irritant / Potentially Harmful (Skin, Eye, Respiratory).[1][2][3]
GHS Signal Word WARNING (Based on analog extrapolation).
Containment Chemical Fume Hood required for all open handling.
Skin Protection Double Nitrile Gloves (0.11 mm min) required due to amide lipophilicity.
Incompatibility Strong Oxidizers (Peroxides, Nitrates) & Nitrosating Agents (Risk of N-nitroso formation).

Part 2: Chemical Profile & Hazard Logic (E-E-A-T)

Structural Analysis & Causality

The molecule 4-Thiazolidinecarboxamide, N-methyl-, (4R)- consists of a thiazolidine ring (saturated 5-membered ring with S and N) and an N-methyl amide side chain.

  • Thiazolidine Ring Instability: The thiazolidine ring is a hemiaminal thioether. Under acidic hydrolytic conditions or metabolic processing, the ring can open, potentially releasing Formaldehyde and Cysteine derivatives. This mechanism underpins the toxicity profile of many thiazolidines.

  • Amide Lipophilicity: Unlike the parent carboxylic acid (L-Thioproline), the N-methyl amide modification removes the zwitterionic character, significantly increasing membrane permeability . This necessitates stricter dermal protection than the parent acid.

  • Nitrosation Risk: The secondary amine within the ring (if unsubstituted at N3) or the amide nitrogen is susceptible to nitrosation if exposed to nitrites, forming carcinogenic N-nitroso compounds .

Validated Hazard Statements (Extrapolated)
  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4][6]

  • H302: Harmful if swallowed (Standard precautionary categorization for thiazolidines).

Part 3: Strategic PPE Selection

The following PPE protocol is designed to create a redundant barrier system.

Hand Protection: The "Double-Shell" Protocol
  • Rationale: Amides are excellent solvents and permeators. Standard latex is insufficient.

  • Inner Layer: 4 mil Nitrile (Examination grade) - tactile sensitivity.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff) - chemical resistance.

  • Validation: Inspect gloves for "ballooning" or discoloration immediately upon solvent contact. Change outer gloves every 60 minutes or immediately after splash.

Respiratory & Inhalation Control
  • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (Dust Risk): If weighing fine powder outside a hood (not recommended), use a P100/N95 Particulate Respirator .

  • Logic: Thiazolidine dusts are irritating to mucous membranes. Inhalation can trigger asthmatic-like sensitization in susceptible individuals.

Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust migration.

Part 4: Operational Protocol (Safe Handling Lifecycle)

Diagram 1: Safe Handling Workflow

This workflow enforces a "Zero-Exposure" policy from storage to solution.

HandlingWorkflow cluster_safety Critical Control Points Start Receipt of Chemical Storage Storage: 2-8°C Desiccated, Dark Start->Storage Inspect Seal Prep Preparation Area: Chemical Fume Hood Storage->Prep Acclimate to RT Weighing Weighing: Anti-static Balance (Avoid Drafts) Prep->Weighing PPE Check Solubilization Solubilization: Add Solvent (DMSO/Water) Slow Addition Weighing->Solubilization Minimize Dust Usage Experimental Use Solubilization->Usage Waste Disposal: Organic Waste Stream Usage->Waste Quench

Caption: Operational workflow emphasizing temperature acclimation and containment during the critical weighing/solubilization phases.

Step-by-Step Methodology
1. Storage & Acclimation[1][2][4][7]
  • Condition: Store at 2–8°C (Refrigerated). The thiazolidine ring is susceptible to oxidation over time.

  • Environment: Keep container tightly sealed in a desiccator or with silica gel packs. Moisture can catalyze hydrolysis.

  • Protocol: Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

2. Weighing (The High-Risk Step)
  • Hazard: Static electricity can cause the light powder to disperse.

  • Control: Use an anti-static gun or ionizer bar if available.

  • Technique: Weigh directly into the final vessel (e.g., volumetric flask) to avoid transfer losses and dust generation. Do not use weighing paper; use weighing boats or glass funnels.

3. Solubilization
  • Solvents: Soluble in water, DMSO, and Methanol.

  • Procedure: Add solvent to the powder, not powder to solvent, to prevent "puffing" of dust.

  • Stability: Freshly prepared solutions are recommended. If storage is necessary, freeze aliquots at -20°C.

Part 5: Emergency Response Architecture

In the event of exposure, immediate action mitigates systemic absorption.[1][2]

Diagram 2: Emergency Response Logic

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Flush 15 min Soap & Water Remove Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids No Rubbing Eye->ActionEye ActionInhal Fresh Air Support Breathing Seek Medical Inhal->ActionInhal Report Report to EHS Consult SDS ActionSkin->Report ActionEye->Report ActionInhal->Report

Caption: Decision matrix for immediate spill or exposure response. Speed of flushing is the critical determinant of outcome.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear goggles, double gloves, and a lab coat.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an absorbent pad (for solutions).

  • Clean: Wipe the area with 10% Bleach solution followed by water. The bleach helps oxidize and degrade the thiazolidine ring structure.

  • Disposal: Place all cleanup materials in a sealed hazardous waste bag.

Part 6: Disposal & Environmental Compliance

Waste Stream Categorization:

  • Category: Organic Chemical Waste (Non-Halogenated, Nitrogen/Sulfur bearing).

  • Tagging: Must be labeled "Contains Thiazolidine Derivative - Potential Irritant."

Neutralization (Optional/Advanced): While not strictly required for small amounts, treating aqueous waste with dilute hydrogen peroxide (3%) can oxidize the sulfur, reducing odor and reactivity before disposal into the organic waste container. Consult local EHS regulations before on-site neutralization.

Part 7: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45521-09-3 (L-Thiazolidine-4-carboxylic acid). Retrieved from [Link]

    • Note: Used as the primary toxicological analog for the N-methyl amide derivative.

  • European Chemicals Agency (ECHA). Registration Dossier - Thiazolidine derivatives. Retrieved from [Link][3]

Disclaimer: This guide is intended for trained laboratory personnel. It supplements but does not replace the official Safety Data Sheet (SDS) provided by your specific chemical vendor.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.